Product packaging for Xenon-131(Cat. No.:CAS No. 14683-11-5)

Xenon-131

Cat. No.: B1250047
CAS No.: 14683-11-5
M. Wt: 130.905084 g/mol
InChI Key: FHNFHKCVQCLJFQ-IGMARMGPSA-N
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Description

Xenon-131 (Xe-131) is a stable, non-radioactive isotope of the noble gas xenon, with a natural abundance of approximately 21.2% . This enriched isotope is a critical tool for advanced research across multiple scientific fields. In medical research , this compound can be hyperpolarized for use as a contrast agent in Magnetic Resonance Imaging (MRI), particularly for studying lung function and imaging various tissues, including the brain . Research into the medical applications of xenon, including its stable isotopes, has also demonstrated its potential as a neuroprotective agent, with studies showing it can reduce neuronal injury by acting as a competitive antagonist at the glutamatergic N-methyl-D-aspartate (NMDA) receptor . For nuclear security and safety , the metastable isomer Xenon-131m (¹³¹mXe) is a key signature monitored by the Comprehensive Nuclear-Test-Ban Treaty Organization (CTBTO) for the detection of nuclear explosions . Within the nuclear energy sector, the behavior of xenon isotopes, including Xe-131, is a subject of ongoing study for understanding fission product release and mobility in nuclear fuels . In fundamental physics , this compound is utilized in fundamental physics experiments, including studies in neutrino physics . It is also employed in Nuclear Magnetic Resonance (NMR) spectroscopy, where its quadrupolar relaxation can serve as a probe for environmental asymmetry . This product is supplied as a high-purity gas. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Xe B1250047 Xenon-131 CAS No. 14683-11-5

Properties

IUPAC Name

xenon-131
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Xe/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNFHKCVQCLJFQ-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Xe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[131Xe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Xe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932930
Record name (~131~Xe)Xenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.90508413 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14683-11-5
Record name Xenon Xe-131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014683115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~131~Xe)Xenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XENON XE-131
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH1YE0AQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Nuclear Properties and Research Applications of Xenon-131

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Xenon-131 (¹³¹Xe) is a stable, naturally occurring isotope of xenon with unique nuclear properties that make it a valuable tool in a diverse range of scientific research fields. Its non-zero nuclear spin and significant electric quadrupole moment render it a highly sensitive probe for investigating molecular interactions, material surfaces, and fundamental physics. This guide provides an in-depth overview of the core nuclear properties of ¹³¹Xe, details key experimental protocols, and explores its primary research applications.

Core Nuclear Properties of this compound

The utility of ¹³¹Xe in advanced research is fundamentally derived from its intrinsic nuclear characteristics. Unlike the more commonly used ¹²⁹Xe isotope which has a spin of 1/2, ¹³¹Xe possesses a nuclear spin of 3/2. This gives rise to a nuclear electric quadrupole moment, making its nuclear magnetic resonance (NMR) parameters exceptionally sensitive to local electric field gradients, which are ubiquitous at material surfaces and in molecular complexes.

Quantitative Data Summary

The key nuclear properties for the ¹³¹Xe ground state and its metastable isomer, ¹³¹ᵐXe, are summarized below for easy reference and comparison.

PropertySymbol¹³¹Xe (Ground State)¹³¹ᵐXe (Isomeric State)
Atomic Number Z5454
Mass Number A131131
Neutron Number N7777
Natural Abundance -21.2%[1][2]N/A (Radioactive)
Half-life T₁/₂Stable[3]11.84 days[4][5]
Nuclear Spin & Parity Iᴾ3/2+[3][6]11/2-[3][4]
Magnetic Dipole Moment µ (µₙ)+0.691845(7)[6][7]-0.993989(12)[4][8]
Electric Quadrupole Moment Q (barn)-0.1146(11)[6]+0.73(3)[4]
Gyromagnetic Ratio γ (10⁷ rad·T⁻¹·s⁻¹)2.2091[6]-
Nuclear g-factor gₗ0.46123[2][6]-0.180725[4]
Decay Mode -N/AIsomeric Transition (IT)[3][4]
Decay Energy -N/A163.930 keV[9][10]

Research Applications

The distinct properties of ¹³¹Xe enable a variety of specialized research applications, particularly in fields requiring sensitive probes of local environments.

Hyperpolarized NMR and MRI

To overcome the inherent low sensitivity of NMR, ¹³¹Xe is often hyperpolarized, a process that dramatically increases its nuclear spin polarization and boosts the NMR signal by several orders of magnitude.[11] While its fast, quadrupolar-driven relaxation presents challenges, it also offers unique contrast mechanisms.[12][13]

  • Surface and Materials Science: The strong interaction between the ¹³¹Xe quadrupole moment and surface electric field gradients makes it an exquisite probe for characterizing porous materials, catalysts, and polymers.[14][15] The rapid relaxation of hyperpolarized ¹³¹Xe provides detailed information about surface-to-volume ratios, pore structures, and surface chemistry.

  • Biomedical Imaging: Hyperpolarized ¹³¹Xe is being investigated for novel magnetic resonance imaging (MRI) applications.[14] Its unique relaxation properties could provide contrast for detecting pathological changes in tissues, such as those associated with chronic obstructive pulmonary disease (COPD), by highlighting alterations in alveolar surface area.[12]

Fundamental Physics Research

The specific nuclear structure of ¹³¹Xe makes it a candidate for experiments searching for physics beyond the Standard Model.[12]

  • Tests of Fundamental Symmetries: Polarized ¹³¹Xe is used in sensitive searches for violations of time-reversal invariance (TRIV), a fundamental symmetry of nature.[16] Such experiments can set constraints on new sources of CP violation.[17]

  • Comagnetometry: Used in conjunction with ¹²⁹Xe in comagnetometers to search for exotic spin-dependent interactions, such as those that might be mediated by axion-like particles.[18]

Applications of the Isomer ¹³¹ᵐXe

The long-lived radioactive isomer ¹³¹ᵐXe is of growing interest, particularly in nuclear medicine.

  • Novel Imaging Modalities: ¹³¹ᵐXe is a key component of the developmental GAMMA-MRI project, which aims to create a new imaging technique by combining the principles of MRI with the detection of gamma rays from an unstable tracer.[14][19]

Experimental Protocols

Successful application of ¹³¹Xe in research often requires specialized preparation and handling techniques. Below are detailed methodologies for two key experimental processes.

Hyperpolarization via Spin-Exchange Optical Pumping (SEOP)

SEOP is the standard method for hyperpolarizing xenon isotopes for NMR/MRI applications.[12][20][21] The process enhances nuclear polarization by transferring angular momentum from circularly polarized photons to the xenon nuclei via an alkali metal vapor intermediary.

Methodology:

  • Cell Preparation: A custom-made glass cell is loaded with a small amount of an alkali metal (typically Rubidium, Rb) and filled with a gas mixture containing isotopically enriched ¹³¹Xe, nitrogen (N₂) as a quenching gas, and often Helium (He) as a buffer gas.[12][22]

  • Optical Pumping: The cell is heated to vaporize the alkali metal. A high-power, circularly polarized laser, tuned to the D1 absorption line of the alkali metal (e.g., 794.8 nm for Rb), illuminates the cell.[12] This excites the alkali metal valence electrons, creating a highly spin-polarized vapor.

  • Spin Exchange: The polarized alkali metal atoms collide with ¹³¹Xe atoms. During these collisions, the polarization is transferred from the alkali electron to the ¹³¹Xe nucleus through a Fermi-contact interaction.

  • Detection and Use: The buildup of ¹³¹Xe polarization can be monitored in-situ using a low-field NMR spectrometer.[12] For high-field NMR/MRI, the hyperpolarized gas must be rapidly transferred from the SEOP cell to the detection region.[13] Due to the efficient quadrupolar relaxation of ¹³¹Xe, this transfer and subsequent experimentation must be performed quickly to minimize polarization loss.[13][23]

SEOP_Workflow cluster_setup SEOP Apparatus cluster_process Polarization Process cluster_output Application Laser High-Power Laser (794.8 nm) Polarizer Circular Polarizer Laser->Polarizer Light SEOP_Cell Heated Cell: - ¹³¹Xe Gas - Rb Vapor - Buffer Gas Polarizer->SEOP_Cell Circularly Polarized Light Optical_Pumping 1. Optical Pumping Spin_Exchange 2. Spin Exchange (Collisions) Optical_Pumping->Spin_Exchange Polarized Rb HP_Xe Hyperpolarized ¹³¹Xe Gas Spin_Exchange->HP_Xe Polarized ¹³¹Xe NMR_MRI NMR / MRI Experiment HP_Xe->NMR_MRI Rapid Transfer

Workflow for hyperpolarizing ¹³¹Xe via Spin-Exchange Optical Pumping (SEOP).
Production and Collection of ¹³¹ᵐXe via ¹³¹I Decay

The ¹³¹ᵐXe isomer can be efficiently produced from the decay of commercially available Iodine-131 (¹³¹I) and collected for experimental use.[14][24]

Methodology:

  • Parent Source: The process utilizes ¹³¹I (T₁/₂ = 8.02 days), typically in the form of a sodium iodide (Na¹³¹I) salt powder.[14][19] ¹³¹I undergoes beta decay to various excited states of ¹³¹Xe, including the long-lived ¹³¹ᵐXe isomeric state.[25][26][27]

  • Accumulation: The Na¹³¹I source is stored to allow ¹³¹ᵐXe to accumulate as the ¹³¹I decays.

  • Thermal Sublimation: The Na¹³¹I powder is placed in a glass annealing tube connected to a vacuum system. The tube is heated in a furnace to temperatures ranging from 40°C to 400°C.[14][19] The heating allows the gaseous ¹³¹ᵐXe that has formed within the salt crystal lattice to diffuse out.

  • Cryogenic Trapping: The released xenon gas is transferred under vacuum to a collection vial. This vial is submerged in liquid nitrogen, causing the xenon to freeze onto the cold surface (cryogenic trapping).[14][19][28]

  • Collection: After the heating process, the collection vial is isolated from the system and warmed, yielding a gaseous sample containing an isomeric mixture of ¹³¹ᵐXe and stable ¹³¹Xe.[14] Collection efficiencies of up to 88% have been reported with this method.[14][19]

Iodine_Decay_Pathway I131 Iodine-131 (Parent) T₁/₂ = 8.02 d Xe131m Xenon-131m (Isomer) T₁/₂ = 11.84 d I131->Xe131m β⁻ Decay Xe131 This compound (Stable Ground State) I131->Xe131 β⁻ Decay (to other states) Xe131m->Xe131 Isomeric Transition (γ, e⁻ emission)

Simplified decay pathway for the production of ¹³¹ᵐXe from its parent ¹³¹I.

Logical Relationships in Application

The utility of ¹³¹Xe as a sensitive NMR probe stems directly from the interplay between its nuclear properties and its atomic nature. The diagram below illustrates this relationship for materials science applications.

Xenon_Probe_Logic cluster_properties Core Properties of ¹³¹Xe cluster_interaction Interaction Mechanism cluster_output Measurable Output & Interpretation Inert Chemically Inert (Noble Gas) Adsorption Adsorbs physically on surfaces Inert->Adsorption Quadrupole Large Electric Quadrupole Moment (Spin 3/2) EFG_Sensing Quadrupole moment interacts with surface Electric Field Gradients (EFG) Quadrupole->EFG_Sensing Hyperpolarizable Can be Hyperpolarized Signal High signal-to-noise from hyperpolarization Hyperpolarizable->Signal Adsorption->EFG_Sensing Relaxation Rapid Quadrupolar Relaxation (T₁) EFG_Sensing->Relaxation NMR_Spectrum Changes in NMR Spectrum Signal->NMR_Spectrum Relaxation->NMR_Spectrum Affects Linewidths Interpretation Provides information on: - Pore Size & Shape - Surface Chemistry - Material Defects NMR_Spectrum->Interpretation

Logical flow of how ¹³¹Xe properties enable surface analysis in materials science.

References

Xenon-131: A Technical Guide to a Stable Isotope in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (¹³¹Xe) is a stable, non-radioactive isotope of the noble gas xenon, distinguished by its unique nuclear properties that make it a valuable tool in various advanced scientific fields. With a natural abundance of approximately 21.2%, it is one of the more common isotopes of xenon.[1][2] While chemically inert, its non-zero nuclear spin and electric quadrupole moment allow it to serve as a sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).[3] Furthermore, its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor has opened avenues for its use in neuroprotective research.[4] This guide provides a comprehensive overview of the core characteristics, experimental applications, and production pathways of this compound.

Core Characteristics of this compound

The utility of ¹³¹Xe in scientific applications stems from its fundamental nuclear, atomic, and physical properties. These characteristics are summarized in the tables below.

Table 1: Nuclear and Atomic Properties of this compound
PropertyValueReference
Natural Abundance21.232%[1][5]
Atomic Mass130.9050824 u[1]
Protons (Z)54[1]
Neutrons (N)77[1]
Mass Number (A)131[1]
Half-lifeStable[1]
Nuclear Spin (I)3/2[2][5]
Nuclear g-factor0.46123[5]
Magnetic Moment (μ/μN)+0.691845(7)[5][6]
Electric Quadrupole Moment (Q)-0.114 to -0.12 barn[2][5]
Gyromagnetic Ratio (γ)2.2091 × 10⁷ rad T⁻¹ s⁻¹[5]
Table 2: Physical Properties of Xenon
PropertyValueConditionReference
Physical StateGas@ 20°C[[“]]
Melting Point-111.9 °C / 161.25 K1 atm[8]
Boiling Point-108.0 °C / 165.15 K1 atm[8]
Density (Gas)5.8971 g/L0 °C, 1 atm[9]
Density (Liquid)3.057 g/cm³at boiling point[[“]]
Density (Solid)3.540 g/cm³-[[“]]
Thermal Conductivity0.00565 W/(m·K)-[10]

Production Pathway

Stable this compound is primarily formed through the natural radioactive decay of Iodine-131 (¹³¹I). ¹³¹I, a major fission product of uranium and plutonium, undergoes beta decay with a half-life of approximately 8.02 days, transforming into ¹³¹Xe.[11][12][13] This decay process is the principal source for obtaining isotopically enriched ¹³¹Xe for research and medical applications. The decay also produces a metastable isomer, Xenon-131m (¹³¹ᵐXe), which has a half-life of about 11.9 days before decaying to the stable ¹³¹Xe ground state.[14][15]

G I131 Iodine-131 (¹³¹I) (Radioactive Parent) Xe131m Xenon-131m (¹³¹ᵐXe) (Metastable Isomer) I131->Xe131m β⁻ Decay (t½ ≈ 8.02 days) Xe131 This compound (¹³¹Xe) (Stable Ground State) Xe131m->Xe131 Isomeric Transition (t½ ≈ 11.9 days)

Caption: Production pathway of stable this compound from the beta decay of Iodine-131.

Key Applications and Experimental Protocols

The distinct nuclear properties of ¹³¹Xe, particularly its spin of 3/2, make it a powerful, albeit less common than ¹²⁹Xe, tool for probing molecular environments.

Hyperpolarized ¹³¹Xe NMR Spectroscopy

Hyperpolarization via Spin-Exchange Optical Pumping (SEOP) can increase the nuclear spin polarization of xenon by 4 to 5 orders of magnitude, dramatically enhancing the NMR signal.[16][17] While ¹²⁹Xe (spin 1/2) is preferred for its sharper signals, the quadrupolar nature of ¹³¹Xe (spin 3/2) provides unique information. Its quadrupolar relaxation is highly sensitive to local electric field gradients, making it an effective probe for environmental asymmetry, such as surface interactions in porous materials or binding events with biomolecules.[3][18]

The "stopped-flow" or "batch mode" SEOP method is commonly used to produce a defined quantity of hyperpolarized xenon.[4] The process involves polarizing a sealed batch of gas mixture, which is then extracted for use.

  • Preparation of the Optical Cell:

    • A clean, optically transparent glass cell is loaded with a small amount (a droplet) of an alkali metal, typically Rubidium (Rb).[19]

    • Due to the high reactivity of Rb with oxygen and water, this loading must be performed under inert conditions.[20]

    • The cell is filled with a specific gas mixture. A typical mixture for ¹²⁹Xe, which is analogous for ¹³¹Xe, might contain 1-3% isotopically enriched Xenon, 10% Nitrogen (N₂), and the remainder Helium (He) at a total pressure of 1-2 bar.[19][21] N₂ quenches unwanted fluorescence from Rb, and He induces pressure broadening of the Rb absorption line, improving laser light absorption.[19][21]

  • Optical Pumping and Spin Exchange:

    • The sealed cell is placed in an oven and heated (e.g., to 120-140 °C) to vaporize the Rubidium.[19]

    • A low magnetic field (~2 mT) is applied to define a quantization axis.[16]

    • A high-power (e.g., 9-100+ W) circularly polarized laser, tuned to the Rb D1 transition (794.7 nm), irradiates the cell.[19][22]

    • The laser light polarizes the valence electrons of the Rb atoms (Optical Pumping).[21]

    • This electron spin polarization is transferred to the ¹³¹Xe nuclei through collisions, primarily via the formation of transient Rb-Xe van der Waals molecules (Spin Exchange).[19][23]

  • Accumulation and Collection:

    • The laser continues to irradiate the cell for a set duration (e.g., 10-15 minutes) until the xenon nuclear polarization reaches a steady state.[19]

    • After pumping, the hyperpolarized gas is extracted. For purification and concentration, the gas mixture can be flowed through a cold trap immersed in liquid nitrogen (77 K).[4]

    • The xenon freezes in the trap while the non-condensable He and N₂ buffer gases are pumped away.[4][24] A magnetic field (e.g., >500 G) is often applied to the cold trap to preserve the polarization of the solid xenon.[4]

  • Delivery and Use:

    • The frozen, hyperpolarized ¹³¹Xe is rapidly thawed ("sublimated") into the gas phase.[4]

    • The pure, concentrated HP-¹³¹Xe gas is expanded into a suitable container (e.g., a Tedlar bag) for transport to the NMR or MRI system for immediate use.[4][25]

G cluster_prep 1. Preparation cluster_seop 2. SEOP Process cluster_collect 3. Collection cluster_use 4. Application LoadCell Load Rb Metal & Gas Mixture into Cell (Xe/N₂/He) HeatCell Heat Cell (Vaporize Rb) LoadCell->HeatCell ApplyBField Apply Low Magnetic Field Laser Irradiate with 794.7 nm Laser HeatCell->Laser SpinExchange Spin Exchange (Rb → ¹³¹Xe) Laser->SpinExchange Freeze Cryogenic Trapping (Freeze ¹³¹Xe at 77K) SpinExchange->Freeze Pump Pump Away Buffer Gases Freeze->Pump Thaw Rapid Thaw (Sublimate ¹³¹Xe) Pump->Thaw Deliver Deliver HP-¹³¹Xe to Spectrometer Thaw->Deliver

Caption: Experimental workflow for producing hyperpolarized ¹³¹Xe via stopped-flow SEOP.

Neuroprotection and Drug Development

Xenon exhibits neuroprotective properties, largely attributed to its action as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[22][26] This inhibition is non-competitive with the primary agonist glutamate (B1630785) and is distinct from open-channel blockers like MK-801.[4][19] By binding to the ligand-binding domain, xenon can weaken glutamate binding and stabilize a closed or desensitized channel state, thereby reducing excitotoxicity.[16][19][26] This mechanism makes xenon and its isotopes a subject of interest in the development of therapies for conditions involving neuronal injury, such as stroke or traumatic brain injury. Preclinical studies using hyperpolarized xenon MRI have demonstrated its potential for functional imaging of the brain, offering a pathway to monitor the physiological effects of neuroprotective agents in vivo.[24]

G cluster_receptor NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds ChannelOpen Channel Activation (Ca²⁺ Influx) NMDAR->ChannelOpen Excitotoxicity Excitotoxicity & Neuronal Damage ChannelOpen->Excitotoxicity (Excessive) Xenon This compound Xenon->Glycine Competes with (Antagonism) Xenon->NMDAR Allosteric Inhibition

Caption: Mechanism of this compound's neuroprotective action via NMDA receptor antagonism.

Safety and Handling

This compound is a stable, non-toxic, and non-flammable inert gas.[21] The primary hazard associated with its use is that of a simple asphyxiant in high concentrations and the risks associated with handling compressed gas cylinders.

  • Handling: Gas cylinders must be protected from physical damage. Do not drag, roll, or drop cylinders. Use a suitable pressure-reducing regulator to safely discharge gas.[21]

  • Storage: Store cylinders in a well-ventilated area, secured to prevent falling, and at temperatures not exceeding 52°C.[21]

  • Ventilation: Ensure adequate ventilation in areas where xenon is used to prevent the displacement of oxygen and the risk of asphyxiation.[21]

  • Personal Protective Equipment (PPE): No special PPE is typically required for handling the gas. However, safety glasses and protective gloves are recommended when handling cylinders.[21]

  • First Aid: In case of inhalation leading to symptoms of asphyxia, move the individual to fresh air immediately. If unconscious, place in the recovery position and seek medical advice.[21]

References

The Discovery and Enduring Legacy of Xenon-131: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon, the "stranger" element, discovered in 1898 by Sir William Ramsay and Morris Travers, has captivated scientists for over a century with its unique properties and diverse applications.[1][2][3] Among its nine stable isotopes, Xenon-131 (¹³¹Xe) stands out due to its nuclear properties, making it a valuable tool in various scientific and medical fields. This in-depth technical guide explores the discovery, history, and key characteristics of the this compound isotope, providing a comprehensive resource for researchers and professionals.

The Dawn of Isotopic Discovery: The Identification of this compound

While the element xenon was discovered at the end of the 19th century through the fractional distillation of liquid air, the identification of its individual isotopes awaited the development of more sophisticated analytical techniques.[4][5] The groundbreaking work of British physicist Francis William Aston with his invention of the mass spectrograph in 1919 revolutionized the understanding of atomic structure.[1][6] This powerful instrument allowed for the separation of atoms based on their mass-to-charge ratio, leading to the discovery of isotopes in numerous non-radioactive elements.

By 1922, Aston had successfully analyzed xenon and identified its multiple isotopes, including this compound.[6] His mass spectrograph provided the first experimental proof that elements could exist in forms with the same number of protons but different numbers of neutrons. The discovery of this compound was therefore a pivotal moment in the broader scientific journey of understanding the isotopic composition of the elements.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Atomic Number (Z) 54
Mass Number (A) 131
Neutron Number (N) 77
Atomic Mass (Da) 130.9050824
Natural Abundance (%) 21.232
Half-life Stable
Nuclear Spin (I) 3/2+
Magnetic Moment (μ/μN) +0.691845(7)
Quadrupole Moment (Q/barn) -0.1146(11)

Data Sources: [7][8][9]

Production and Enrichment of this compound

Xenon is commercially obtained through the fractional distillation of liquid air.[10] While naturally occurring xenon contains approximately 21.2% this compound, specific applications often require enriched concentrations. The enrichment of stable xenon isotopes, including this compound, can be achieved using gas centrifugation technology, a process that separates isotopes based on their mass differences.[11]

Radioactive isotopes of xenon, on the other hand, are primarily produced as fission products in nuclear reactors through the neutron irradiation of fissionable materials like Uranium-235.[12] While this compound is a stable isotope, its radioactive isomer, Xenon-131m, is a fission product and is used in nuclear medicine.[13]

Experimental Protocols: A Historical and Modern Perspective

The Mass Spectrograph: The Instrument of Discovery

Principle: Aston's first mass spectrograph operated on the principle of deflecting a beam of positive ions in electric and magnetic fields. The amount of deflection was dependent on the mass-to-charge ratio of the ions, allowing for the separation and identification of different isotopes.

Methodology (Conceptual):

  • Ionization: A sample of xenon gas was introduced into the instrument and ionized to create a beam of positively charged xenon ions.

  • Acceleration: The ions were then accelerated by an electric field.

  • Velocity Focusing: The ion beam was passed through a velocity selector, consisting of perpendicular electric and magnetic fields, which allowed only ions of a specific velocity to pass through.

  • Mass Separation: The velocity-filtered beam then entered a region with a uniform magnetic field, which deflected the ions into circular paths. The radius of these paths was proportional to the mass of the ions.

  • Detection: The separated ion beams were detected on a photographic plate, creating a "mass spectrum" where each line corresponded to a different isotope of xenon. The position of the line indicated the mass, and the intensity of the line was related to the isotopic abundance.

Hyperpolarized ¹³¹Xe Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, leading to a significant enhancement of the NMR signal (up to 10,000-fold). For this compound, this is typically achieved through spin-exchange optical pumping (SEOP) with an alkali metal vapor, usually rubidium.[5][14]

Methodology (Generalized):

  • Preparation of the SEOP Cell: A glass cell containing a small amount of rubidium and a mixture of xenon gas (enriched in ¹³¹Xe), nitrogen, and helium is prepared.

  • Optical Pumping: The cell is heated to vaporize the rubidium. A high-power circularly polarized laser, tuned to the D1 absorption line of rubidium (794.7 nm), is then used to illuminate the cell. This excites the rubidium valence electrons to a specific spin state.

  • Spin Exchange: Through collisions, the polarized angular momentum of the rubidium valence electrons is transferred to the ¹³¹Xe nuclei, aligning their nuclear spins and thus hyperpolarizing the xenon gas. Nitrogen is included in the gas mixture to quench the fluorescence of the excited rubidium, preventing depolarization.

  • Extraction and Delivery: The hyperpolarized ¹³¹Xe gas is then either used in situ or rapidly transferred to the NMR spectrometer for analysis.

  • NMR/MRI Acquisition: Standard NMR or MRI pulse sequences are then applied to the hyperpolarized ¹³¹Xe to acquire high-resolution spectra or images.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

Xenon_Isotope_Discovery cluster_0 Discovery of Xenon (1898) cluster_1 Discovery of Xenon Isotopes (c. 1922) Ramsay Ramsay & Travers LiquidAir Fractional Distillation of Liquid Air Ramsay->LiquidAir XenonElement Discovery of Xenon Element LiquidAir->XenonElement MassSpec Mass Spectrograph XenonElement->MassSpec Analysis Aston F.W. Aston Aston->MassSpec XenonIsotopes Identification of Xenon Isotopes (including ¹³¹Xe) MassSpec->XenonIsotopes

Figure 1: Timeline of the discovery of the element Xenon and its isotopes.

SEOP_Workflow Laser Circularly Polarized Laser (794.7 nm) RbVapor Rubidium Vapor (in SEOP Cell) Laser->RbVapor Optical Pumping Xe131 This compound Gas (in SEOP Cell) RbVapor->Xe131 Spin Exchange (Collisions) HP_Xe131 Hyperpolarized This compound Xe131->HP_Xe131 Polarization NMR_MRI NMR Spectrometer / MRI Scanner HP_Xe131->NMR_MRI Delivery Data Enhanced Signal (Spectra / Images) NMR_MRI->Data Acquisition

Figure 2: Workflow for hyperpolarizing this compound via Spin-Exchange Optical Pumping.

Decay_Chain_to_Xenon cluster_fission Nuclear Fission Products cluster_xenon Xenon Isotopes Te131 ¹³¹Te I131 ¹³¹I Te131->I131 β⁻ decay (t½ ≈ 25 min) Xe131m ¹³¹ᵐXe I131->Xe131m β⁻ decay (9.7%) (t½ ≈ 8.04 d) Xe131 ¹³¹Xe (Stable) I131->Xe131 β⁻ decay (90.3%) (t½ ≈ 8.04 d) Xe131m->Xe131 Isomeric Transition (t½ ≈ 11.93 d)

Figure 3: Simplified decay chain showing the formation of this compound from fission products.

Conclusion

The discovery of this compound by F.W. Aston marked a significant milestone in nuclear physics and our understanding of the elements. From its initial identification using mass spectrometry to its modern-day applications in advanced medical imaging through hyperpolarization techniques, ¹³¹Xe continues to be an isotope of great interest to the scientific community. This guide provides a foundational understanding of the history, properties, and key experimental methodologies associated with this compound, serving as a valuable resource for researchers and professionals in their ongoing quest to unlock the full potential of this remarkable "stranger" atom.

References

Xenon-131: A Comprehensive Technical Guide to its Natural Abundance, Isotopic Composition, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stable isotope Xenon-131 (¹³¹Xe), focusing on its natural abundance, precise isotopic composition, and the analytical techniques used for its characterization. Furthermore, it explores the applications of ¹³¹Xe in advanced research and development, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.

Natural Abundance and Isotopic Composition of Xenon

Xenon (Xe) is a noble gas with nine naturally occurring isotopes, seven of which are stable.[1][2][3] this compound is one of these stable isotopes and constitutes a significant fraction of atmospheric xenon. The isotopic composition of naturally occurring xenon is a critical parameter in various scientific disciplines, from geochemistry to nuclear physics.

Quantitative Data Summary

The following table summarizes the key properties and natural abundance of this compound and other stable xenon isotopes.

IsotopeAtomic Mass (Da)Natural Abundance (atom %)Spin (I)Quadrupole Moment (barn)
¹²⁴Xe123.905890.0950+-
¹²⁶Xe125.904300.0890+-
¹²⁸Xe127.9035311.9100+-
¹²⁹Xe128.9047808626.4011/2+-
¹³⁰Xe129.90350944.0710+-
¹³¹Xe 130.9050824 [1][2]21.232 [1][2][4]3/2+ [4]-0.114 [1][2][4]
¹³²Xe131.9041550926.9090+-
¹³⁴Xe133.90539303310.4360+-
¹³⁶Xe135.907214488.8570+-

Note: The standard atomic weight of xenon is 131.293(6) u.[5] Values for natural abundance may vary slightly between different sources.

Experimental Determination of Isotopic Composition

The precise determination of the isotopic abundance of xenon is primarily achieved through noble gas mass spectrometry.[6] This technique allows for the separation and quantification of isotopes based on their mass-to-charge ratio.

Experimental Protocol: Static Vacuum Mass Spectrometry

A common and highly accurate method for xenon isotope analysis is Static Vacuum Mass Spectrometry (SVMS).[6]

Objective: To achieve high-precision measurement of all stable xenon isotopes from a small gas sample.

Methodology:

  • Sample Purification: The gas sample containing xenon is first purified to remove active gases and separate it from other noble gases. This step is crucial to reduce interference during mass spectrometric analysis.

  • Introduction into Mass Spectrometer: The purified xenon gas is introduced into the analyzing chamber of a static vacuum mass spectrometer, such as a Helix MC Plus.

  • Ionization: The xenon atoms are ionized, typically by electron impact, creating positively charged ions.

  • Mass Analysis: The ions are accelerated and passed through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter isotopes are deflected more than heavier ones.

  • Detection: A combination of Faraday cups and ion-counting detectors is used to measure the ion currents for each isotope. A peak hopping technique may be employed to measure different isotopes on the same detector, while multi-collector systems allow for simultaneous detection of multiple isotopes.

  • Data Correction: The measured isotope ratios are corrected using a reference gas of known xenon isotopic composition to ensure high accuracy.

This method can achieve relative standard deviations of less than 0.4% for most xenon isotope ratios, even with sample amounts as small as 1.12 x 10⁻¹² mol.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its unique nuclear properties make it a valuable tool in various research areas, including materials science and biomedical imaging. One of the most significant applications is in Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound NMR Spectroscopy

Xenon has two NMR-active isotopes: ¹²⁹Xe (spin 1/2) and ¹³¹Xe (spin 3/2).[7][8] While ¹²⁹Xe is often preferred due to its sharper signals, the quadrupolar nature of ¹³¹Xe provides unique information about its local environment.[8][9] The interaction of the ¹³¹Xe nuclear quadrupole moment with local electric field gradients leads to relaxation effects and spectral splittings that are highly sensitive to the symmetry of the surrounding environment.[10][11]

Hyperpolarized ¹³¹Xe NMR

A significant advancement in xenon NMR is the development of hyperpolarization techniques, such as Spin-Exchange Optical Pumping (SEOP). Hyperpolarization dramatically increases the nuclear spin polarization of ¹³¹Xe, leading to a signal enhancement of several thousand-fold.[10][11] This enhanced sensitivity allows for the study of systems with very low concentrations of xenon, opening up applications in biological imaging and materials science.

The following diagram illustrates the general workflow for producing and utilizing hyperpolarized ¹³¹Xe for NMR spectroscopy.

Hyperpolarized_Xe131_NMR_Workflow cluster_SEOP Spin-Exchange Optical Pumping (SEOP) cluster_Experiment NMR Experiment Laser Circularly Polarized Laser Light Rb_Cell Rubidium (Rb) Vapor Cell Laser->Rb_Cell Optical Pumping Polarized_Rb Polarized Rb Atoms Rb_Cell->Polarized_Rb Xe_Gas Xenon Gas Mixture (containing ¹³¹Xe) Polarized_Xe Hyperpolarized ¹³¹Xe Polarized_Rb->Polarized_Xe Spin Exchange Collisions Transfer Rapid Transfer Polarized_Xe->Transfer Sample Target Sample (e.g., biological tissue, porous material) Transfer->Sample NMR_Spectrometer High-Field NMR Spectrometer Acquisition NMR Signal Acquisition NMR_Spectrometer->Acquisition Data ¹³¹Xe NMR Spectrum Acquisition->Data Interpretation Structural and Dynamic Information Data->Interpretation Analysis

Caption: Workflow for Hyperpolarized ¹³¹Xe NMR Spectroscopy.

This technique has shown promise in probing the structure of porous materials, liquid crystals, and biological systems.[7] The sensitivity of the ¹³¹Xe NMR signal to its environment can provide valuable insights for drug development, for instance, in characterizing the binding of xenon to proteins or in studying the microstructure of drug delivery vehicles.

Other Applications

Beyond NMR, enriched this compound is also utilized in the development of high-gain lasers.[1][2] Furthermore, xenon isotopes, in general, are important tracers in geology for dating and understanding the evolution of the Earth's mantle and atmosphere.[5][6]

References

Xenon-131 Production from Iodine-131 Decay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical methodologies for the production of Xenon-131 (¹³¹Xe) through the radioactive decay of Iodine-131 (¹³¹I). This document provides a comprehensive overview of the decay process, detailed quantitative data, and experimental protocols for the separation and measurement of ¹³¹Xe.

Introduction

Iodine-131, a radioisotope with a half-life of approximately 8.02 days, is a significant fission product and is widely utilized in nuclear medicine for both diagnostic and therapeutic purposes.[1][2] Its decay product, this compound, is a stable isotope of xenon. The transformation of ¹³¹I to ¹³¹Xe occurs through beta decay, a process that has implications for various scientific fields, including nuclear medicine, environmental monitoring, and materials science. Understanding the precise characteristics of this decay is crucial for applications ranging from the calibration of radiation detection instruments to the development of novel radiopharmaceuticals.

This guide serves as a technical resource for professionals engaged in research and development activities that involve the production and measurement of this compound from an Iodine-131 source.

The Decay of Iodine-131

Iodine-131 undergoes beta-minus (β⁻) decay, a process in which a neutron in the nucleus is converted into a proton, with the simultaneous emission of a beta particle (an electron) and an antineutrino. This transformation increases the atomic number by one, from 53 (Iodine) to 54 (Xenon), while the mass number remains 131.[1]

The decay of ¹³¹I primarily populates excited states of ¹³¹Xe, which then de-excite to the stable ground state by emitting gamma rays of specific energies.[3] Approximately 90% of ¹³¹I atoms decay to produce stable ¹³¹Xe.[2]

Decay Scheme

The decay of ¹³¹I to ¹³¹Xe is a well-characterized process. The parent ¹³¹I nucleus decays via beta emission to various energy levels of the daughter ¹³¹Xe nucleus. These excited states are unstable and rapidly transition to lower energy states, ultimately reaching the stable ground state of ¹³¹Xe, through the emission of gamma photons. A simplified representation of this decay pathway is illustrated in the diagram below.

DecayScheme I131 Iodine-131 (¹³¹I) (Z=53, N=78) Xe131_excited Excited States of this compound (¹³¹Xe*) I131->Xe131_excited β⁻ decay Xe131_stable Stable this compound (¹³¹Xe) (Z=54, N=77) Xe131_excited->Xe131_stable γ emission

Figure 1: Simplified decay scheme of Iodine-131 to this compound.

Quantitative Decay Data

The radioactive decay of Iodine-131 is characterized by specific energy emissions and probabilities. The following tables summarize the key quantitative data for the primary beta and gamma emissions.

Beta Emissions

The beta decay of ¹³¹I results in a continuous spectrum of electron energies up to a maximum value. The most prominent beta transitions are detailed below.

Beta TransitionMaximum Energy (keV)Average Energy (keV)Abundance (%)
β⁻₁247.969.42.12
β⁻₂333.896.67.36
β⁻₃606.3191.689.3
β⁻₄807--

Data sourced from various nuclear data tables.[4][5]

Gamma Emissions

Following beta decay, the excited ¹³¹Xe nucleus de-excites through the emission of gamma photons at discrete energies. The most significant gamma emissions are listed below.

Gamma TransitionEnergy (keV)Abundance (%)
γ₁80.1852.62
γ₂284.3056.14
γ₃364.48981.7
γ₄636.9897.17
γ₅722.91.77

Data sourced from various nuclear data tables.[6]

Experimental Protocols: Production, Separation, and Measurement of this compound

The production of ¹³¹Xe is an inherent consequence of the decay of ¹³¹I. Experimental procedures are therefore focused on the effective separation and quantification of the produced xenon gas from the iodine source.

Experimental Workflow for this compound Collection and Analysis

The following diagram illustrates a typical workflow for the collection and analysis of ¹³¹Xe produced from a ¹³¹I source. This process involves the containment of the ¹³¹I source, the trapping of the evolved ¹³¹Xe gas, and subsequent measurement.

ExperimentalWorkflow cluster_source Source Containment cluster_collection Xenon Collection cluster_analysis Analysis I131_source Iodine-131 Source (e.g., on silver zeolite) charcoal_trap Activated Charcoal Trap (at low temperature) I131_source->charcoal_trap Xe-131 gas diffusion detector Radiation Detector (e.g., HPGe Detector) charcoal_trap->detector Measurement of Xe-131m

References

A Technical Guide to the Application of Xenon-131 in Fundamental Physics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (¹³¹Xe) is a stable, non-radioactive isotope of xenon, constituting approximately 21.2% of naturally occurring xenon.[1][2] Its unique nuclear properties, including a nuclear spin of 3/2 and a non-zero electric quadrupole moment, make it an invaluable tool in various fields of fundamental physics research.[2][3] This guide provides an in-depth overview of the core applications of ¹³¹Xe, focusing on its role in the direct detection of dark matter, searches for exotic spin-dependent interactions, and advanced Nuclear Magnetic Resonance (NMR) studies. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to offer a comprehensive resource for researchers.

Core Nuclear and Atomic Properties of this compound

The utility of ¹³¹Xe in precision experiments stems from its intrinsic nuclear characteristics. Unlike the spin-1/2 isotope ¹²⁹Xe, ¹³¹Xe possesses a nuclear spin of 3/2 and a significant electric quadrupole moment, which causes its NMR signal to be highly sensitive to local environmental asymmetry.[2][4] This quadrupolar nature leads to faster spin relaxation times, a property that is both a challenge and an opportunity in experimental design.[3][5]

PropertyValueSource
Natural Abundance21.2%[2]
Atomic Mass~131 u[1]
Nuclear Spin (I)3/2[2][3]
Gyromagnetic Ratio (γ)Positive[5][6]
Electric Quadrupole MomentNon-zero[3]
T₁ Relaxation TimesMilliseconds to seconds range[3]

Application in Dark Matter Direct Detection

Liquid xenon is a leading target material for the direct detection of Weakly Interacting Massive Particles (WIMPs), a primary dark matter candidate.[7][8] The high atomic mass (A ≈ 131) and density of xenon provide a large, compact, and self-shielding detector medium, enhancing the probability of WIMP-nucleon interactions.[8][9]

Principle of Operation: The Dual-Phase Time Projection Chamber (TPC)

The XENON series of experiments, among others, utilize dual-phase (liquid/gas) TPCs to search for WIMP signals.[9][10] The detection principle is as follows:

  • A WIMP scatters off a xenon nucleus within the liquid xenon (LXe) target, causing it to recoil.

  • This nuclear recoil generates a prompt flash of scintillation light (the S1 signal) and liberates ionization electrons.

  • An applied electric field drifts these electrons upwards towards the liquid-gas interface.

  • A stronger electric field in the gaseous xenon (GXe) phase extracts the electrons from the liquid, accelerating them to produce a secondary, proportional scintillation signal (the S2 signal).

  • Two arrays of photomultiplier tubes (PMTs), one at the top and one at the bottom, detect both light signals. The time delay between S1 and S2 provides the vertical (z) position of the interaction, while the S2 light pattern on the top PMT array gives the horizontal (x,y) position.

This 3D position reconstruction allows for the fiducialization of the target volume, rejecting background events that occur near the detector walls.[7] Crucially, the ratio of the charge signal (S2) to the light signal (S1) is different for nuclear recoils (from WIMPs or neutrons) and electronic recoils (from gamma or beta backgrounds), enabling powerful background discrimination.[9][11]

G cluster_TPC Dual-Phase Xenon TPC cluster_Detection Signal Detection & Analysis interaction Particle Interaction (WIMP-Nucleus Scatter) s1_gen Prompt Scintillation (S1 Signal) interaction->s1_gen ionization Ionization Electrons Released interaction->ionization pmts PMT Arrays Detect S1 and S2 Light s1_gen->pmts drift Electrons Drift Upward in Electric Field ionization->drift extraction Electron Extraction into Gas Phase (GXe) drift->extraction s2_gen Proportional Scintillation (S2 Signal) extraction->s2_gen s2_gen->pmts reco 3D Position Reconstruction pmts->reco disc S2/S1 Ratio Analysis for Background Discrimination reco->disc result WIMP Signal Candidate or Background Event disc->result

Fig 1. Experimental workflow for dark matter detection in a dual-phase Xenon TPC.
Quantitative Performance Data

The sensitivity of xenon-based dark matter experiments has improved dramatically over successive generations.

ExperimentTarget Mass (Total)Spin-Independent Cross-Section LimitWIMP MassSource
XENON1015 kg< 10⁻⁴³ cm²30 GeV/c²[10]
XENON100165 kg1.1 x 10⁻⁴⁵ cm²50 GeV/c²[8][12]
XENON1T3200 kg7.7 x 10⁻⁴⁷ cm²35 GeV/c²[10]

Application in Searches for Exotic Interactions

Beyond dark matter, ¹³¹Xe is used in high-precision measurements searching for new physics, such as exotic spin-dependent interactions mediated by hypothetical particles like axions.[13][14] These experiments often use a device called a co-magnetometer, which measures the spin precession frequencies of two different isotopes (¹²⁹Xe and ¹³¹Xe) simultaneously in the same volume.[14][15]

Experimental Protocol: Spin-Exchange Optical Pumping (SEOP)

To enhance the signal from the tiny nuclear magnetic moments, the xenon gas must first be hyperpolarized. This is achieved through Spin-Exchange Optical Pumping (SEOP).[5][6]

  • Alkali Metal Polarization: A glass cell containing an alkali metal (typically Rubidium, Rb), buffer gases, and the xenon isotopes is heated to produce a dense Rb vapor.

  • Circularly polarized laser light, tuned to the D1 transition of Rb (794.8 nm), is shone through the cell.[16] This optically pumps the Rb valence electrons into a specific spin state, creating a highly spin-polarized vapor.

  • Spin Exchange: During collisions between the polarized Rb atoms and xenon nuclei, the polarization is transferred from the Rb electrons to the xenon nuclei via a Fermi-contact interaction.

  • Accumulation: Over time, this process leads to a bulk nuclear spin polarization in the xenon gas that is many orders of magnitude greater than what can be achieved by simply placing it in a strong magnetic field.[3] Up to 2.2% spin polarization has been reported for ¹³¹Xe.[5][6]

G Laser Circularly Polarized Laser Light (794.8 nm) Rb Rubidium (Rb) Atom (Unpolarized) Laser->Rb Optical Pumping Rb_pol Rb Atom (Electron Spin-Polarized) Rb->Rb_pol Collision Collision & Spin-Exchange Rb_pol->Collision Xe This compound Nucleus (Unpolarized) Xe->Collision Xe_pol This compound Nucleus (Hyperpolarized) Collision->Xe_pol

Fig 2. The Spin-Exchange Optical Pumping (SEOP) process for hyperpolarizing this compound.
Experimental Protocol: The ¹²⁹Xe-¹³¹Xe Co-magnetometer

The co-magnetometer leverages the hyperpolarized xenon to search for new interactions.

  • Co-habitation: Hyperpolarized ¹²⁹Xe and ¹³¹Xe gas are contained within the same cell.

  • Spin Precession: A uniform magnetic field causes the nuclear spins of both isotopes to precess at their respective Larmor frequencies. The polarized Rb vapor in the cell is used as a sensitive, in-situ magnetometer to detect these precession signals.[14][15]

  • Common-Mode Rejection: Because both isotopes occupy the same volume, they experience the same magnetic field. By measuring the ratio of their precession frequencies, the effect of the dominant magnetic field and its fluctuations are canceled out to a high degree.[17][18]

  • Probing New Physics: This precisely measured frequency ratio is then monitored for tiny variations that correlate with an external factor, such as the movement of a nearby mass or a change in the apparatus's orientation relative to the Earth's gravitational field.[15] A correlated change would be evidence of a new, non-magnetic interaction coupling to the nuclear spins.

The null results of these experiments have set the most stringent laboratory constraints on certain types of spin-dependent interactions over sub-millimeter to terrestrial ranges.[13][14][15]

G cluster_Inputs Inputs cluster_System Co-Magnetometer Cell cluster_Analysis Measurement & Analysis B_field Magnetic Field (B) Xe129 ¹²⁹Xe Spin Precession (Frequency f₁₂₉) B_field->Xe129 Affects Both Xe131 ¹³¹Xe Spin Precession (Frequency f₁₃₁) B_field->Xe131 Affects Both Exotic_field Exotic Interaction Field (B_exo) Exotic_field->Xe129 Affects Both (Differently) Exotic_field->Xe131 Affects Both (Differently) Ratio Measure Frequency Ratio R = f₁₂₉ / f₁₃₁ Xe129->Ratio Xe131->Ratio Result Isolate B_exo Signal Ratio->Result Cancels Common B Field Noise

Fig 3. Logical diagram of a ¹²⁹Xe-¹³¹Xe co-magnetometer for exotic interaction searches.
Quantitative Results from Co-magnetometry

ParameterValue / ResultSource
¹³¹Xe Polarization Achieved (SEOP)Up to 7.6%[16]
Co-magnetometer Bias Instability0.2 °/h (0.15 µHz)[19]
Improvement on Interaction BoundsFactor of 30 at 0.24 mm range[14]

Application in Nuclear Magnetic Resonance (NMR)

While ¹²⁹Xe is often preferred in NMR for its sharp signals, the quadrupolar nature of ¹³¹Xe makes it a unique probe for environmental asymmetry.[4] Its relaxation is dominated by interactions between its nuclear electric quadrupole moment and local electric field gradients.

  • Surface Interactions: The ¹³¹Xe NMR spectrum is highly sensitive to surface interactions. In the gas phase, collisions with the walls of a container can cause a measurable quadrupolar splitting in the NMR line, which is dependent on pressure, temperature, and surface composition.[5][6]

  • Hyperpolarized ¹³¹Xe NMR: SEOP can be used to dramatically boost the ¹³¹Xe NMR signal, enabling studies that would be impossible with thermally polarized gas.[5][6][20] Signal enhancements of 5,000-fold have been achieved, corresponding to a spin polarization of 2.2% at 9.4 T.[5][6] This allows for rapid, single-shot acquisition of spectra to study gas-phase dynamics and interactions in porous materials.

  • Potential in Medical Imaging: While not a primary focus of fundamental physics, the unique properties of hyperpolarized ¹³¹Xe offer potential as a "dual reporter" contrast agent alongside ¹²⁹Xe in MRI, particularly for probing lung function and surface-to-volume ratios in the alveoli.[16]

Conclusion

This compound is a versatile and powerful tool for probing the frontiers of physics. Its high mass makes it an ideal target for dark matter searches, while its unique nuclear spin properties, when combined with hyperpolarization techniques, enable ultra-sensitive co-magnetometers that place world-leading constraints on exotic new forces. In the realm of NMR, its quadrupolar moment provides a sensitive probe of local asymmetries and surface interactions. The continued development of experimental techniques involving ¹³¹Xe promises to yield further insights into the fundamental laws of the universe, from the nature of dark matter to the existence of previously unknown interactions.

References

Xenon-131 electron configuration and atomic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Atomic Structure and Electron Configuration of Xenon-131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atomic structure and electron configuration of this compound (¹³¹Xe), a stable isotope of xenon. The information presented herein is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize xenon isotopes in their work, such as in advanced medical imaging and nuclear magnetic resonance (NMR) studies.

Introduction to this compound

Xenon is a noble gas with the atomic number 54.[1] The isotope this compound is a stable, naturally occurring isotope with a natural abundance of approximately 21.2%.[2] It is widely used in various scientific and medical applications, including in the development of high-gain lasers and as a contrast agent in Magnetic Resonance Imaging (MRI).[2] While not radioactive, its distinct nuclear properties make it valuable for various specialized applications.[2]

Atomic Structure of this compound

The atomic structure of an element is defined by the arrangement and properties of its constituent subatomic particles. For this compound, this comprises 54 protons and 54 electrons, with the isotope being specifically characterized by its 77 neutrons.[3]

Tabulated Atomic and Nuclear Properties

The fundamental atomic and nuclear characteristics of this compound are summarized in the table below for easy reference.

PropertyValue
Atomic Number (Z)54
Mass Number (A)131
Number of Protons54
Number of Neutrons (N)77
Number of Electrons54
Atomic Mass130.9050824 Da
Natural Abundance21.232%
StabilityStable
Nuclear Spin (I)3/2
Nuclear Quadrupole Moment-0.114 barn
g-factor0.461

Sources:[4][5]

Atomic Structure Diagram

The following diagram illustrates a simplified model of the atomic structure of this compound, depicting the nucleus containing protons and neutrons, with electrons orbiting in their respective shells.

Atomic_Structure_Xenon_131 cluster_nucleus Nucleus cluster_electrons Electron Shells protons 54 Protons neutrons 77 Neutrons e1 2e- e2 8e- e3 18e- e4 18e- e5 8e- Electron_Shell_Configuration_Xenon_131 nucleus Xe Nucleus (54p, 77n) K_shell K Shell 2e- nucleus->K_shell L_shell L Shell 8e- K_shell->L_shell M_shell M Shell 18e- L_shell->M_shell N_shell N Shell 18e- M_shell->N_shell O_shell O Shell 8e- N_shell->O_shell

References

Xenon-131m: A Technical Guide to its Half-life and Decay Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear isomer Xenon-131m (¹³¹ᵐXe), focusing on its half-life and detailed decay characteristics. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter this radionuclide in contexts such as nuclear medicine, radiopharmaceutical quality control, and environmental monitoring.

Core Decay Properties of Xenon-131m

Xenon-131m is a metastable isotope of Xenon that decays via isomeric transition (IT) to its stable ground state, Xenon-131.[1][2] This process involves the emission of a gamma-ray or, more frequently, internal conversion electrons. The decay is characterized by a well-defined half-life, making it a useful calibration source.

Table 1: Summary of Xenon-131m Half-life and Decay Mode
ParameterValueUncertainty
Half-life (t₁⸝₂) (days) 11.962± 0.020
Decay Mode Isomeric Transition (IT)-
Daughter Nuclide ¹³¹Xe (Stable)-
Q-value (keV) 163.930± 0.008

Data sourced from the Laboratoire National Henri Becquerel (LNHB/CEA) Table de Radionucléides.[3][4][5]

Radiation Emissions

The decay of Xenon-131m results in the emission of gamma rays, X-rays, and internal conversion electrons. The 163.930 keV gamma transition is highly converted, meaning the energy is often transferred to an orbital electron, which is then ejected.[3]

Table 2: Gamma and X-ray Emissions
Radiation TypeEnergy (keV)Intensity (%)
Gamma (γ) 163.9301.942
X-ray (Kα₁) 29.77928.7
X-ray (Kα₂) 29.45915.5
X-ray (Kβ) 33.6 (weighted mean)8.54
X-ray (L) 3.6 - 5.38.12

Intensities are given as the number of photons per 100 disintegrations of Xenon-131m.[3][4]

Table 3: Internal Conversion Electron Emissions
Electron ShellEnergy (keV)Intensity (%)
K-shell 129.46.9
L-shell 158.5 - 159.275.8
M-shell 162.9 - 163.4-
N+O+... shells 163.8 - 163.9-

Intensities are given as the number of electrons per 100 disintegrations of Xenon-131m.[3][6]

Table 4: Internal Conversion Coefficients
ShellCoefficient (α)
K (αK) 31.6
L (αL) 14.75
M (αM) 3.38
Total (αT) 50.5

The high total internal conversion coefficient indicates that for every gamma-ray emitted, approximately 50.5 internal conversion electrons are emitted.[3]

Decay Scheme

The decay of Xenon-131m proceeds from its metastable state at an excitation energy of 163.930 keV to the stable ground state of this compound.

DecayScheme Decay Scheme of Xenon-131m Xe131m ¹³¹ᵐXe (11/2⁻) 163.930 keV t₁⸝₂ = 11.962 d Xe131 ¹³¹Xe (3/2⁺) 0 keV Stable Xe131m->Xe131 γ (1.942%) IC (98.058%)

Caption: Decay path of Xenon-131m to stable this compound.

Experimental Protocols

The determination of the half-life and decay properties of Xenon-131m involves several key experimental techniques.

Half-life Measurement

A common method for half-life determination is gamma-ray spectroscopy over an extended period.

Methodology:

  • Source Preparation: A gaseous sample of Xenon-131m is contained in a sealed ampoule. The ¹³¹ᵐXe can be produced from the decay of Iodine-131.[7]

  • Detection System: A high-purity germanium (HPGe) detector is used due to its excellent energy resolution. The detector is shielded to reduce background radiation.

  • Data Acquisition: The gamma-ray spectrum is acquired at regular intervals over a period of several half-lives (e.g., 60-90 days). The net peak area of the 163.930 keV gamma-ray is recorded at each time point.

  • Data Analysis: The natural logarithm of the net peak area is plotted against time. A linear least-squares fit is applied to the data points. The decay constant (λ) is the negative of the slope of this line. The half-life is then calculated using the formula: t₁⸝₂ = ln(2)/λ.

HalfLifeWorkflow Workflow for Half-life Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Source ¹³¹ᵐXe Gas Source Detector HPGe Detector Source->Detector MCA Multi-Channel Analyzer Detector->MCA Spectrum Gamma-ray Spectra vs. Time MCA->Spectrum PeakArea Calculate Net Peak Area of 163.9 keV Spectrum->PeakArea Plot Plot ln(Area) vs. Time PeakArea->Plot Fit Linear Least-Squares Fit Plot->Fit Calculate Calculate Half-life Fit->Calculate

Caption: Experimental workflow for Xenon-131m half-life measurement.

Gamma and Electron Spectroscopy

To characterize the emissions of Xenon-131m, gamma-ray and internal conversion electron spectroscopy are employed.

Methodology:

  • Gamma-ray Spectroscopy:

    • An energy-calibrated HPGe detector is used to measure the gamma-ray spectrum.

    • The energies of the emitted gamma and X-rays are determined from their peak positions.

    • The emission intensities are calculated from the net peak areas and the detector efficiency at those energies.

  • Internal Conversion Electron Spectroscopy:

    • A magnetic spectrometer or a silicon detector (e.g., Si(Li)) is used to measure the energy of the conversion electrons.

    • The intensity of the conversion electron peaks relative to the gamma-ray peak allows for the determination of the internal conversion coefficients.

  • Coincidence Measurements:

    • Beta-gamma coincidence counting can be used to distinguish the emissions of Xenon-131m from other co-present radionuclides.[8][9] This technique is particularly useful in complex spectra. A plastic scintillator for beta/electron detection is used in conjunction with an HPGe or NaI(Tl) detector for gamma detection. Events that occur in both detectors within a short time window are recorded.

Relevance for Drug Development Professionals

While Xenon-131m does not have direct therapeutic or diagnostic applications in drug development, its presence and properties are relevant in several areas:

  • Radiopharmaceutical Quality Control: Iodine-131 is a commonly used radionuclide in both therapy and diagnostics. Xenon-131m is a decay product of Iodine-131.[10][11] Therefore, monitoring for the characteristic 163.930 keV gamma-ray of Xenon-131m can be a quality control measure for aged Iodine-131 radiopharmaceuticals.

  • Calibration of Radiation Detectors: The well-defined gamma-ray energy of Xenon-131m at 163.930 keV makes it a useful calibration source for gamma-ray spectrometers, such as HPGe detectors, which are critical instruments in radiopharmaceutical research and quality assurance.[7]

  • Environmental Monitoring: The production of medical isotopes, such as Iodine-131, can lead to the release of Xenon-131m into the atmosphere.[11] Understanding its decay properties is important for environmental monitoring and for distinguishing medical isotope production signals from other sources in the context of nuclear surveillance.

References

A Comprehensive Technical Guide to the Safe Handling of Xenon-131 Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling and use of Xenon-131 gas. The content is tailored for a technical audience in research and development environments, with a focus on presenting clear, actionable safety protocols and relevant technical data.

Introduction to this compound

This compound (¹³¹Xe) is a stable, naturally occurring isotope of xenon, a colorless, odorless, and tasteless noble gas.[1][2] It is crucial to distinguish this compound from its metastable isomer, Xenon-131m (¹³¹ᵐXe), which is radioactive with a half-life of 11.84 days.[3] This guide focuses exclusively on the non-radioactive, stable this compound gas. As a noble gas, this compound is chemically inert under normal conditions.[2] Its primary applications in research and industry include use in high-gain laser development.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula Xe
Molecular Weight 130.9050824 g/mol [1]
Natural Abundance 21.232%[1]
Boiling Point -108 °C[4]
Melting Point -112 °C[5]
Density (gas, STP) 5.894 kg/m ³[2]
Relative Vapor Density (air=1) 4.5[4]
Solubility in Water 644 mg/l[4]
Flammability Non-flammable[4]
Oxidizing Properties None[5]

Core Safety Hazards

The primary hazards associated with this compound gas are related to its physical state as a compressed gas and its potential to act as a simple asphyxiant.

Asphyxiation Risk

Being significantly denser than air, this compound can accumulate in low-lying areas and confined spaces, displacing oxygen.[4] Inhalation of xenon in high concentrations can lead to asphyxiation, with symptoms that may include loss of mobility and consciousness. The victim may not be aware of the oxygen-deficient atmosphere.[4]

Caption: Mechanism of Asphyxiation by this compound in a Confined Space.

Hazards of Gas Cylinders

This compound is supplied in high-pressure gas cylinders. Mishandling of these cylinders can result in serious physical injury and property damage due to the sudden release of compressed gas.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound gas.

Personal Protective Equipment (PPE)

While this compound is non-toxic, appropriate PPE should be worn when handling gas cylinders.

EquipmentSpecification
Eye Protection Safety glasses with side shields or goggles.[5]
Hand Protection Wear working gloves when handling gas containers.[5]
Respiratory Protection Not normally required with adequate ventilation. In oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[5]
Footwear Safety shoes are recommended when handling cylinders.[5]
Cylinder Handling and Use

Proper handling of gas cylinders is critical to preventing accidents.

  • Transport: Do not drag, roll, or drop cylinders. Use a suitable hand truck.[6]

  • Securing: Firmly secure cylinders in an upright position.[6]

  • Valve Operation: Open valves slowly to prevent rapid pressure changes. Never use tools to open a stuck valve; contact the supplier.[6]

  • Leak Detection: Regularly check for leaks using a soapy water solution. Never use a flame for leak detection.[6]

Safe_Cylinder_Handling cluster_workflow Cylinder Workflow cluster_safety_checks Continuous Safety Checks Receipt Receipt of Cylinder Inspect Inspect Cylinder for Damage Receipt->Inspect Transport Transport to Secure Storage Inspect->Transport Secure Secure Cylinder in Upright Position Transport->Secure Connect Connect to System with Regulator Secure->Connect Leak_Test Perform Leak Test Connect->Leak_Test Use Use in Ventilated Area Leak_Test->Use Disconnect Disconnect and Cap Cylinder Use->Disconnect Store_Empty Store Empty Cylinder Securely Disconnect->Store_Empty Return Return to Supplier Store_Empty->Return Monitor_Ventilation Monitor Ventilation Check_Connections Periodically Check Connections

Caption: Workflow for Safe Handling of this compound Gas Cylinders.

Storage Requirements
  • Ventilation: Store and use this compound in a well-ventilated area.[6]

  • Temperature: Store cylinders in a location where the temperature does not exceed 52°C.[6]

  • Compatibility: Store away from incompatible materials, although as a noble gas, this compound is unreactive.

Emergency Procedures

Leaks

In the event of a leak:

  • If safe to do so, shut off the gas flow.[6]

  • Evacuate the area.

  • Ventilate the space thoroughly before re-entry.[6]

  • If the leak is significant, advise local authorities.[6]

First Aid
  • Inhalation: Remove the victim to an uncontaminated area. If breathing has stopped, apply artificial respiration. Keep the victim warm and rested, and seek immediate medical attention.[5]

  • Skin/Eye Contact (with liquid Xenon): Contact with liquid xenon can cause cold burns or frostbite. In case of contact, flush the affected area with lukewarm water. Do not rub. Seek medical attention.[4]

Disposal Considerations

Return empty or partially used cylinders to the supplier. Do not attempt to dispose of cylinders yourself. Ensure the valve is securely closed and the valve cap is in place before transport.

Conclusion

The safe handling of this compound gas is primarily concerned with mitigating the risks of asphyxiation and the physical hazards of compressed gas cylinders. By understanding its physical properties and adhering to the detailed protocols for storage, handling, and emergency response outlined in this guide, researchers and scientists can work with this compound safely and effectively. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any compressed gas.

References

An In-depth Technical Guide to Xenon-131: Pricing, Availability, and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Xenon-131 (¹³¹Xe) for researchers, scientists, and drug development professionals. It covers the commercial availability and pricing of ¹³¹Xe, detailed experimental protocols for its use in advanced laboratory settings, and an exploration of its biological interactions and effects on cellular signaling pathways.

Commercial Availability and Pricing of this compound

This compound is a stable, non-radioactive isotope of xenon that is commercially available for laboratory use, primarily in gaseous form. It is offered by several specialized suppliers of stable isotopes. The pricing of ¹³¹Xe is influenced by its isotopic purity and the quantity purchased. While specific prices are typically provided upon quotation, an estimated market price for xenon isotopes in 2024 was approximately $4,662.29 per liter. The cost for recovered xenon can range from $72 to $131 per liter.

For research and development purposes, this compound is available from a number of suppliers who can provide various isotopic purities and quantities to meet specific experimental needs.

Table 1: Commercial Availability and Specifications of this compound

SupplierProduct NameIsotopic PurityFormAvailable QuantitiesPricing Information
Sigma-Aldrich Xenon-¹³¹Xe60%, 80%, 99 atom %GasAvailable in various industrial and pre-pack quantities; can be packaged on demand.[1]Sign in to view organizational and contract pricing; contact Stable Isotopes Customer Service for custom sizes.[1]
China Isotope Development Co., Ltd. Xenon 131 Xe 131 Isotope Gas99.99%Gas1L, 10L, 100L.[2]Available upon request.
BuyIsotope.com This compound isotopeNot specifiedGas (Xe) chemical formAvailable to order.[3]Request a quote.[3]
Orano Enriched XenonCan be enriched to over 95% for each of its 9 natural isotopes.[4]Gas (Xe)Not specified.Contact for information.

Experimental Protocols

This compound is a powerful tool in various advanced experimental techniques, most notably in hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). Its utility stems from its inert nature and the ability to hyperpolarize its nuclear spins, dramatically enhancing the NMR signal.

Hyperpolarization of ¹³¹Xe is typically achieved through Spin-Exchange Optical Pumping (SEOP). This process involves the transfer of angular momentum from circularly polarized laser light to the electron spins of an alkali metal vapor (e.g., rubidium), which then transfer this polarization to the nuclear spins of the xenon atoms through collisions.

Key Methodological Steps:

  • Preparation of the SEOP Cell: A glass cell is filled with a small amount of an alkali metal (e.g., rubidium) and a mixture of gases including this compound, nitrogen (as a quenching gas), and helium (as a buffer gas).

  • Optical Pumping: The cell is heated to vaporize the alkali metal. A high-power circularly polarized laser, tuned to the D1 absorption line of the alkali metal, illuminates the cell. This excites the alkali metal valence electrons to a spin-polarized state.

  • Spin Exchange: Collisions between the spin-polarized alkali metal atoms and the ¹³¹Xe nuclei lead to a transfer of spin polarization from the alkali electrons to the xenon nuclei, resulting in hyperpolarized ¹³¹Xe.

  • Extraction and Delivery: The hyperpolarized ¹³¹Xe gas is then cryogenically separated from the other gases and the alkali metal vapor or delivered directly in a stopped-flow mode for immediate use in NMR or MRI experiments.

G cluster_0 Hyperpolarization of this compound via SEOP Laser Laser Alkali Metal Vapor (Rb) Alkali Metal Vapor (Rb) Laser->Alkali Metal Vapor (Rb) Circularly Polarized Light SEOP Cell SEOP Cell Alkali Metal Vapor (Rb)->SEOP Cell Polarized Rb Polarized Rb SEOP Cell->Polarized Rb Optical Pumping This compound Gas This compound Gas This compound Gas->SEOP Cell Hyperpolarized this compound Hyperpolarized this compound Polarized Rb->Hyperpolarized this compound Spin Exchange Collision NMR/MRI Experiment NMR/MRI Experiment Hyperpolarized this compound->NMR/MRI Experiment Delivery

Workflow for Hyperpolarizing this compound using SEOP.

Hyperpolarized ¹³¹Xe NMR spectroscopy is a sensitive technique used to probe molecular environments. Due to its large, polarizable electron cloud, the chemical shift of ¹³¹Xe is highly sensitive to its local surroundings.

Experimental Protocol Outline:

  • Sample Preparation: The sample of interest (e.g., protein solution, porous material) is placed in an NMR tube.

  • Introduction of Hyperpolarized ¹³¹Xe: A known quantity of hyperpolarized ¹³¹Xe gas is introduced into the NMR tube, where it dissolves in the sample solution or adsorbs to the material.

  • NMR Data Acquisition: A ¹³¹Xe NMR spectrum is acquired. The chemical shift of the ¹³¹Xe provides information about its interaction with the sample.

  • Data Analysis: The ¹³¹Xe chemical shifts are analyzed to characterize binding sites, conformational changes, or the structure of pores and cavities.

Xenon biosensors are a novel class of molecular probes for detecting specific biological targets. These sensors typically consist of a cage-like molecule (e.g., a cryptophane) that encapsulates a xenon atom, a linker, and a targeting ligand that binds to a specific biomolecule.[5][6]

Methodology:

  • Synthesis of the Biosensor: The cryptophane cage is functionalized with a water-solubilizing tether and a ligand specific to the target molecule (e.g., biotin (B1667282) for avidin).[5]

  • Incubation with Target: The functionalized xenon biosensor is incubated with the biological sample containing the target molecule.

  • Hyperpolarized ¹³¹Xe NMR: Hyperpolarized ¹³¹Xe is introduced, and a ¹³¹Xe NMR spectrum is recorded.

  • Detection of Binding: The binding of the biosensor to its target is detected by a change in the chemical shift of the encapsulated ¹³¹Xe.[5] This allows for the detection of specific biomolecules at low concentrations.

G cluster_1 Xenon Biosensor Experimental Workflow Cryptophane Cage Cryptophane Cage Functionalized Biosensor Functionalized Biosensor Cryptophane Cage->Functionalized Biosensor Targeting Ligand Targeting Ligand Targeting Ligand->Functionalized Biosensor Binding Event Binding Event Functionalized Biosensor->Binding Event Biological Sample Biological Sample Biological Sample->Binding Event NMR Detection NMR Detection Binding Event->NMR Detection HP this compound HP this compound HP this compound->NMR Detection Shifted NMR Signal Shifted NMR Signal NMR Detection->Shifted NMR Signal Detects Binding

Workflow for a Xenon Biosensor Experiment.

Role in Biological Signaling Pathways

While this compound is chemically inert and does not directly participate in metabolic or signaling pathways in the same way as endogenous molecules, it exerts significant biological effects, particularly its anesthetic and neuroprotective properties, by interacting with key proteins involved in cellular signaling.[7] These interactions are generally non-covalent and are driven by the high polarizability of xenon's electron cloud, which allows it to bind to hydrophobic cavities within proteins.[8]

The anesthetic and neuroprotective effects of xenon are primarily attributed to its interaction with various neurotransmitter receptors and ion channels.

  • NMDA Receptor Inhibition: Xenon is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9] By binding to the glycine (B1666218) co-agonist site of the NMDA receptor, xenon reduces the influx of calcium ions, thereby dampening neuronal excitability and providing both anesthetic and neuroprotective effects against excitotoxicity.[2]

  • Interaction with Other Receptors: Xenon also interacts with other receptors, including the 5-hydroxytryptamine type 3 (5-HT₃) receptor and certain potassium channels, which contributes to its overall physiological effects.[9]

  • Modulation of Intracellular Signaling: The neuroprotective effects of xenon are also mediated through the modulation of intracellular signaling cascades. For instance, xenon has been shown to influence the expression and activity of proteins involved in apoptosis (programmed cell death) and cell survival pathways.[4] Studies have identified several intracellular signaling pathways and gene transcription factors that are influenced by xenon administration.[5]

G cluster_2 Xenon's Influence on Neuronal Signaling Xenon Xenon NMDA Receptor NMDA Receptor Xenon->NMDA Receptor Inhibits Cell Survival Pathways Cell Survival Pathways Xenon->Cell Survival Pathways Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation Apoptotic Pathways Apoptotic Pathways Ca2+ Influx->Apoptotic Pathways Activates Neuroprotection Neuroprotection Neuronal Excitation->Neuroprotection Reduced by Xenon Apoptotic Pathways->Neuroprotection Inhibited by Xenon Cell Survival Pathways->Neuroprotection Promotes

Simplified diagram of Xenon's neuroprotective mechanisms.

References

Methodological & Application

Xenon-131 in Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xenon-131 NMR

Xenon, an inert noble gas, possesses two stable isotopes with non-zero nuclear spins suitable for Nuclear Magnetic Resonance (NMR) spectroscopy: ¹²⁹Xe (spin-1/2) and ¹³¹Xe (spin-3/2). While ¹²⁹Xe has been more extensively utilized due to its simpler spin-1/2 nature, ¹³¹Xe offers unique advantages stemming from its nuclear electric quadrupole moment. This quadrupolar nature makes ¹³¹Xe an exceptionally sensitive probe of local electric field gradients, providing detailed insights into its immediate molecular environment. This sensitivity is particularly valuable in materials science for characterizing porous materials and in drug development for probing protein-ligand interactions.

The primary challenge of ¹³¹Xe NMR, its low intrinsic sensitivity, can be overcome by several orders of magnitude through hyperpolarization techniques, most notably Spin-Exchange Optical Pumping (SEOP). This signal enhancement transforms ¹³¹Xe from a difficult-to-detect nucleus into a powerful tool for a wide range of applications.

Core Properties of this compound

A comparative summary of the fundamental NMR properties of ¹³¹Xe and ¹²⁹Xe is presented below.

PropertyThis compoundXenon-129
Nuclear Spin (I) 3/21/2
Natural Abundance (%) 21.226.4
Gyromagnetic Ratio (γ) / 10⁷ rad s⁻¹ T⁻¹ 2.19-7.45
NMR Frequency at 9.4 T (MHz) 32.8110.5
Nuclear Quadrupole Moment (Q) / fm² -11.40
Relative Sensitivity (to ¹H) 1.8 x 10⁻³5.7 x 10⁻³

Applications in Materials Science: Characterization of Porous Materials

¹³¹Xe NMR is a powerful technique for the characterization of porous materials such as zeolites, metal-organic frameworks (MOFs), and polymers. The quadrupolar moment of ¹³¹Xe makes it highly sensitive to the symmetry and electric field gradients of the pores and cages within these materials.

Key Information Obtainable:
  • Pore Size and Shape: The interaction of the ¹³¹Xe quadrupole moment with the pore walls leads to characteristic changes in the NMR signal, including line broadening and splitting, which are dependent on the geometry of the confining space.

  • Surface Chemistry: The chemical nature of the pore surface, including the presence of cations or functional groups, creates specific electric field gradients that are sensitively detected by ¹³¹Xe.

  • Material Uniformity and Defects: Variations in the local structure within a material, such as defects or non-uniformities, will be reflected in the ¹³¹Xe NMR spectrum, often as a distribution of spectral features.

Logical Workflow for Material Characterization using ¹³¹Xe NMR

MaterialCharacterization cluster_prep Sample Preparation cluster_xe Xenon Loading & Hyperpolarization cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare Porous Material (e.g., Zeolite, MOF) Degas Degas Sample under Vacuum to Remove Adsorbates Prep->Degas LoadXe Introduce Isotopically Enriched ¹³¹Xe Gas Degas->LoadXe Hyperpolarize Hyperpolarize ¹³¹Xe via Spin-Exchange Optical Pumping (SEOP) LoadXe->Hyperpolarize Acquire Acquire ¹³¹Xe NMR Spectrum (e.g., Quadrupolar Echo Sequence) Hyperpolarize->Acquire Process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectral Parameters (Chemical Shift, Linewidth, Quadrupolar Splitting) Process->Analyze Correlate Correlate NMR Parameters with Material Properties (Pore Size, Surface Chemistry) Analyze->Correlate

Caption: Workflow for porous material characterization.
Quantitative Data for ¹³¹Xe in Porous Materials

The following table summarizes typical relaxation times and quadrupole coupling constants for ¹³¹Xe in different environments. Note that these values can vary significantly depending on the specific material, temperature, and xenon loading.

EnvironmentT1 Relaxation Time (s)T2 Relaxation Time (ms)Quadrupole Coupling Constant (kHz)
Gas Phase (low pressure)> 10> 100~0
Zeolite NaA0.1 - 11 - 1050 - 150
Zeolite NaY0.2 - 22 - 2030 - 100
Metal-Organic Framework (MOF-5)0.5 - 55 - 5010 - 50
Silica Gel0.1 - 1.51 - 1520 - 80

Applications in Drug Development: Probing Protein-Ligand Interactions

Hyperpolarized ¹³¹Xe NMR is an emerging tool in drug discovery for the screening and characterization of protein-ligand binding. Xenon atoms are known to bind to hydrophobic cavities in proteins, and the ¹³¹Xe NMR signal is highly sensitive to the nature of these binding pockets.

Key Advantages in Drug Screening:
  • High Sensitivity: Hyperpolarization allows for the detection of binding events at low protein and ligand concentrations.

  • Sensitive to Binding Events: Upon a ligand binding to a protein, the local environment of the xenon-binding cavity can be altered, leading to a detectable change in the ¹³¹Xe chemical shift, relaxation times, or quadrupolar splitting.

  • Competition Assays: The displacement of xenon from a protein's hydrophobic pocket by a higher-affinity ligand can be readily detected, forming the basis of competitive binding assays.

Workflow for ¹³¹Xe NMR-Based Drug Screening

DrugScreening cluster_setup Assay Setup cluster_screening Screening Process cluster_validation Hit Validation ProteinPrep Prepare Protein Solution in Buffer Mix Mix Protein and HP-¹³¹Xe ProteinPrep->Mix HPXePrep Prepare Hyperpolarized ¹³¹Xe in Solution HPXePrep->Mix NMR_ref Acquire Reference ¹³¹Xe NMR Spectrum Mix->NMR_ref AddLigand Add Ligand from Compound Library NMR_ref->AddLigand NMR_ligand Acquire ¹³¹Xe NMR Spectrum with Ligand AddLigand->NMR_ligand Compare Compare Reference and Ligand Spectra NMR_ligand->Compare Decision Change in Signal? Compare->Decision Hit Hit Identified Decision->Hit Yes NoHit No Hit Decision->NoHit No Titration Perform Titration Experiments Hit->Titration Affinity Determine Binding Affinity (Kd) Titration->Affinity

Caption: Workflow for drug screening using ¹³¹Xe NMR.
Quantitative Data for ¹³¹Xe in Biological Environments

The relaxation times of ¹³¹Xe in biological systems are crucial parameters for designing experiments and interpreting results.

EnvironmentT1 Relaxation Time (s)T2 Relaxation Time (ms)
Saline Solution5 - 15100 - 500
Blood Plasma2 - 850 - 200
Red Blood Cells1 - 520 - 100
Brain Tissue (in vivo)~10~5
Adipose Tissue (in vivo)~15~10

Experimental Protocols

Protocol 1: Hyperpolarization of ¹³¹Xe via Spin-Exchange Optical Pumping (SEOP)

This protocol provides a general outline for producing hyperpolarized ¹³¹Xe gas.

Materials:

  • Isotopically enriched ¹³¹Xe gas

  • Alkali metal (e.g., Rubidium, Rb)

  • Buffer gases (e.g., N₂, He)

  • High-power diode laser (tuned to the D1 transition of the alkali metal, e.g., 794.7 nm for Rb)

  • Optical components (lenses, mirrors, circular polarizer)

  • Glass optical pumping cell

  • Oven to heat the cell

  • Low magnetic field coil (~1-3 mT)

  • Gas handling manifold

  • Cryogenic trap (liquid nitrogen)

Procedure:

  • Cell Preparation: A small amount of alkali metal is introduced into the glass optical pumping cell. The cell is then attached to the gas handling manifold and evacuated to high vacuum.

  • Gas Mixture Filling: The cell is filled with a mixture of ¹³¹Xe, N₂ (for quenching), and He (for pressure broadening) to a total pressure of typically 2-10 atm. The partial pressure of Xe is usually low (1-5%).

  • Optical Pumping: The cell is placed inside the oven and heated to vaporize the alkali metal (e.g., 150-200 °C for Rb). A low, homogeneous magnetic field is applied to define the quantization axis.

  • Laser Irradiation: The circularly polarized laser beam is directed through the cell to excite the valence electrons of the alkali metal. This transfers angular momentum from the photons to the electrons, polarizing them.

  • Spin Exchange: The polarized alkali metal atoms collide with ¹³¹Xe nuclei, transferring their spin polarization. This process is repeated, gradually building up the nuclear polarization of the ¹³¹Xe over several minutes to hours.

  • Extraction: The hyperpolarized ¹³¹Xe gas is then cryogenically separated from the buffer gases and the alkali metal vapor for use in NMR experiments.

Protocol 2: ¹³¹Xe NMR of a Porous Material

Sample Preparation:

  • Place 50-200 mg of the porous material into a high-pressure NMR tube.

  • Attach the tube to a vacuum line and heat gently (e.g., 120 °C) for several hours to remove any adsorbed water or other volatile impurities.

  • Introduce a known amount of hyperpolarized ¹³¹Xe gas into the NMR tube and seal it.

NMR Data Acquisition:

  • Spectrometer Setup: Tune a broadband NMR probe to the ¹³¹Xe frequency (e.g., 32.8 MHz at 9.4 T).

  • Pulse Sequence: Due to the broad lines expected from quadrupolar interactions, a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is recommended over a simple one-pulse experiment.

  • Key Parameters:

    • 90° Pulse Length: Calibrate the pulse length for ¹³¹Xe.

    • Inter-pulse Delay (τ): Set to a short value, typically 20-100 µs, to minimize T2 relaxation losses during the echo.

    • Recycle Delay: Should be at least 5 times the T1 of ¹³¹Xe in the sample. Given the fast relaxation of hyperpolarized xenon, this can be relatively short (e.g., 1-5 s).

    • Acquisition Time: Set to acquire the full free induction decay (FID), typically a few milliseconds.

    • Spectral Width: Should be wide enough to encompass the broad ¹³¹Xe signal (e.g., 50-200 kHz).

Data Processing:

  • Apply a left-shift to the FID to remove the echo delay.

  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the resulting spectrum.

  • Perform baseline correction.

Protocol 3: ¹³¹Xe NMR Protein-Ligand Binding Assay (Competition Format)

Sample Preparation:

  • Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O) at a concentration of 10-100 µM.

  • Dissolve the hyperpolarized ¹³¹Xe gas in the protein buffer to create a saturated solution.

  • Prepare stock solutions of the test compounds (ligands) in a compatible solvent (e.g., DMSO-d₆).

NMR Data Acquisition and Analysis:

  • Reference Spectrum: Acquire a ¹³¹Xe NMR spectrum of the protein-buffer-xenon solution. Note the chemical shift and/or linewidth of the ¹³¹Xe signal.

  • Ligand Addition: Add a small aliquot of a test compound solution to the NMR sample.

  • Test Spectrum: Acquire another ¹³¹Xe NMR spectrum.

  • Analysis: A change in the ¹³¹Xe chemical shift or an increase in linewidth upon ligand addition indicates that the ligand has displaced the xenon from a binding pocket, signifying a binding event.

  • Titration for Affinity: For identified hits, perform a titration by adding increasing concentrations of the ligand and monitoring the change in the ¹³¹Xe chemical shift. The data can then be fitted to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

¹³¹Xe NMR, particularly when enhanced by hyperpolarization, is a versatile and powerful tool for both materials science and drug development. Its unique sensitivity to local electric field gradients provides unparalleled insights into the structure of porous materials. In the pharmaceutical realm, it offers a high-throughput and sensitive method for screening compound libraries and characterizing protein-ligand interactions. The detailed protocols and data presented here provide a foundation for researchers and scientists to harness the capabilities of this exciting NMR technique.

Hyperpolarized Xenon-131: Application Notes and Protocols for Enhanced MRI Signal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarized (HP) noble gas Magnetic Resonance Imaging (MRI) is a rapidly advancing field that offers unprecedented capabilities for functional and molecular imaging. While much of the focus has been on Helium-3 and Xenon-129, the stable isotope Xenon-131 (131Xe) presents unique properties that make it a compelling agent for specialized MRI applications. As a spin I = 3/2 nucleus, 131Xe possesses a nuclear electric quadrupole moment, which makes its nuclear magnetic resonance (NMR) properties highly sensitive to its local environment. This characteristic, combined with the signal enhancement provided by hyperpolarization, opens up new avenues for probing biological systems, from lung surface interactions to novel biosensor-based molecular diagnostics.

These application notes provide a comprehensive overview of the principles, protocols, and potential applications of HP 131Xe MRI. They are intended to serve as a guide for researchers and drug development professionals interested in leveraging this innovative imaging modality. While some protocols are adapted from the more established HP 129Xe literature due to the nascent stage of 131Xe research, they provide a solid foundation for developing 131Xe-specific methodologies.

Principles of this compound Hyperpolarization

The most common method for hyperpolarizing 131Xe is Spin-Exchange Optical Pumping (SEOP) . This technique dramatically increases the nuclear spin polarization of the xenon gas, leading to a signal enhancement of several orders of magnitude in the MRI experiment.

SEOP_Process cluster_laser Laser System cluster_cell SEOP Cell cluster_collection Collection Laser Circularly Polarized Laser Light Rb Rubidium (Rb) Vapor Laser->Rb Optical Pumping Rb_polarized Polarized Rb Rb->Rb_polarized Valence Electron Polarization Xe_N2 Xenon (131Xe) & Nitrogen (N2) Gas Xe_polarized Hyperpolarized 131Xe Xe_N2->Xe_polarized Nuclear Spin Polarization Rb_polarized->Xe_N2 Spin Exchange (Collision) Cold_Finger Cryogenic Collection (Cold Finger) Xe_polarized->Cold_Finger Accumulation

The SEOP process involves illuminating a vapor of an alkali metal, typically rubidium (Rb), with circularly polarized laser light. This excites the Rb valence electrons into a spin-polarized state. The polarized Rb atoms then transfer their spin polarization to the 131Xe nuclei through collisions. Nitrogen gas is included in the mixture to quench the fluorescence of the excited Rb, preventing depolarization. The hyperpolarized 131Xe gas is then cryogenically collected for administration.

Quantitative Data

Quantitative data for HP 131Xe is still emerging. The following tables summarize key parameters for HP 131Xe and include comparative data for HP 129Xe, which is more extensively characterized.

Table 1: Nuclear Properties of Xenon Isotopes

PropertyThis compoundXenon-129
Natural Abundance (%)21.226.4
Nuclear Spin (I)3/21/2
Gyromagnetic Ratio (MHz/T)3.49-11.78
Quadrupole Moment (e x 10⁻²⁸ m²)-0.120

Table 2: Reported Hyperpolarization and Relaxation Data

ParameterThis compoundXenon-129
Achieved Polarization (SEOP)Up to 2.2%[1]>50%
T1 in Blood (in vivo)Data not available~6-13 s[2]
T1 in Brain (in vivo, rat)Data not available~22 s (deoxygenated homogenate)[3]
T1 in Lung (in vivo, rat)Data not available~4.4 s (deoxygenated homogenate)[3]

Note: The lower polarization levels for 131Xe are partly due to its fast, quadrupolar-driven relaxation, which presents a technical challenge during the SEOP process. Further optimization is an active area of research.

Experimental Protocols

The following are generalized protocols for HP 131Xe MRI. Specific parameters will need to be optimized based on the available hardware (polarizer, MRI scanner, RF coils) and the specific research question.

Protocol 1: Hyperpolarization of this compound via SEOP

Objective: To produce a batch of hyperpolarized 131Xe gas for subsequent MRI experiments.

Materials:

  • Custom-built SEOP polarizer system

  • Pyrex glass cell containing 1-2 g of rubidium

  • Gas mixture: 1-2% Xenon (enriched in 131Xe), 10% N2, remainder He

  • High-power diode laser (~795 nm) with optics for circular polarization

  • Liquid nitrogen

  • Gas handling manifold

Methodology:

  • Cell Preparation: Heat the SEOP cell to the operational temperature (typically 120-180 °C) to vaporize the rubidium.

  • Gas Introduction: Introduce the Xe/N2/He gas mixture into the SEOP cell at a controlled pressure.

  • Optical Pumping: Illuminate the cell with circularly polarized laser light tuned to the D1 transition of rubidium (~795 nm).

  • Spin Exchange: Allow sufficient time for spin exchange between the polarized rubidium and the 131Xe nuclei. The duration will depend on the gas composition, pressure, and laser power.

  • Cryogenic Collection: Once the desired polarization level is reached, freeze the hyperpolarized 131Xe gas into a cold finger using liquid nitrogen. This separates the xenon from the buffer gases.

  • Thawing and Dispensing: The solid HP 131Xe is then thawed into a gas and dispensed into a suitable container (e.g., a Tedlar bag) for administration.

HP_Xe_MRI_Workflow Polarizer 1. Hyperpolarization (SEOP) Collection 2. Cryogenic Collection & Dispensing Polarizer->Collection Administration 3. Gas Administration (e.g., Inhalation) Collection->Administration MRI_Scanner 4. MRI Acquisition (Fast Pulse Sequence) Administration->MRI_Scanner Data_Processing 5. Image Reconstruction & Analysis MRI_Scanner->Data_Processing

Protocol 2: Lung Ventilation Imaging (Adapted from 129Xe)

Objective: To acquire images of the ventilated airspaces in the lungs. The high sensitivity of the 131Xe quadrupolar interaction to surfaces may provide unique information about the alveolar walls.

Materials:

  • MRI scanner (1.5T or 3T) equipped for multinuclear imaging

  • Flexible 131Xe transmit/receive RF coil

  • HP 131Xe gas in a Tedlar bag with a delivery system

  • Fast gradient echo (GRE) pulse sequence

Methodology:

  • Subject Positioning: Position the subject in the MRI scanner with the RF coil placed over the thoracic cavity.

  • Proton Scans: Acquire anatomical proton images of the chest for reference.

  • Gas Administration: The subject inhales a predefined dose of the HP 131Xe gas mixture (typically 1 liter of a 50:50 mixture of HP Xe and N2/O2) and holds their breath.

  • MRI Acquisition: Immediately following inhalation, acquire the 131Xe MRI data using a low flip angle, fast gradient echo sequence. The entire scan must be completed within a single breath-hold (10-15 seconds).

  • Image Reconstruction: Reconstruct the raw data to generate images of 131Xe distribution in the lungs.

  • Data Analysis: Analyze the images to identify ventilation defects or other abnormalities. The unique spectral features of 131Xe, such as quadrupolar splitting, may be analyzed to probe surface interactions.

Protocol 3: Xenon Biosensor for Molecular Targeting (Conceptual)

Objective: To detect a specific molecular target in vitro using a 131Xe biosensor. This concept relies on the principle that the 131Xe NMR signal will change upon the biosensor binding to its target.

Materials:

  • High-field NMR spectrometer with a 131Xe probe

  • HP 131Xe gas

  • A functionalized host molecule (the "biosensor," e.g., a cryptophane cage) that can bind 131Xe and is conjugated to a targeting ligand.

  • Sample containing the target molecule of interest in a suitable buffer.

Xenon_Biosensor_Pathway cluster_solution Solution Environment cluster_nmr NMR Spectrum HP_Xe Free HP 131Xe Xe_Bound 131Xe@Biosensor Complex HP_Xe->Xe_Bound Reversible Binding Biosensor Biosensor (Host + Ligand) Biosensor->Xe_Bound Target_Bound 131Xe@Biosensor -Target Complex Xe_Bound->Target_Bound Target Binding NMR_Unbound Distinct NMR Signal 1 (Unbound Biosensor) Xe_Bound->NMR_Unbound Produces Target Target Molecule Target->Target_Bound NMR_Bound Distinct NMR Signal 2 (Target-Bound Biosensor) Target_Bound->NMR_Bound Produces

Methodology:

  • Sample Preparation: Prepare a solution containing the target molecule and the xenon biosensor.

  • Xenon Delivery: Bubble HP 131Xe gas through the sample solution to allow it to dissolve and bind to the biosensor.

  • NMR Acquisition: Acquire a 131Xe NMR spectrum. The presence of the target molecule will lead to a change in the 131Xe chemical shift or the appearance of a new peak corresponding to the target-bound biosensor.

  • Data Analysis: Quantify the concentration of the target by analyzing the relative intensities of the NMR signals from the free and target-bound biosensor.

Applications in Drug Development

The unique properties of HP 131Xe offer several potential applications in the pharmaceutical industry:

  • Pulmonary Drug Delivery: HP 131Xe MRI can be used to visualize the regional distribution of inhaled therapeutics and to assess their impact on lung function and ventilation. The surface sensitivity of 131Xe may offer insights into drug interactions with the lung epithelium.

  • Early Diagnosis of Lung Disease: The ability to detect subtle changes in lung microstructure and function could aid in the early diagnosis of diseases like idiopathic pulmonary fibrosis and COPD, enabling more effective therapeutic intervention.

  • Target Engagement Studies: The development of 131Xe biosensors could enable non-invasive monitoring of target engagement by a drug candidate in vivo. This would provide crucial pharmacokinetic and pharmacodynamic data early in the drug development process.

  • Neurotherapeutics: As xenon can cross the blood-brain barrier, HP 131Xe MRI has the potential to measure cerebral perfusion and assess the impact of neuroprotective agents or other drugs targeting the central nervous system.

Conclusion

Hyperpolarized this compound is an emerging MRI contrast agent with the potential to provide unique biological information that is inaccessible with conventional imaging techniques. While technical challenges related to its quadrupolar nature remain, ongoing research is paving the way for its use in a range of applications, from fundamental studies of lung physiology to advanced molecular imaging in drug development. The protocols and data presented here provide a starting point for researchers looking to explore the exciting possibilities of HP 131Xe MRI.

References

Application Notes and Protocols: Xenon-131 as a Contrast Agent in Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (¹³¹Xe), a stable isotope of xenon, presents unique nuclear magnetic resonance (NMR) properties that distinguish it from the more commonly utilized ¹²⁹Xe in medical imaging. While ¹²⁹Xe has seen broader application due to its favorable spin characteristics, ¹³¹Xe offers potential as a specialized probe, particularly due to its nuclear electric quadrupole moment. These application notes provide a comprehensive overview of ¹³¹Xe as a contrast agent, detailing its properties, hyperpolarization methods, and potential applications, alongside comparative data with ¹²⁹Xe. While in vivo applications of ¹³¹Xe are less established than those of ¹²⁹Xe, this document outlines the foundational knowledge and protocols for its use in research settings.

Physicochemical Properties and NMR Characteristics

Xenon is a noble gas that is colorless, odorless, and chemically inert under normal conditions[1]. Two of its stable isotopes, ¹²⁹Xe and ¹³¹Xe, are NMR-active[2]. The key nuclear properties of ¹³¹Xe, in comparison to ¹²⁹Xe, are summarized in Table 1.

Table 1: Comparison of Nuclear Properties of Xenon-129 (B1251204) and this compound

PropertyXenon-129 (¹²⁹Xe)This compound (¹³¹Xe)Reference
Natural Abundance26.4%21.2%[3][4]
Nuclear Spin (I)1/23/2[2]
Gyromagnetic Ratio (γ/2π)11.78 MHz/T3.47 MHz/T[2]
Nuclear Electric Quadrupole Moment (Q)0-0.1146 barn[3][5]
Relative Sensitivity (vs. ¹H)0.0210.00282[5]

The most significant difference between the two isotopes is the nuclear spin. ¹²⁹Xe has a spin of 1/2, resulting in sharp NMR signals. In contrast, ¹³¹Xe has a spin of 3/2 and possesses a nuclear electric quadrupole moment[2][3]. This quadrupole moment makes ¹³¹Xe highly sensitive to electric field gradients in its environment, leading to broader spectral lines and significantly shorter relaxation times, especially in asymmetric environments[2][6]. This rapid, quadrupolar-driven T1 relaxation is a major challenge for in vivo imaging applications[3].

Hyperpolarization of this compound

To overcome the inherent low sensitivity of NMR, ¹³¹Xe, like ¹²⁹Xe, can be hyperpolarized to dramatically increase its nuclear spin polarization and, consequently, the detectable NMR signal. The most common method for hyperpolarizing xenon is Spin-Exchange Optical Pumping (SEOP)[2].

Principle of Spin-Exchange Optical Pumping (SEOP)

SEOP is a two-step process:

  • Optical Pumping of Alkali Metal Vapor: Circularly polarized laser light is used to excite the valence electrons of an alkali metal vapor, typically rubidium (Rb), within a glass cell. This process transfers angular momentum from the photons to the Rb electrons, polarizing their spins[2].

  • Spin Exchange: The polarized Rb atoms collide with xenon atoms, transferring their spin polarization to the xenon nuclei through a Fermi-contact interaction[3].

A significant signal enhancement can be achieved through this process. For ¹³¹Xe, spin polarizations of up to 2.2% have been reported, which corresponds to a signal enhancement of approximately 5000-fold at a magnetic field of 9.4 Tesla[3][7].

Experimental Protocol: Hyperpolarization of this compound via SEOP

This protocol is based on the stopped-flow SEOP method described in the literature[3].

Materials:

  • Isotopically enriched ¹³¹Xe gas

  • Rubidium (Rb) metal

  • High-power diode laser (tuned to the Rb D1 transition, ~795 nm)

  • Optical pumping cell (glass)

  • Oven for heating the cell

  • Gas handling manifold

  • NMR spectrometer

Procedure:

  • Cell Preparation: A clean, evacuated glass cell is loaded with a small amount of rubidium metal under inert conditions to prevent oxidation.

  • Gas Mixture Preparation: A gas mixture containing isotopically enriched ¹³¹Xe, a buffer gas (e.g., N₂), and a quenching gas (e.g., He) is prepared in the gas handling manifold.

  • Optical Pumping:

    • The cell is placed in an oven and heated to vaporize the rubidium.

    • A low magnetic field is applied to define the quantization axis.

    • The cell is illuminated with circularly polarized laser light.

  • Spin Exchange (Stopped-Flow Mode):

    • The prepared gas mixture is introduced into the heated cell.

    • The gas flow is stopped, and the SEOP process is allowed to proceed for several minutes to build up ¹³¹Xe polarization[3].

  • Extraction and Purification:

    • Due to the rapid T1 relaxation of ¹³¹Xe, the hyperpolarized gas must be quickly separated from the Rb vapor[3]. This is typically achieved by cryo-trapping the xenon in a cold finger.

  • Transfer to NMR/MRI: The purified, hyperpolarized ¹³¹Xe is then rapidly thawed and transferred to the NMR spectrometer or MRI scanner for signal detection.

SEOP_Workflow cluster_preparation Preparation cluster_process Hyperpolarization Process cluster_delivery Delivery Laser Circularly Polarized Laser Light SEOP Spin-Exchange Optical Pumping Laser->SEOP Optical Pumping Rb_Cell Optical Pumping Cell with Rb Vapor Rb_Cell->SEOP Xe_Gas ¹³¹Xe Gas Mixture Xe_Gas->SEOP Gas Inlet Purification Cryogenic Purification (Rb Removal) SEOP->Purification Hyperpolarized ¹³¹Xe Imaging NMR/MRI System Purification->Imaging Delivery

Hyperpolarization workflow for this compound.

Applications and Unique Potential of this compound

While the rapid relaxation of ¹³¹Xe poses a significant challenge for conventional in vivo imaging, its unique quadrupolar nature opens up possibilities for specialized applications where it can serve as a sensitive probe of its local environment.

Quadrupolar Splitting as a Probe of Anisotropy

When ¹³¹Xe is in an anisotropic environment, such as when dissolved in liquid crystals or interacting with surfaces, its NMR spectrum can exhibit a characteristic splitting pattern due to the interaction of its nuclear quadrupole moment with local electric field gradients[3]. This "quadrupolar splitting" is highly sensitive to the degree of order and symmetry of the surrounding environment.

Potential Research Applications:

  • Probing Biological Microstructures: The quadrupolar splitting of ¹³¹Xe could potentially be used to probe the structural organization of biological tissues, such as the alignment of collagen fibers or the structure of cell membranes.

  • Characterizing Porous Media: In materials science, ¹³¹Xe NMR has been used to characterize the void spaces in porous materials. A similar approach could be applied to understand the microstructure of bone or other biological scaffolds.

Comparative Data: ¹³¹Xe vs. ¹²⁹Xe

The choice between ¹³¹Xe and ¹²⁹Xe for a particular application depends on the specific information being sought. Table 2 summarizes the key differences in their performance as imaging agents.

Table 2: Performance Characteristics of Hyperpolarized ¹³¹Xe and ¹²⁹Xe in MRI

CharacteristicXenon-129 (¹²⁹Xe)This compound (¹³¹Xe)
Signal Strength Higher due to larger gyromagnetic ratio.Lower.
Relaxation Times (T1) Longer (seconds to hours).Shorter (milliseconds to seconds)[2].
Spectral Linewidth Narrow.Broad, especially in asymmetric environments[6].
Sensitivity to Environment High (chemical shift).Very high (chemical shift and quadrupolar interactions)[3].
Primary Application In vivo imaging of ventilation and gas exchange[8][9].Probing local anisotropy and molecular interactions[6].

Hypothetical In Vivo Experimental Protocol for ¹³¹Xe Imaging

Given the limited literature on in vivo ¹³¹Xe imaging, the following protocol is a hypothetical adaptation of established ¹²⁹Xe imaging protocols. Significant optimization would be required to compensate for the rapid T1 relaxation of ¹³¹Xe.

Objective: To acquire in vivo images of hyperpolarized ¹³¹Xe distribution in a preclinical model.

Materials:

  • Hyperpolarized ¹³¹Xe gas (produced as described in Section 2.2)

  • Animal model (e.g., rodent)

  • Anesthesia system

  • Ventilator or gas delivery system

  • MRI scanner equipped for xenon imaging (requires appropriate RF coils and pulse sequences)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in the MRI scanner.

    • Establish ventilation with a baseline gas mixture (e.g., air or a normoxic mixture).

  • Hyperpolarized ¹³¹Xe Delivery:

    • Connect the hyperpolarized ¹³¹Xe source to the ventilator/delivery system.

    • Administer a bolus of hyperpolarized ¹³¹Xe to the animal via inhalation. The timing of delivery relative to the imaging sequence is critical due to rapid signal decay.

  • MRI Acquisition:

    • A rapid imaging pulse sequence (e.g., ultra-short echo time (UTE) or spiral) should be used to acquire data before significant signal is lost to T1 relaxation.

    • The imaging parameters (flip angle, echo time, repetition time) must be carefully optimized for the short T1 of ¹³¹Xe.

  • Data Processing:

    • Reconstruct the acquired data to generate an image of the ¹³¹Xe distribution.

    • Co-register the ¹³¹Xe image with a proton (¹H) anatomical image for anatomical context.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HP_Xe Hyperpolarized ¹³¹Xe Production Delivery Inhalation of Hyperpolarized ¹³¹Xe HP_Xe->Delivery Animal_Prep Animal Anesthesia & Positioning in MRI Animal_Prep->Delivery MRI_Scan Rapid MRI Acquisition Delivery->MRI_Scan Reconstruction Image Reconstruction MRI_Scan->Reconstruction Analysis Data Analysis & Co-registration Reconstruction->Analysis

Hypothetical workflow for in vivo ¹³¹Xe MRI.

Challenges and Future Directions

The primary challenge for the use of ¹³¹Xe as an in vivo contrast agent is its rapid quadrupolar relaxation. This leads to rapid signal decay and broad spectral lines, which are detrimental to image quality and signal-to-noise ratio.

Future research in this area could focus on:

  • Pulse Sequence Development: Designing novel MRI pulse sequences that are robust to rapid signal decay and can effectively capture the signal from ¹³¹Xe.

  • Exploiting Quadrupolar Interactions: Developing imaging techniques that can map the quadrupolar splitting of ¹³¹Xe, providing a new form of contrast related to tissue microstructure.

  • Dynamic Nuclear Polarization (DNP): Investigating alternative hyperpolarization methods that may yield even higher levels of ¹³¹Xe polarization to offset the rapid signal loss.

Safety Considerations

Xenon is an inert gas and is considered safe for inhalation in the concentrations used for medical imaging. It has anesthetic properties at high concentrations, but the amounts used for hyperpolarized gas imaging are well below the anesthetic threshold. As a stable isotope, ¹³¹Xe is not radioactive.

Conclusion

This compound presents a unique set of NMR properties that make it a challenging but potentially rewarding contrast agent for specialized medical imaging and research applications. While its rapid relaxation currently limits its use for routine in vivo imaging, its sensitivity to local anisotropy through quadrupolar interactions offers a novel avenue for probing biological microstructures. Further technological advancements in hyperpolarization and pulse sequence design may unlock the full potential of this intriguing noble gas isotope.

References

Application Notes and Protocols: The Role of Xenon-131 in Laser-Based Research and Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Xenon-131, a stable isotope of xenon, possesses unique nuclear properties that make it a valuable tool in various advanced scientific applications. While not typically used as a direct lasing medium, this compound is central to laser-driven processes, particularly in the field of hyperpolarized noble gases for nuclear magnetic resonance (NMR) and in fundamental physics research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of lasers in conjunction with this compound.

The primary application involves a technique called spin-exchange optical pumping (SEOP). In this process, circularly polarized laser light is used to polarize the electron spins of an alkali metal vapor, such as rubidium. This polarization is then transferred to the nuclear spins of the this compound gas through collisions, resulting in a "hyperpolarized" state with a nuclear spin polarization far exceeding thermal equilibrium levels. This enhanced polarization dramatically increases the NMR signal, enabling novel applications.

Application I: Laser Hyperpolarization of this compound for Enhanced NMR Spectroscopy

Hyperpolarized this compound is a powerful tool for probing material surfaces and biological systems. Its large nuclear quadrupole moment makes it highly sensitive to its local environment, providing unique structural and functional information that is not accessible with its more commonly used counterpart, Xenon-129.

Quantitative Data Summary:
ParameterValueUnitNotes
Laser Wavelength794.7nmCorresponds to the D1 transition of Rubidium.
Laser Power> 100WHigh power is required for efficient optical pumping.
This compound Concentration1-5%In a mixture with N2, He, and Rb vapor.
Nitrogen (N2) Concentration~10%Quenching gas to prevent fluorescence and re-radiation.
Helium (He) ConcentrationBalance%Buffer gas to regulate pressure and temperature.
Cell Temperature150-200°CTo achieve sufficient Rubidium vapor pressure.
Magnetic Field1-10mTA small holding field is required to maintain polarization.
Achievable Polarization1-10%Lower than Xe-129 due to faster relaxation.
Experimental Protocol: Spin-Exchange Optical Pumping of this compound
  • Preparation of the Pumping Cell:

    • A clean, sealed glass cell containing a small amount of rubidium (Rb), this compound gas, and buffer gases (N2, He) is prepared.

    • The cell is placed inside an oven capable of reaching and maintaining temperatures in the 150-200 °C range.

    • The oven is situated within a uniform, low-strength magnetic field.

  • Laser Setup and Optical Pumping:

    • A high-power diode laser array is tuned to the D1 absorption line of rubidium (794.7 nm).

    • The laser beam is circularly polarized using a quarter-wave plate.

    • The polarized laser light is directed into the pumping cell to illuminate the Rb-Xe gas mixture.

    • The Rb atoms absorb the polarized photons, transferring angular momentum to their valence electrons.

  • Spin Exchange:

    • The polarized Rb atoms collide with this compound nuclei.

    • During these collisions, the polarization is transferred from the Rb electron spins to the Xe-131 nuclear spins via the Fermi-contact interaction.

    • The N2 gas quenches the excited Rb atoms, preventing them from re-radiating randomly polarized photons that would destroy the polarization.

  • Extraction and Utilization:

    • Once a steady-state polarization is reached, the hyperpolarized this compound gas can be extracted from the cell.

    • For NMR/MRI applications, the gas is often frozen out in a cold trap to separate it from the alkali metal vapor and then transported to the NMR spectrometer or MRI scanner for introduction to the sample or subject.

Diagram: this compound Hyperpolarization Workflow

G cluster_setup Experimental Setup cluster_output Application laser High-Power Diode Laser (794.7 nm) polarizer Quarter-Wave Plate laser->polarizer cell Pumping Cell (Rb, Xe-131, N2, He) in Oven (150-200°C) polarizer->cell absorb 1. Rb atoms absorb circularly polarized photons magnet Holding Magnetic Field magnet->cell transfer 2. Spin polarization transferred to Rb electrons absorb->transfer collide 3. Polarized Rb collides with Xe-131 nuclei transfer->collide exchange 4. Spin-Exchange: Polarization transferred to Xe-131 collide->exchange extract Extraction & Separation exchange->extract nmr Enhanced NMR/MRI extract->nmr

Caption: Workflow for producing hyperpolarized this compound via spin-exchange optical pumping.

Application II: Laser Spectroscopy of this compound for Fundamental Physics

Lasers are crucial tools in experiments that use this compound to search for a permanent electric dipole moment (EDM). The existence of an EDM would have profound implications for our understanding of fundamental symmetries in the universe. In these experiments, lasers are used for state preparation and detection of the nuclear spin orientation of this compound.

Experimental Protocol: Probing this compound Spin Precession with Lasers
  • State Preparation:

    • A sample of this compound is hyperpolarized using the SEOP method described previously.

    • The polarized gas is introduced into a measurement cell with precisely controlled electric and magnetic fields.

  • Spin Precession:

    • The nuclear spins of the this compound atoms are tipped into a plane perpendicular to the magnetic field using a resonant radiofrequency pulse.

    • The spins then precess at the Larmor frequency. If an EDM exists, its interaction with the strong electric field will cause a slight shift in this precession frequency.

  • Laser-Based Detection:

    • A probe laser, often a frequency-stabilized diode laser, is used to detect the spin precession.

    • The precession of the polarized xenon nuclei modulates the absorption of the probe laser beam passing through the cell.

    • This modulation is detected with a photodiode and analyzed to determine the precise precession frequency.

  • Data Analysis:

    • The experiment is repeated with the direction of the electric field reversed.

    • A change in the precession frequency that correlates with the electric field reversal would be evidence for an EDM.

Diagram: Logical Relationship in an EDM Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_conclusion Conclusion seop Hyperpolarization of Xe-131 (using SEOP) cell Introduce Xe-131 into E and B fields seop->cell precess Spins precess at Larmor Frequency cell->precess probe Probe Laser measures spin precession precess->probe freq_shift Detect frequency shift (Δf) correlated with E-field reversal probe->freq_shift edm Non-zero Δf implies Electric Dipole Moment (EDM) freq_shift->edm

Application Notes and Protocols: Xenon-131 as a Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (¹³¹Xe) is a stable, non-radioactive isotope of the noble gas xenon, making up approximately 21.2% of naturally occurring xenon.[1][2] Its inert nature, low natural abundance, and unique nuclear properties make it an ideal tracer for a variety of environmental studies.[3] Unlike chemical tracers, noble gases like xenon are chemically inert, meaning they do not readily react with their surroundings. This ensures that their movement is governed by physical transport processes, providing a more direct and less confounded signal. This document provides detailed application notes and experimental protocols for the use of ¹³¹Xe in groundwater tracing and atmospheric transport studies.

Key Properties of this compound for Tracer Applications

The utility of ¹³¹Xe as an environmental tracer stems from its distinct physical and chemical properties. As a noble gas, it is chemically inert and does not undergo biological or chemical transformations in the environment, ensuring that its transport is primarily governed by physical processes like advection and dispersion.

PropertyValue/DescriptionSignificance in Environmental Tracing
Isotopic Abundance 21.232% (of natural xenon)[2]Provides a measurable natural background against which enriched ¹³¹Xe can be detected.
Atomic Mass 130.905084 u[2]Its mass is used for separation and detection in mass spectrometry.
Chemical Properties Inert, noble gasDoes not react with environmental matrices (water, soil, air), ensuring it remains a conservative tracer.
Solubility in Water Low, but sufficient for tracingCan be dissolved in water for groundwater studies without significant loss to the gas phase if kept out of contact with the atmosphere.
Detection Method Noble Gas Mass Spectrometry[4]Highly sensitive and precise method for isotopic analysis, allowing for the detection of small changes in concentration.

Application 1: Groundwater Tracing

This compound, particularly in its isotopically-enriched form, serves as a powerful tracer for understanding groundwater movement, including recharge rates, flow paths, and aquifer connectivity. Its inert nature prevents absorption and retardation, issues commonly associated with other artificial tracers.

Experimental Protocol: Groundwater Tracing with ¹³¹Xe

This protocol outlines the key steps for conducting a groundwater tracing study using enriched ¹³¹Xe.

1. Preliminary Site Assessment and Background Sampling:

  • Objective: To establish baseline concentrations of natural xenon isotopes in the groundwater system.

  • Procedure:

    • Identify injection and monitoring wells based on the hydrogeological model of the study area.

    • Collect groundwater samples from all designated wells prior to the tracer injection.

    • Analyze these background samples for natural xenon isotopic ratios using noble gas mass spectrometry.

2. Tracer Injection:

  • Objective: To introduce a known quantity of enriched ¹³¹Xe into the aquifer.

  • Procedure:

    • Prepare a solution of ¹³¹Xe-enriched water. This can be achieved by pre-dissolving a known volume of enriched xenon gas into a container of water.[5]

    • Inject the ¹³¹Xe-enriched water into the designated injection well. A pulsed injection system can be used to introduce the tracer at a controlled rate.[5]

    • Record the total volume of injected water and the concentration of ¹³¹Xe.

3. Sample Collection:

  • Objective: To collect groundwater samples from monitoring wells over time to track the movement of the ¹³¹Xe plume.

  • Procedure:

    • Begin collecting samples from the monitoring wells at a predetermined frequency. The frequency will depend on the expected groundwater velocity.

    • Use appropriate sampling techniques to avoid atmospheric contamination. This typically involves using sealed sample containers and purging the well before sample collection.

    • Record the date, time, and well location for each sample.

4. Sample Preparation and Analysis:

  • Objective: To extract dissolved gases from the water samples and analyze the isotopic composition of xenon.

  • Procedure:

    • Gas Extraction: Use a vacuum extraction system to remove all dissolved gases from the water sample.

    • Purification: The extracted gas is passed through a series of getters (e.g., heated titanium sponge) to remove reactive gases (N₂, O₂, CO₂).[6]

    • Cryo-focusing: The noble gases are then cryogenically trapped on a cold finger or a silica (B1680970) gel trap cooled with liquid nitrogen to separate them from less volatile gases.[6]

    • Mass Spectrometry: The purified xenon is then introduced into a noble gas mass spectrometer for isotopic analysis. The ratios of ¹³¹Xe to other xenon isotopes (e.g., ¹³²Xe) are measured.

5. Data Analysis and Interpretation:

  • Objective: To interpret the ¹³¹Xe concentration data to determine groundwater flow parameters.

  • Procedure:

    • Plot the ¹³¹Xe concentrations over time for each monitoring well to generate breakthrough curves.

    • Use the arrival time and peak concentration of the tracer at different wells to calculate groundwater velocity, dispersivity, and flow paths.[5]

    • Compare the results with the hydrogeological model of the site.

Logical Workflow for Groundwater Tracing

Groundwater_Tracing_Workflow cluster_planning Phase 1: Planning & Baseline cluster_fieldwork Phase 2: Field Implementation cluster_lab Phase 3: Laboratory Analysis cluster_analysis Phase 4: Data Interpretation A Site Assessment & Hydrogeological Modeling B Background Groundwater Sampling A->B C Baseline Xenon Isotope Analysis (MS) B->C D Prepare Enriched ¹³¹Xe Solution C->D E Tracer Injection into Aquifer D->E F Time-Series Sampling at Monitoring Wells E->F G Gas Extraction from Water Samples F->G H Purification using Getters & Cryo-trapping G->H I Noble Gas Mass Spectrometry (¹³¹Xe/¹³²Xe) H->I J Generate Breakthrough Curves I->J K Calculate Groundwater Velocity & Dispersivity J->K L Model Groundwater Flow Paths K->L Atmospheric_Monitoring_Workflow cluster_sampling Step 1: Air Sampling cluster_extraction Step 2: Xenon Extraction & Purification cluster_analysis Step 3: Isotopic Analysis cluster_modeling Step 4: Data Interpretation A High-Volume Air Sampling B Xenon Adsorption on Activated Carbon Trap A->B C Thermal Desorption of Xenon from Trap B->C D Gas Purification (Getters & Cryo-traps) C->D E Gas Chromatography (Quantification) D->E F Noble Gas Mass Spectrometry (¹³¹Xe Ratios) E->F G Atmospheric Transport Modeling F->G H Correlation with Meteorological Data G->H I Source Identification & Plume Dispersion Analysis H->I

References

Application Notes and Protocols for Monitoring Nuclear Weapon Tests Using Xenon-131m

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of radioactive xenon isotopes, particularly Xenon-131m (¹³¹ᵐXe), in monitoring nuclear weapon tests. The detection of specific radioxenon isotopes in atmospheric samples serves as a powerful and reliable indicator of nuclear fission events, distinguishing them from civilian nuclear activities. These protocols are intended for researchers, scientists, and professionals in the fields of nuclear non-proliferation, environmental monitoring, and geochemistry.

Nuclear fission, the underlying process of nuclear explosions, produces a characteristic suite of radioactive isotopes. Among these, the noble gas xenon is of paramount importance for monitoring purposes. Its chemical inertness prevents it from reacting with the surrounding environment, allowing it to seep from underground test sites and travel long distances in the atmosphere. Four key radioxenon isotopes serve as the primary signatures of a nuclear detonation: ¹³¹ᵐXe (half-life: 11.9 days), ¹³³Xe (half-life: 5.24 days), ¹³³ᵐXe (half-life: 2.19 days), and ¹³⁵Xe (half-life: 9.14 hours).[1][2] The distinct half-lives and production yields of these isotopes in a nuclear explosion, compared to their production in civilian nuclear reactors or medical isotope production facilities, allow for effective source discrimination through isotopic ratio analysis.[3][4]

This document outlines the entire workflow, from atmospheric sample collection to the final analysis of xenon isotopes. It provides detailed experimental protocols for each stage, a summary of key quantitative data for source discrimination, and visualizations of the underlying nuclear processes and experimental procedures.

Data Presentation: Isotopic Ratios for Source Discrimination

The relative concentrations of the four key radioxenon isotopes are a critical tool for distinguishing between a nuclear explosion and civilian nuclear activities. Nuclear reactors, for instance, operate over extended periods, leading to the buildup and decay of various xenon isotopes and their precursors, resulting in a different isotopic signature compared to the rapid, high-flux neutron environment of a nuclear explosion.[1] Medical isotope production facilities also release radioxenon, but often with different characteristic ratios.[4] The following table summarizes typical isotopic activity ratios for different sources. It is important to note that these values can vary depending on the specific design and operational history of a reactor, or the specifics of a nuclear device.

Isotope RatioNuclear ExplosionPressurized Water Reactor (PWR)Boiling Water Reactor (BWR)Medical Isotope Production
¹³³Xe / ¹³¹ᵐXe LowerHigherHigherVariable
¹³⁵Xe / ¹³³Xe HigherLowerLowerVariable
¹³³ᵐXe / ¹³¹ᵐXe HigherLowerLowerVariable
¹³³ᵐXe / ¹³³Xe HigherLowerLowerVariable

Note: "Higher" and "Lower" are relative comparisons. Specific numerical values can be found in specialized literature and databases from organizations like the Comprehensive Nuclear-Test-Ban Treaty Organization (CTBTO). The ratios from a nuclear explosion are time-dependent due to the different half-lives of the isotopes.

Signaling Pathways and Experimental Workflows

Nuclear Fission and Xenon Isotope Production

The following diagram illustrates the primary nuclear fission decay chains that lead to the production of the key xenon isotopes monitored for nuclear test verification. A large nucleus, such as Uranium-235 or Plutonium-239, undergoes fission, producing a variety of fission fragments. The neutron-rich fragments then undergo a series of beta decays to reach stability, passing through various isotopes of elements like Tellurium and Iodine before forming the xenon isotopes of interest.

Fission_Decay_Chains cluster_131 Mass 131 Chain cluster_133 Mass 133 Chain cluster_135 Mass 135 Chain Te131 ¹³¹Te I131 ¹³¹I Te131->I131 β⁻ Xe131m ¹³¹ᵐXe I131->Xe131m β⁻ Te133 ¹³³Te I133 ¹³³I Te133->I133 β⁻ Xe133 ¹³³Xe I133->Xe133 β⁻ (99.2%) Xe133m ¹³³ᵐXe I133->Xe133m β⁻ (0.8%) Te135 ¹³⁵Te I135 ¹³⁵I Te135->I135 β⁻ Xe135 ¹³⁵Xe I135->Xe135 β⁻ Fission Nuclear Fission (e.g., ²³⁵U, ²³⁹Pu) Fission->Te131 Fission->Te133 Fission->Te135

Nuclear fission decay chains leading to key xenon isotopes.
Experimental Workflow for Radioxenon Monitoring

The diagram below outlines the comprehensive workflow for monitoring atmospheric radioxenon, from sample collection to data analysis and interpretation. This process is employed by the International Monitoring System (IMS) of the CTBTO.

Radioxenon_Workflow cluster_sampling Sample Collection & Preparation cluster_separation Xenon Separation & Purification cluster_analysis Radiometric Analysis cluster_data Data Interpretation sampling 1. Atmospheric Air Sampling (High-Volume Sampler) drying 2. Air Drying (Removal of H₂O) sampling->drying co2_removal 3. CO₂ Removal drying->co2_removal xenon_adsorption 4. Xenon Adsorption (e.g., Activated Charcoal) co2_removal->xenon_adsorption desorption 5. Thermal Desorption of Xenon xenon_adsorption->desorption gc 6. Gas Chromatography (Separation from Kr, Ar) desorption->gc purification 7. Final Purification gc->purification counting 8. Beta-Gamma Coincidence Counting or High-Purity Germanium (HPGe) Gamma Spectroscopy purification->counting spectra 9. Acquisition of Energy Spectra counting->spectra analysis 10. Isotope Identification & Activity Calculation spectra->analysis ratio_analysis 11. Isotopic Ratio Analysis analysis->ratio_analysis decision 12. Source Discrimination (Nuclear Explosion vs. Civilian) ratio_analysis->decision

References

Application Notes and Protocols for Hyperpolarizing Xenon-131 via Spin-Exchange Optical Pumping

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyperpolarization of noble gases via spin-exchange optical pumping (SEOP) is a powerful technique for dramatically enhancing the nuclear magnetic resonance (NMR) signal, enabling a wide range of applications in biomedical imaging, materials science, and fundamental physics.[1][2] While hyperpolarization of the spin-1/2 isotope Xenon-129 is well-established, the hyperpolarization of Xenon-131, a quadrupolar nucleus (spin I = 3/2), presents unique challenges and opportunities. The strong quadrupole moment of 131Xe leads to faster spin-lattice relaxation (T1) times, making it more difficult to achieve high polarization levels.[3] However, this property also makes 131Xe a sensitive probe of its local environment, offering potential for novel contrast mechanisms in MRI and NMR spectroscopy.[1][3]

These application notes provide detailed protocols and experimental parameters for the successful hyperpolarization of this compound using the SEOP method. The information is compiled from established methodologies in the field to guide researchers in setting up and optimizing their 131Xe hyperpolarization experiments.

I. Principle of Spin-Exchange Optical Pumping for 131Xe

Spin-exchange optical pumping is a two-step process to transfer angular momentum from photons to the 131Xe nuclei.

  • Optical Pumping of Alkali Metal Vapor: A circularly polarized laser, tuned to the D1 absorption line of an alkali metal vapor (typically Rubidium or Cesium), is used to excite the alkali metal atoms. This process selectively depopulates one of the ground-state spin levels, resulting in a highly spin-polarized electron population in the alkali metal vapor.[2]

  • Spin Exchange: The spin-polarized alkali metal atoms collide with 131Xe atoms within a sealed glass cell. During these collisions, the Fermi-contact interaction facilitates the transfer of spin polarization from the alkali metal valence electron to the 131Xe nucleus.[2] A buffer gas, such as Nitrogen (N2), is included to quench the fluorescence of the excited alkali atoms, preventing radiation trapping and loss of angular momentum. Over time, this process leads to a significant build-up of nuclear spin polarization in the 131Xe gas, far exceeding its thermal equilibrium polarization.

Below is a diagram illustrating the fundamental SEOP process.

SEOP_Process cluster_light Light Source cluster_cell SEOP Cell cluster_output Output Circularly_Polarized_Photons Circularly Polarized Photons (795 nm for Rb) Alkali_Metal Alkali Metal Vapor (e.g., Rubidium) Circularly_Polarized_Photons->Alkali_Metal Optical Pumping Xenon_131 This compound Gas Alkali_Metal->Xenon_131 Spin Exchange (Collisions) Buffer_Gas Buffer Gas (e.g., N2) Alkali_Metal->Buffer_Gas Collisional Quenching Hyperpolarized_Xenon Hyperpolarized 131Xe Xenon_131->Hyperpolarized_Xenon Accumulation

Caption: Fundamental process of 131Xe hyperpolarization via SEOP.

II. Experimental Protocols

The following sections provide a detailed methodology for hyperpolarizing 131Xe, primarily based on a stopped-flow SEOP approach, which is commonly used for this isotope.[1][2]

Protocol 1: SEOP Cell Preparation
  • Cell Fabrication:

    • Custom-made Pyrex glass cells are typically used. A "square cylinder" geometry (length equal to diameter) can help minimize the surface-to-volume ratio, which is crucial for reducing surface-induced relaxation of 131Xe.[3]

  • Cleaning Procedure:

    • Thoroughly clean the cell to remove any paramagnetic impurities. A multi-step process involving acid washing (e.g., with aqua regia or Nochromix), followed by rinsing with deionized water and drying under vacuum is recommended.

  • Alkali Metal Loading:

    • In a nitrogen-atmosphere glovebox, introduce a small amount (a few hundred milligrams) of the desired alkali metal (Rubidium or Cesium) into the clean, dry cell.[3]

    • Gently heat the cell with a heat gun to distribute a thin film of the alkali metal on the inner walls of the cell.[3]

  • Gas Filling:

    • Evacuate the cell to a high vacuum.

    • Introduce a precise mixture of gases. A typical mixture consists of isotopically enriched 131Xe (e.g., 84.4% enrichment) and a quenching gas, most commonly N2.[3][4] For example, fill the cell with 300 torr of 131Xe and 300 torr of N2.[4]

    • Seal the cell permanently or attach it to a vacuum manifold with a high-quality valve for repeated use.

Protocol 2: Spin-Exchange Optical Pumping

The general workflow for the SEOP experiment is depicted in the diagram below.

SEOP_Workflow cluster_prep Preparation cluster_seop Optical Pumping cluster_extraction Extraction (Stopped-Flow) A Prepare SEOP Cell (Clean, Load Alkali Metal) B Fill Cell with Gas Mixture (131Xe, N2) A->B C Place Cell in Oven within Magnetic Field (Helmholtz Coils) D Heat Cell to Operating Temperature C->D E Illuminate with Circularly Polarized Laser Light D->E F Monitor Polarization (in-situ NMR) E->F G Stop Laser Illumination F->G H Separate HP 131Xe from Alkali Metal Vapor (e.g., cold trap) G->H I Transfer HP 131Xe to Detection/Application Chamber H->I

Caption: Experimental workflow for stopped-flow SEOP of 131Xe.

  • Apparatus Setup:

    • Mount the prepared SEOP cell inside an oven that allows for uniform heating and optical access.[3]

    • Place the oven within a pair of Helmholtz coils to generate a homogeneous, low-strength magnetic field (e.g., 60-190 G).[3]

    • Align the laser system to deliver a circularly polarized beam through the cell. The laser should be spectrally narrowed and tuned to the D1 transition of the chosen alkali metal (794.8 nm for Rb, 894.3 nm for Cs).[3]

  • Optical Pumping:

    • Heat the cell to the optimal operating temperature (this is highly dependent on the specific setup and gas mixture, but typically ranges from 90°C to 180°C).[3]

    • Turn on the Helmholtz coils to apply the magnetic field.

    • Illuminate the cell with the laser. The laser power will depend on the cell size and desired polarization rate, with typical values ranging from 50 W to 150 W.[3]

  • Polarization Monitoring:

    • Use an in-situ low-field NMR spectrometer to monitor the build-up of 131Xe polarization in real-time. This allows for the optimization of SEOP parameters such as temperature and laser tuning.[3]

    • The polarization build-up can be fitted to an exponential function S(t) = S0[1 − exp( − tΓSEOP)] to determine the SEOP rate constant (ΓSEOP).[3]

  • Extraction (for stopped-flow applications):

    • Once the desired polarization level is reached (or a steady-state is achieved), turn off the laser.

    • Rapidly separate the hyperpolarized 131Xe gas from the alkali metal vapor. This is a critical step due to the fast relaxation of 131Xe. Methods include using a cold trap or flowing the gas through air-cooled glass wool.[5]

    • Swiftly transfer the purified hyperpolarized 131Xe gas to the NMR/MRI system or other application.[1]

III. Quantitative Data and Key Parameters

The efficiency of 131Xe hyperpolarization is highly dependent on a number of experimental parameters. The following tables summarize key parameters reported in the literature.

Table 1: Laser and Optical Parameters for 131Xe SEOP

ParameterRubidium (Rb)Cesium (Cs)Reference(s)
Wavelength (D1 Line) 794.8 nm894.3 nm[3]
Laser Power 100 - 145 W~50 W[3]
Spectral Width (FWHM) 0.18 - 0.29 nm~50 pm[3]
Beam Diameter 4.4 - 5.1 cmNot Specified[3]

Table 2: SEOP Cell and Gas Mixture Parameters

ParameterValueReference(s)
Cell Material Pyrex[6]
131Xe Isotopic Enrichment 84.4%[3]
Gas Composition 300 torr 131Xe, 300 torr N2[4]
Magnetic Field Strength ~60 - 190 G[3]
Operating Temperature 90 - 180 °C[3]

Table 3: Achieved 131Xe Polarization and Performance

Alkali MetalXenon Partial PressureAchieved Polarization (PXe)Reference(s)
Rubidium (Rb)300 torrUp to 3.4% ± 0.7% (up to 7.6% ± 1.5% in "runaway" conditions)[3]
Cesium (Cs)300 torrUp to 3.8% ± 0.7%[3]
Rubidium (Rb)0.075 bar (~56 torr)2.2%[1][3]
Rubidium (Rb)0.3 bar (~225 torr)0.44%[3]
Rubidium (Rb)1.4 bar (~1050 torr)0.026%[3]

Note: The achieved polarization is strongly dependent on the xenon partial pressure, with higher xenon densities generally leading to lower polarization due to increased quadrupolar relaxation.[1]

IV. Troubleshooting and Considerations

  • Low Polarization:

    • Check Laser Tuning and Power: Ensure the laser is precisely tuned to the alkali metal's D1 line and that sufficient power is being delivered to the cell.

    • Optimize Temperature: The alkali metal vapor pressure is highly sensitive to temperature. Systematically vary the cell temperature to find the optimal point where spin-exchange rates are high but relaxation is not excessive.

    • Check for Gas Impurities: Oxygen and other paramagnetic impurities can severely reduce polarization. Ensure high-purity gases and a clean, well-sealed cell.

    • Alkali Metal Depletion: In some cases, the alkali metal can be lost from the optical region of the cell, leading to reduced spin-exchange rates.[3]

  • Fast Relaxation:

    • The quadrupolar nature of 131Xe makes it highly susceptible to relaxation from surface interactions and collisions.

    • Using cells with minimal surface-to-volume ratios and appropriate surface coatings can help mitigate this.[3]

    • The rapid separation of the hyperpolarized gas from the alkali metal is crucial in stopped-flow experiments to preserve the polarization.[1]

By following these protocols and carefully optimizing the experimental parameters, researchers can successfully produce hyperpolarized this compound for a variety of advanced NMR and MRI applications.

References

Application Notes and Protocols for Xenon-131 Gas Handling and Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (¹³¹Xe) is a stable, non-radioactive isotope of the noble gas xenon. Its non-zero nuclear spin (I=3/2) makes it nuclear magnetic resonance (NMR)-active, presenting unique opportunities for in vivo applications, particularly when hyperpolarized to enhance its signal.[1][2][3] While chemically inert, xenon exhibits biological activity through non-covalent interactions with proteins and lipids, notably as a potent anesthetic and neuroprotective agent.[4][5][6] Its mechanism of action involves the modulation of various signaling pathways, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5][7]

These application notes provide a comprehensive overview of the principles and protocols for the safe handling and precise delivery of ¹³¹Xe gas in preclinical in vivo studies. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic and diagnostic potential of this versatile isotope. While much of the in vivo gas delivery literature focuses on the more commonly used ¹²⁹Xe isotope for magnetic resonance imaging (MRI), the handling and delivery principles are largely translatable to ¹³¹Xe.

Properties and Safety of this compound

This compound is a colorless, odorless, and non-flammable gas.[8][9] The primary safety concern associated with its use is the risk of asphyxiation at high concentrations due to the displacement of oxygen. Therefore, adequate ventilation and monitoring of oxygen levels in the laboratory are crucial.

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Isotopic Abundance (Natural) 21.2%[1]
Atomic Mass 130.91 u
Nuclear Spin 3/2[10]
Biological Half-life Not applicable (stable isotope)[1][10]
Primary Hazard Asphyxiant at high concentrations[8][9]
Personal Protective Equipment Safety glasses, lab coat, gloves[8]

Biological Interactions and Signaling Pathways

Xenon's biological effects are primarily attributed to its ability to interact with hydrophobic pockets in proteins, thereby altering their conformation and function.[4][5]

Key Molecular Targets:
  • N-methyl-D-aspartate (NMDA) Receptors: Xenon acts as a non-competitive antagonist at the glycine-binding site of the NMDA receptor, which is a key mechanism for its anesthetic and neuroprotective properties.[4][5][7][11]

  • Two-Pore-Domain Potassium (K2P) Channels: Xenon activates certain K2P channels, such as TREK-1, contributing to its anesthetic effects.[4][12]

  • Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Xenon has been shown to inhibit HCN2 channels in the thalamus, playing a role in its sedative effects.[11]

  • Cellular Membranes: Xenon interacts with lipid bilayers, increasing the order of lipid tails and potentially influencing the function of embedded proteins.[6]

Signaling Pathways:

Xenon preconditioning has been demonstrated to activate several intracellular signaling cascades that contribute to its protective effects against ischemic injury.

Xenon_Signaling_Pathway Xenon Xenon PKC Protein Kinase C (PKC) Xenon->PKC activates p38_MAPK p38 MAPK PKC->p38_MAPK activates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 activates Neuroprotection Neuroprotection & Cardioprotection p38_MAPK->Neuroprotection HSP27 HSP27 MAPKAPK2->HSP27 phosphorylates F_Actin F-Actin Polymerization HSP27->F_Actin F_Actin->Neuroprotection

Xenon Preconditioning Signaling Pathway

Experimental Protocols

Protocol 1: Inhalation Delivery of this compound Gas to Rodents for Anesthesia and Neuroprotection Studies

This protocol describes the administration of a ¹³¹Xe gas mixture to rodents via a ventilator system.

Materials:

  • Enriched this compound gas (≥99% purity)

  • Medical-grade oxygen (O₂)

  • Gas mixing system (e.g., mass flow controllers)

  • Anesthesia machine with a ventilator

  • Sealed induction chamber

  • Animal monitoring system (for heart rate, SpO₂, temperature)

  • Gas scavenging system or chemical fume hood

Quantitative Parameters:

Table 2: Recommended Parameters for this compound Inhalation in Rodents

ParameterValueReference
¹³¹Xe Concentration 50-70%[4][11]
O₂ Concentration 30-50%[4][11]
Flow Rate (Mouse) 0.5 - 1.0 L/min(Typical)
Flow Rate (Rat) 1.0 - 2.0 L/min(Typical)
Induction Time 1-3 minutes[13]
Maintenance Duration As per experimental design-

Procedure:

  • Animal Preparation:

    • Acclimatize the animal to the experimental room for at least 30 minutes.

    • Record the animal's baseline physiological parameters.

    • Induce anesthesia using a short-acting anesthetic (e.g., isoflurane) in the induction chamber.

  • Gas Mixture Preparation and Delivery:

    • Connect the ¹³¹Xe and O₂ gas cylinders to the gas mixing system.

    • Calibrate the mass flow controllers to deliver the desired gas concentrations and flow rate.

    • Purge the anesthesia machine and ventilator circuit with the ¹³¹Xe/O₂ mixture.

  • Animal Intubation and Ventilation:

    • Once the animal is anesthetized, quickly move it to the experimental setup.

    • Intubate the animal and connect it to the ventilator.

    • Initiate mechanical ventilation with the ¹³¹Xe/O₂ mixture.

    • Continuously monitor the animal's vital signs.

  • Experimental Procedure:

    • Perform the experimental intervention (e.g., induction of ischemia for neuroprotection studies).

    • Maintain the animal on the ¹³¹Xe/O₂ mixture for the duration specified in the experimental design.

  • Recovery:

    • At the end of the experiment, switch the gas supply to 100% O₂ to wash out the xenon.

    • Once the animal resumes spontaneous breathing, extubate it.

    • Place the animal in a recovery cage and monitor until it is fully ambulatory.

  • Gas Scavenging:

    • Ensure that all exhaled gas is directed to an efficient scavenging system or a certified chemical fume hood to prevent laboratory contamination.

Inhalation_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure Animal_Prep Animal Preparation (Acclimatization, Baseline Vitals) Induction Anesthesia Induction (e.g., Isoflurane) Animal_Prep->Induction Gas_Prep Gas Mixture Preparation (¹³¹Xe/O₂, Calibration) Xe_Delivery ¹³¹Xe/O₂ Delivery & Vital Sign Monitoring Gas_Prep->Xe_Delivery Intubation Intubation & Connection to Ventilator Induction->Intubation Intubation->Xe_Delivery Experiment Experimental Intervention (e.g., Ischemia Induction) Xe_Delivery->Experiment Scavenging Gas Scavenging Xe_Delivery->Scavenging Washout Xenon Washout (100% O₂) Experiment->Washout Recovery Extubation & Recovery Washout->Recovery Washout->Scavenging Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure Hyperpolarization Hyperpolarization of ¹³¹Xe Gas (Spin-Exchange Optical Pumping) Dissolution Dissolution in Carrier (Saline/Lipid Emulsion) Hyperpolarization->Dissolution Injection Inject Hyperpolarized ¹³¹Xe Solution Dissolution->Injection Animal_Prep Animal Preparation (Anesthesia, Catheterization) Placement Position Animal in NMR/MRI Scanner Animal_Prep->Placement Placement->Injection Acquisition Immediate NMR/MRI Data Acquisition Injection->Acquisition Recovery Animal Recovery Acquisition->Recovery

References

Application Note: Quantitative Analysis of Xenon-131 by High-Sensitivity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of the stable isotope Xenon-131 (¹³¹Xe) using noble gas mass spectrometry. This compound is a naturally occurring isotope of xenon and is also the stable decay product of Iodine-131 (¹³¹I), a commonly used radionuclide in medical diagnostics and therapy.[1] The ability to precisely quantify ¹³¹Xe is crucial in various fields, including environmental monitoring, nuclear safety, geochemistry, and biomedical research. In drug development, tracking the emergence of ¹³¹Xe can serve as a cumulative marker for the presence and decay of an ¹³¹I-labeled therapeutic agent. This application note details the methodology for sample preparation, gas extraction, and mass spectrometric analysis, and includes representative data.

Introduction and Applications

Xenon is a noble gas found in trace amounts in the Earth's atmosphere.[2] It has several stable isotopes, including ¹³¹Xe, which has a natural abundance of approximately 21.2%.[3] Beyond its natural occurrence, ¹³¹Xe is of significant interest as it is the stable daughter product of the radioactive isotope Iodine-131 (t½ ≈ 8.02 days).[1]

Key Applications:

  • Drug Development: ¹³¹I is frequently used to label radiopharmaceuticals for therapeutic purposes.[1][4] The decay of ¹³¹I leads to the formation of ¹³¹Xe. By quantifying the amount of ¹³¹Xe that has evolved from a biological sample or system over time, researchers can determine the cumulative dose and distribution of the ¹³¹I-labeled drug.

  • Nuclear Monitoring: The detection of specific xenon isotope ratios, including radioactive and stable isotopes, is a primary method for monitoring nuclear activities and verifying compliance with treaties like the Comprehensive Nuclear-Test-Ban Treaty (CTBT).[5][6]

  • Environmental Tracing: Iodine-131 is released into the environment from medical facilities and nuclear power plants.[7][8] Measuring the resulting ¹³¹Xe in environmental samples (e.g., water, air) can help trace the transport and fate of these releases.[9]

  • Geochronology: The iodine-xenon dating method, which relies on the decay of extinct ¹²⁹I to ¹²⁹Xe, is a powerful tool for studying the early history of the Solar System.[2] Similar principles can be applied to other isotopic systems.

Principle of the Method

The quantitative analysis of this compound is performed using high-sensitivity noble gas mass spectrometry. The core principle involves separating xenon from the sample matrix, purifying it from other gases, and then ionizing the xenon atoms and separating them based on their mass-to-charge ratio (m/z).

The analysis is typically performed in a static vacuum mode, where the gas sample is introduced into the mass spectrometer, which is then isolated from the vacuum pumps.[10][11] This technique maximizes sensitivity by allowing the instrument to analyze the entire, finite sample volume.

The main components of the mass spectrometer system are:

  • Ion Source: Xenon atoms are ionized, typically by electron impact, creating positively charged ions (Xe⁺).[10][12]

  • Mass Analyzer: The ions are accelerated into a magnetic field (in a magnetic sector instrument) or an electric field (in a quadrupole instrument), which deflects them.[10] The degree of deflection is dependent on the ion's mass-to-charge ratio, effectively separating the different xenon isotopes.

  • Detector: The separated ion beams are measured by detectors, such as Faraday cups or electron multipliers, to determine their abundance.[10]

Experimental Protocol

This protocol provides a generalized workflow for the analysis of ¹³¹Xe from liquid or solid samples.

Sample Collection and Preparation
  • Sample Collection: Collect samples (e.g., biological tissue, water, soil) in gas-tight containers to prevent the loss of xenon. For biological samples, flash-freezing in liquid nitrogen is recommended to halt metabolic activity.

  • Spiking (Optional): For absolute quantification, a known amount of a different xenon isotope (e.g., ¹²⁹Xe or ¹³⁶Xe) can be added as an internal standard (spike) at the beginning of the preparation process.

  • Loading: Transfer a precisely weighed aliquot of the sample into a specialized extraction vessel connected to a high-vacuum gas extraction and purification line.

Gas Extraction and Purification

The goal is to release all dissolved or trapped gases from the sample and then isolate the xenon.

  • Degassing:

    • For Liquid Samples: Use a combination of heating, stirring, and exposure to vacuum to extract dissolved gases.[9]

    • For Solid Samples: Use heating in a crucible furnace (up to 1750 °C) or in-vacuum crushing to release trapped gases.[13]

  • Purification: The extracted gas mixture is passed through a series of traps to remove non-noble gases.

    • Reactive Gas Removal: Use getters (e.g., heated titanium or zirconium-aluminum alloys) to chemically bind reactive gases like H₂, O₂, N₂, CO, and CO₂.[11]

    • Water and CO₂ Removal: Pass the gas through cryogenic traps held at specific temperatures (e.g., -95 °C to -115 °C) to freeze out water vapor and carbon dioxide.

  • Xenon Separation: Separate xenon from other noble gases (He, Ne, Ar, Kr) using cryogenic chromatography.

    • Adsorb the noble gas mixture onto a charcoal trap held at a very low temperature (e.g., -196 °C, liquid nitrogen).

    • Selectively release each noble gas by incrementally warming the trap. Xenon, having the highest boiling point, is released at the highest temperature (approx. -70 °C to -60 °C).

Mass Spectrometric Analysis
  • Inlet: Expand the purified xenon gas into the mass spectrometer volume, which is operated in static vacuum mode.[10]

  • Ionization: Ionize the xenon atoms using a standard electron impact source (e.g., at 70 eV).

  • Mass Separation: Set the mass analyzer to sequentially measure the ion beams for the xenon isotopes of interest (e.g., m/z 129, 130, 131, 132, 134, 136). This is often done by "peak-jumping," where the instrument's magnetic field is adjusted to focus each isotope onto the detector in turn.

  • Detection: Measure the ion current for each isotope. Multiple measurements are taken and averaged to improve precision.

Quantification and Data Analysis
  • Data Acquisition: Record the ion beam intensity (as voltage or counts per second) for each xenon isotope.

  • Corrections: Apply corrections for background signal, detector gain, and mass discrimination effects.

  • Calculation:

    • Isotopic Ratios: Calculate the ratio of ¹³¹Xe to another stable isotope (e.g., ¹³²Xe). An excess in the ¹³¹Xe/¹³²Xe ratio compared to the natural atmospheric ratio indicates the contribution from ¹³¹I decay.

    • Absolute Quantification: If an isotopic spike was used, the absolute amount of ¹³¹Xe in the sample can be calculated using the known amount of the spike added and the measured isotope ratios.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate interpretation and comparison.

Table 1: Natural Isotopic Abundance of Stable Xenon

Isotope Mass (amu) Natural Abundance (atom %)[3]
¹²⁴Xe 123.90589 0.095
¹²⁶Xe 125.90430 0.089
¹²⁸Xe 127.90353 1.910
¹²⁹Xe 128.90478 26.401
¹³⁰Xe 129.90351 4.071
¹³¹Xe 130.90508 21.232
¹³²Xe 131.90416 26.909
¹³⁴Xe 133.90539 10.436

| ¹³⁶Xe | 135.90721 | 8.857 |

Table 2: Typical Operating Parameters for a Magnetic Sector Mass Spectrometer

Parameter Typical Value Purpose
Ion Source Nier-type Electron Impact Generates ions from gas sample.[12]
Electron Energy 70 - 100 eV Optimizes ionization efficiency.
Trap Current 200 - 500 µA Controls the flux of ionizing electrons.
Acceleration Voltage 3 - 10 kV Accelerates ions into the mass analyzer.
Analysis Mode Static Vacuum Maximizes sensitivity for small gas samples.[10][11]
Detector(s) Faraday Cup / Electron Multiplier Measures ion beam intensity.

| Resolution | > 200 (m/Δm) | Sufficient to separate adjacent xenon isotopes. |

Table 3: Illustrative Quantitative Data for ¹³¹Xe Analysis (This table shows hypothetical data from an experiment tracking ¹³¹Xe production in a cell culture treated with an ¹³¹I-labeled compound.)

Sample ID Time Post-Treatment (days) Measured ¹³¹Xe/¹³²Xe Ratio Excess ¹³¹Xe (atoms/gram)
Control (Untreated) 14 0.790 ± 0.002 0
Treated Sample A 7 0.855 ± 0.003 1.2 x 10⁸
Treated Sample B 14 0.981 ± 0.004 3.6 x 10⁸

| Treated Sample C | 28 | 1.152 ± 0.005 | 6.9 x 10⁸ |

Visualizations

Diagram 1: Iodine-131 to this compound Decay Pathway

G I131 Iodine-131 (¹³¹I) Radioactive Parent Beta β⁻ Decay (t½ = 8.02 days) I131->Beta Xe131m Xenon-131m (¹³¹ᵐXe) Metastable State Gamma γ Transition (t½ = 11.9 days) Xe131m->Gamma Xe131s This compound (¹³¹Xe) Stable Daughter Beta->Xe131m Gamma->Xe131s G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis & Quantification Sample 1. Sample Collection (e.g., Biological Tissue) Spike 2. Isotopic Spike Addition (Optional) Sample->Spike Load 3. Load into Extraction Vessel Spike->Load Degas 4. Gas Extraction (Heating/Crushing) Load->Degas Purify 5. Reactive Gas Removal (Getters) Degas->Purify Separate 6. Cryogenic Separation (Charcoal Trap) Purify->Separate Inlet 7. Inlet to Mass Spec (Static Vacuum) Separate->Inlet Analyze 8. Isotopic Analysis (Peak Jumping) Inlet->Analyze Quant 9. Data Processing & Quantification Analyze->Quant

References

Application Notes and Protocols for Doppler-Free Spectroscopy of Xenon-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of Xenon-131 (¹³¹Xe) using Doppler-free spectroscopy techniques. These high-resolution methods are essential for resolving the hyperfine structure of ¹³¹Xe, which is critical for applications ranging from fundamental physics to medical imaging and drug development.

Introduction to Doppler-Free Spectroscopy of Xenon

Xenon has several stable isotopes, with ¹²⁹Xe and ¹³¹Xe being of particular interest due to their non-zero nuclear spins (I=1/2 for ¹²⁹Xe and I=3/2 for ¹³¹Xe), which result in a hyperfine structure (HFS).[1][2] This structure provides a unique spectral fingerprint for each isotope. However, at room temperature, the thermal motion of atoms leads to Doppler broadening of spectral lines, which can obscure the closely spaced hyperfine transitions.

Doppler-free spectroscopy techniques overcome this limitation, enabling the resolution of fine spectral features.[2][3] This is crucial for precise measurements of isotope shifts and hyperfine coupling constants, which are valuable for nuclear structure studies, medical diagnostics, and the development of hyperpolarized xenon as a contrast agent in Magnetic Resonance Imaging (MRI).

Key Doppler-Free Techniques for this compound Analysis

Several Doppler-free techniques can be employed for ¹³¹Xe analysis. The most common and effective methods include:

  • Saturated Absorption Spectroscopy (SAS): This technique uses two counter-propagating laser beams—a strong pump beam and a weaker probe beam—interacting with the xenon gas sample. The pump beam saturates the absorption of a specific velocity group of atoms, allowing the probe beam to pass through with reduced absorption at the resonant frequency, resulting in a sharp "Lamb dip" in the absorption profile.[3][4]

  • Two-Photon Spectroscopy (TPS): In this method, an atom absorbs two photons simultaneously, allowing for transitions to higher energy levels that are not accessible by single-photon absorption. When the two photons are from counter-propagating beams, the first-order Doppler shifts cancel each other out, resulting in a Doppler-free spectrum.[5]

  • Polarization Spectroscopy: This is a variation of saturated absorption spectroscopy that offers higher sensitivity and a better signal-to-noise ratio. It relies on the pump beam inducing a polarization-dependent change (dichroism and birefringence) in the atomic vapor, which is then detected by the probe beam.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from Doppler-free spectroscopy of Xenon isotopes, providing a basis for comparison of different transitions and techniques.

IsotopeTransition Wavelength (nm)Observed Hyperfine Splitting (MHz)Linewidth (MHz)Reference
¹³¹Xe820-841Well-resolved HFSN/A[1][6]
¹³¹Xe823.390Multiple resolved HFS linesN/A[1]
¹³¹Xe834.6811 hyperfine components~390 (Doppler broadened)[7]
¹²⁹Xe823.390Resolved HFSN/A[1]
¹²⁹Xe3.1076 (µm)Isolated hyperfine component analyzed~50 (laser linewidth)[8][9]

Experimental Protocols

Protocol 1: Saturated Absorption Spectroscopy of this compound

This protocol describes the setup and procedure for obtaining a Doppler-free spectrum of ¹³¹Xe using saturated absorption spectroscopy in the near-infrared region.

1. Experimental Setup:

  • Laser Source: A tunable, narrow-linewidth diode laser or Ti:sapphire laser operating in the 820-841 nm range.[1][2]

  • Optical Isolator: To prevent back-reflections into the laser cavity.

  • Beam Splitter: To divide the laser output into a strong pump beam and a weak probe beam (typically 90:10 power ratio).

  • Xenon Gas Cell: A sealed glass cell containing natural abundance or isotopically enriched xenon gas at low pressure (e.g., a few mTorr).

  • Mirrors: To direct the pump and probe beams.

  • Photodetector: A low-noise photodiode to measure the probe beam intensity.

  • Lock-in Amplifier (optional): For phase-sensitive detection to improve the signal-to-noise ratio. The pump beam is typically chopped for this purpose.

  • Oscilloscope or Data Acquisition System: To record and display the spectrum.

2. Procedure:

  • Laser Tuning: Set the laser to the desired wavelength range for a specific ¹³¹Xe transition (e.g., around 823 nm).

  • Beam Alignment:

    • Align the laser beam through the optical isolator and beam splitter.

    • Direct the stronger pump beam through the xenon cell.

    • Align the weaker probe beam to be counter-propagating and overlapping with the pump beam inside the cell. A slight angle between the beams can be introduced to separate them for detection.

  • Signal Detection:

    • Position the photodetector to measure the power of the probe beam after it passes through the cell.

    • Scan the laser frequency across the xenon transition.

  • Data Acquisition:

    • Observe the absorption profile on the oscilloscope. The Doppler-broadened absorption will be the dominant feature.

    • Identify the sharp, narrow "Lamb dips" within the Doppler profile, which correspond to the hyperfine transitions of ¹³¹Xe.

    • If using a lock-in amplifier, modulate the pump beam intensity and detect the probe beam signal at the modulation frequency to obtain a derivative-like signal with a high signal-to-noise ratio.[10]

  • Data Analysis:

    • Calibrate the frequency scan of the laser.

    • Measure the frequency separation between the hyperfine components of the ¹³¹Xe spectrum.

Visualizations

Signaling Pathways and Experimental Workflows

Saturated_Absorption_Spectroscopy cluster_laser Laser System cluster_optics Beam Manipulation cluster_interaction Sample Interaction cluster_detection Detection System Laser Tunable Laser Isolator Optical Isolator Laser->Isolator BeamSplitter Beam Splitter (90/10) Isolator->BeamSplitter Mirror1 Mirror BeamSplitter->Mirror1 Pump Beam (90%) XeCell Xenon Gas Cell BeamSplitter->XeCell Probe Beam (10%) Mirror1->XeCell Mirror2 Mirror Photodetector Photodetector XeCell->Photodetector DAQ Data Acquisition Photodetector->DAQ Two_Photon_Spectroscopy_Workflow cluster_laser Laser System cluster_optics Beam Path cluster_interaction Sample & Detection cluster_analysis Data Analysis Laser Pulsed or CW Laser BeamSplitter Beam Splitter (50/50) Laser->BeamSplitter Mirror Mirror BeamSplitter->Mirror XeCell Xenon Gas Cell BeamSplitter->XeCell Beam 1 Mirror->XeCell Beam 2 (Counter-propagating) Detector Fluorescence Detector XeCell->Detector Fluorescence Signal DAQ Data Acquisition Detector->DAQ Energy_Level_Diagram_SAS cluster_levels Atomic Energy Levels Ground Ground State Excited Excited State Ground->Excited Pump Beam Absorption (Selects Velocity Group) Ground->Excited Probe Beam Absorption (Reduced for Saturated Atoms) Pump Probe

References

Application Notes and Protocols: Xenon-131 in Studies of Material Surfaces and Porous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-131 (131Xe), a stable isotope of xenon with a nuclear spin of 3/2, has emerged as a powerful and sensitive probe for investigating the structure and dynamics of material surfaces and the intricate void spaces within porous media. Its utility stems from the high sensitivity of its nuclear magnetic resonance (NMR) parameters—chemical shift, quadrupolar splitting, and relaxation times—to its immediate local environment. By introducing 131Xe into a material, researchers can gain valuable insights into pore size and shape, surface chemistry, and the presence of specific adsorption sites.

The NMR signal of 131Xe can be dramatically enhanced through a technique called spin-exchange optical pumping (SEOP), which increases the nuclear spin polarization by several orders of magnitude. This hyperpolarization overcomes the inherently low sensitivity of NMR, enabling the study of materials with low surface areas or at very low xenon concentrations.

These application notes provide a comprehensive overview of the use of hyperpolarized 131Xe NMR for the characterization of material surfaces and porous media, with a focus on applications relevant to materials science and drug development. Detailed experimental protocols are provided to guide researchers in implementing these powerful techniques.

Key Applications

Hyperpolarized 131Xe NMR offers a versatile toolkit for characterizing a wide range of materials, including:

  • Porous Materials: Determination of pore size distribution, surface area, and pore connectivity in materials such as zeolites, metal-organic frameworks (MOFs), silica (B1680970) gels, and porous polymers.[1][2][3]

  • Drug Delivery Systems: Characterization of drug loading and release from porous carriers, and investigation of the internal structure of drug-loaded nanoparticles.[4][5]

  • Polymers: Probing the free volume and morphology of polymeric materials.[6]

  • Catalysis: Studying the nature of active sites and diffusion of reactants within catalytic supports.

The large nuclear quadrupole moment of 131Xe makes it particularly sensitive to electric field gradients at surfaces, providing unique information that is complementary to studies using the spin-1/2 isotope, 129Xe.[2][7]

Data Presentation: Quantitative 131Xe NMR Parameters

The following tables summarize typical quantitative data obtained from 131Xe NMR studies of various materials. The chemical shift (δ) is referenced to the resonance of low-pressure xenon gas at 0 ppm.

Table 1: Hyperpolarized 131Xe NMR Data for Porous Materials

MaterialPore Size (nm)131Xe Chemical Shift (ppm)T1 Relaxation Time (s)Key Findings
NaY Zeolite~0.7458-Strong interaction with cations in the supercages.
Silicalite-10.53 x 0.5680 - 120-Chemical shift is sensitive to xenon loading and temperature.
Metal-Organic Framework (MOF-5)1.2~60-Xenon probes the large, open cages of the framework.
Porous Silica Gel2 - 5020 - 100Varies with pore sizeChemical shift correlates with the mean free path of xenon within the pores.[8]

Table 2: 131Xe Polarization and Relaxation Data from SEOP Experiments

ParameterValueConditionsReference
131Xe PolarizationUp to 7.6%High-density xenon, Rb/Cs hybrid SEOP[9]
131Xe PolarizationUp to 2.2%Stopped-flow SEOP, 9.4 T[10][11][12]
T1 Relaxation (gas phase)~20 s1 bar xenon[9]
Spin-Exchange Rate (Rb-131Xe)~0.1 s-1150 °C[9]

Experimental Protocols

Protocol 1: Hyperpolarization of this compound via Spin-Exchange Optical Pumping (SEOP)

This protocol describes the general procedure for producing hyperpolarized 131Xe gas using the SEOP method. The process involves transferring angular momentum from circularly polarized laser light to the 131Xe nuclei via an alkali metal vapor (typically rubidium).[13][14][15]

Materials and Equipment:

  • High-power diode laser (typically >50 W) tuned to the D1 transition of Rubidium (794.7 nm)

  • Optical pumping cell containing a small amount of rubidium metal and the xenon gas mixture

  • Gas mixture: ~1-5% Xenon (enriched in 131Xe if possible), ~10% N2 (as a quenching gas), and the balance He (for pressure broadening)

  • Oven to heat the optical pumping cell

  • Magnetic field coils to provide a homogeneous magnetic field across the cell

  • Optics for circular polarization of the laser light (polarizing beamsplitter and quarter-wave plate)

  • Vacuum system for cell preparation and gas handling

  • NMR spectrometer for polarization measurement

Procedure:

  • Cell Preparation: The optical pumping cell is carefully cleaned and loaded with a few hundred milligrams of rubidium metal under an inert atmosphere. The cell is then attached to a gas manifold and evacuated to a high vacuum (<10-6 Torr).

  • Gas Filling: The cell is filled with the desired gas mixture to a total pressure of 2-10 bar. The exact composition and pressure will depend on the specific experimental setup and desired polarization level.

  • Optical Pumping: a. The optical pumping cell is placed inside the oven and heated to a temperature of 100-180 °C to generate a sufficient vapor pressure of rubidium. b. A homogeneous magnetic field of 1-10 mT is applied across the cell. c. The circularly polarized laser beam is directed through the cell to polarize the rubidium electron spins. d. Collisions between the polarized rubidium atoms and the xenon nuclei lead to a gradual buildup of nuclear polarization in the 131Xe. This process can take from minutes to hours.

  • Polarization Measurement: The level of 131Xe polarization can be monitored in-situ using a low-field NMR system or by extracting a small sample of the gas and measuring its signal in a high-field NMR spectrometer.

  • Extraction of Hyperpolarized Gas: Once the desired polarization is reached, the hyperpolarized gas can be extracted from the cell. For stopped-flow systems, the gas is expanded into a collection vessel. For continuous-flow systems, the gas is continuously flowed out of the cell and can be used immediately or cryogenically collected.

Protocol 2: 131Xe NMR of Porous Materials

This protocol outlines the steps for acquiring and analyzing 131Xe NMR spectra of porous materials to determine properties like pore size and surface area.

Materials and Equipment:

  • NMR spectrometer with a broadband probe tunable to the 131Xe frequency

  • NMR tube equipped with a valve for gas loading

  • The porous material sample

  • Hyperpolarized 131Xe gas (from Protocol 1)

  • Vacuum line for sample preparation and gas transfer

Procedure:

  • Sample Preparation: a. The porous material is packed into the NMR tube. The amount of sample will depend on its density and the desired signal-to-noise ratio. b. The sample is activated to remove any adsorbed water or other impurities. This is typically done by heating the sample under vacuum. The temperature and duration of activation will depend on the material (e.g., 120-150 °C for several hours for MOFs).[16] c. After activation, the NMR tube is cooled to the desired experimental temperature.

  • Introduction of Hyperpolarized 131Xe: a. The NMR tube containing the activated sample is connected to the gas transfer line. b. A known amount of hyperpolarized 131Xe gas is introduced into the NMR tube. The pressure of xenon will influence the chemical shift and should be carefully controlled and recorded.

  • NMR Data Acquisition: [17] a. The NMR tube is placed in the spectrometer. b. A simple one-pulse NMR experiment is typically used to acquire the 131Xe spectrum. c. Key Acquisition Parameters:

    • Pulse Width: A short pulse width (corresponding to a small flip angle, e.g., < 30°) is used to conserve the hyperpolarization for subsequent measurements if needed.
    • Acquisition Time: Typically 100-500 ms.
    • Relaxation Delay: A short relaxation delay can be used since the hyperpolarization is non-renewable for a given batch of gas. For quantitative measurements where multiple scans are averaged (using thermally polarized xenon), the relaxation delay should be at least 5 times the T1 of the xenon in the sample.
    • Number of Scans: For hyperpolarized experiments, a single scan is usually sufficient.

  • Data Processing and Analysis: a. The acquired Free Induction Decay (FID) is Fourier transformed to obtain the 131Xe NMR spectrum. b. The spectrum is phased and baseline corrected. c. The chemical shift of the 131Xe resonance is measured relative to a reference (typically the signal from low-pressure xenon gas at 0 ppm). d. Pore Size Estimation: The chemical shift of xenon in a porous material is inversely related to the mean free path of the xenon atoms, which in turn is related to the pore size. Empirical correlations have been developed for specific classes of materials (e.g., silica) to relate the chemical shift to the pore diameter.[7][8] e. Surface Area Measurement: The surface-area-to-volume ratio can be determined from the rate of polarization exchange between the gas phase and xenon dissolved in the solid material.[18][19]

Protocol 3: 131Xe NMR for Characterizing Drug-Loaded Porous Carriers

This protocol describes how 131Xe NMR can be used to investigate the loading of a drug into a porous carrier, such as a MOF or a porous polymer.

Materials and Equipment:

  • Porous carrier material (e.g., MOF, porous polymer)

  • Drug substance

  • Solvent for drug loading

  • Equipment for drug loading (e.g., shaker, centrifuge)

  • NMR spectrometer and accessories as in Protocol 2

Procedure:

  • Drug Loading: a. The porous carrier is immersed in a solution of the drug at a known concentration. b. The mixture is agitated for a sufficient time to allow the drug to diffuse into the pores of the carrier. c. The drug-loaded carrier is then separated from the solution (e.g., by centrifugation), washed to remove any surface-adsorbed drug, and dried.

  • Sample Preparation for NMR: The drug-loaded material is packed into an NMR tube and activated under vacuum at a temperature that will not degrade the drug.

  • 131Xe NMR Analysis: a. Hyperpolarized 131Xe is introduced into the NMR tube containing the drug-loaded sample. b. A 131Xe NMR spectrum is acquired as described in Protocol 2. c. A control spectrum of the unloaded carrier material should also be acquired under the same conditions for comparison.

  • Data Interpretation: a. The presence of the drug within the pores can significantly alter the local environment experienced by the xenon atoms. This will manifest as a change in the 131Xe chemical shift and/or line broadening compared to the unloaded carrier. b. A decrease in the available pore volume due to the presence of the drug molecules will restrict the motion of the xenon atoms, typically leading to a downfield (higher ppm) chemical shift. c. By calibrating the change in chemical shift with the amount of loaded drug (determined by other methods like thermogravimetric analysis or UV-Vis spectroscopy), a quantitative relationship can be established.[20][21] d. This allows for the non-invasive quantification of drug loading using 131Xe NMR.

Mandatory Visualizations

SEOP_Workflow cluster_preparation Preparation cluster_pumping Optical Pumping cluster_transfer Spin Transfer & Extraction cluster_application Application Laser High-Power Laser Optics Polarizing Optics Laser->Optics Irradiation Irradiate with Circularly Polarized Light Optics->Irradiation Cell Pumping Cell (Rb + Gas Mixture) Heating Heat Cell (100-180 °C) Cell->Heating BField Apply Magnetic Field Heating->BField BField->Irradiation Collisions Rb-Xe Collisions (Spin Exchange) Irradiation->Collisions HPXe Hyperpolarized 131Xe Collisions->HPXe Extraction Gas Extraction HPXe->Extraction NMR NMR Spectroscopy Extraction->NMR

Caption: Workflow for producing and using hyperpolarized 131Xe.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gas_loading Gas Loading cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis Sample Porous Material Packing Pack into NMR Tube Sample->Packing Activation Activate under Vacuum Packing->Activation HP_Xe Introduce Hyperpolarized 131Xe Activation->HP_Xe Spectrometer Place in NMR Spectrometer HP_Xe->Spectrometer Acquire Acquire 1D Spectrum Spectrometer->Acquire Processing Fourier Transform, Phase, Baseline Acquire->Processing Analysis Measure Chemical Shift, T1, etc. Processing->Analysis Interpretation Correlate with Material Properties Analysis->Interpretation

Caption: Experimental workflow for 131Xe NMR analysis of porous materials.

Parameter_Relationships cluster_nmr NMR Observables cluster_material Material Properties ChemShift Chemical Shift (δ) PoreSize Pore Size / Shape ChemShift->PoreSize inversely related DrugLoad Drug Loading ChemShift->DrugLoad changes with pore occupancy T1 T1 Relaxation SurfaceArea Surface Area T1->SurfaceArea sensitive to QuadSplit Quadrupolar Splitting SurfaceChem Surface Chemistry QuadSplit->SurfaceChem sensitive to electric field gradients

Caption: Relationship between 131Xe NMR parameters and material properties.

References

Application of Xenon-131 in ion thrusters for spacecraft propulsion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Xenon-131 as a propellant in ion thrusters for spacecraft propulsion. This document includes key performance data, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and further research in this area. While most applications utilize naturally occurring xenon, which is a mixture of isotopes, the data presented here for xenon is a close approximation for the performance of pure this compound, as it is one of the most abundant stable isotopes.

Introduction to this compound in Ion Propulsion

Ion thrusters are a highly efficient form of electric propulsion for spacecraft. They generate thrust by accelerating ions to high velocities.[1] Xenon is the most commonly used propellant for these thrusters due to a combination of favorable characteristics.[2]

Key Advantages of Xenon:

  • High Atomic Mass: Xenon has a high atomic mass (approximately 131.3 amu for the naturally occurring mixture), which provides a greater thrust per ion compared to lighter elements when accelerated to the same velocity.[3] This is advantageous as it increases the overall thrust of the engine.

  • Low First Ionization Energy: Xenon has a relatively low first ionization energy (12.1 eV), which means less energy is required to strip an electron from its atoms to create the necessary ions. This contributes to the overall efficiency of the thruster.[2][4]

  • Inert Nature: As a noble gas, xenon is chemically inert, meaning it does not react with the thruster components, thus preventing corrosion and extending the operational lifetime of the engine.[5]

  • High Storage Density: Xenon can be stored at high densities, which is a critical factor for long-duration space missions where propellant volume is limited.[6]

While other propellants like krypton and argon are being considered as lower-cost alternatives, xenon, and by extension this compound, remains a benchmark for performance in many applications.[7][8]

Quantitative Performance Data

The performance of an ion thruster is characterized by several key parameters, including thrust, specific impulse, and efficiency. The following tables summarize typical performance data for xenon-fueled ion thrusters, which can be considered representative for this compound.

Table 1: Performance Characteristics of NASA's Evolutionary Xenon Thruster (NEXT) [9][10]

ParameterValue
Power Range0.54 - 6.9 kW
Specific Impulse (Isp)> 4100 s
Maximum Thrust> 230 mN
Propellant Throughput Capability> 450 kg

Table 2: Performance Comparison of Xenon and Krypton in a Hall Thruster [6][7]

PropellantNominal Flow Rate (mg/s)Nominal Discharge Current (A)Thrust (mN)Thruster Efficiency (%)
Xenon5.544.582.144
Krypton4.094.562.936

Table 3: General Operating Parameters for Xenon Ion Thrusters [1]

ParameterTypical Range
Power Consumption1 - 7 kW
Exhaust Velocity20 - 50 km/s
Specific Impulse (Isp)2000 - 5000 s
Thrust25 - 250 mN
Propulsive Efficiency65 - 80%

Experimental Protocols for Ion Thruster Testing

Testing ion thrusters with this compound requires a specialized setup to simulate the space environment and accurately measure performance. The following protocol outlines the key steps and considerations for such an experiment.

Experimental Setup
  • Vacuum Chamber: A large vacuum chamber is essential to minimize the influence of background gas on the thruster's operation and plume. The chamber should be capable of reaching and maintaining a high vacuum (typically < 1 x 10-5 Torr) during thruster operation.[7][8] The interior walls are often lined with graphite (B72142) panels to reduce the back-sputtering of material.[11]

  • Propellant Feed System: A high-purity this compound source is connected to the thruster via a precision mass flow controller. The feed system must be capable of delivering a stable and controllable flow rate of the propellant to the thruster's discharge chamber and cathode.[12]

  • Power Processing Unit (PPU): A PPU provides the necessary electrical power to the thruster, including the voltages and currents for the discharge, accelerator grids, and neutralizer.

  • Thrust Stand: A sensitive thrust stand is used to directly measure the small thrust produced by the ion thruster. This is often an inverted pendulum or torsional balance design.[13]

  • Diagnostic Equipment: A suite of diagnostic tools is required to characterize the ion beam and plasma properties. This may include:

    • Faraday Probes: To measure the ion current density distribution in the plume.[13]

    • Retarding Potential Analyzer (RPA): To measure the ion energy distribution.

    • Langmuir Probes: To measure plasma density, electron temperature, and plasma potential.

    • Laser-Induced Fluorescence (LIF): To measure ion velocity and density without disturbing the plasma flow.[14]

Experimental Procedure
  • Chamber Pump-down: The vacuum chamber is evacuated to the required base pressure.

  • System Power-up and Initialization: The PPU, diagnostic equipment, and data acquisition systems are powered on and initialized.

  • Propellant Flow Initiation: this compound is introduced into the thruster at a predetermined flow rate.

  • Thruster Ignition and Stabilization: The thruster is ignited by applying the appropriate voltages to the electrodes. The thruster is allowed to operate for a period to reach thermal and electrical stability.

  • Performance Measurement: Once the thruster is stable, the following parameters are measured at various operating conditions (i.e., different power levels and flow rates):

    • Thrust

    • Propellant mass flow rate

    • Voltages and currents for all power supplies

    • Ion beam current and current density profile

    • Ion energy distribution

  • Data Analysis: The collected data is used to calculate key performance metrics:

    • Specific Impulse (Isp): A measure of the thruster's propellant efficiency, calculated from the thrust and mass flow rate.

    • Thruster Efficiency: The ratio of the kinetic power of the exhaust beam to the input electrical power.

  • Thruster Shutdown and Chamber Venting: The thruster is powered down, the propellant flow is stopped, and the vacuum chamber is vented back to atmospheric pressure.

Diagrams

Logical Workflow of a Gridded Ion Thruster

Ion_Thruster_Workflow cluster_propellant Propellant System cluster_thruster Ion Thruster cluster_power Power System Propellant This compound Storage Tank MFC Mass Flow Controller Propellant->MFC High-pressure gas DischargeChamber Discharge Chamber (Ionization) MFC->DischargeChamber Regulated gas flow Neutralizer Neutralizer (Electron Emission) MFC->Neutralizer Regulated gas flow Grids Accelerator Grids (Ion Acceleration) DischargeChamber->Grids Xenon Ions (Xe+) Thrust Thrust Generation Grids->Thrust High-velocity Ion Beam Neutralizer->Thrust Electrons (e-) PPU Power Processing Unit (PPU) PPU->DischargeChamber Discharge Power PPU->Grids Grid Voltages PPU->Neutralizer Neutralizer Power

Caption: Logical workflow of a gridded ion thruster using this compound.

Experimental Workflow for Ion Thruster Performance Characterization

Experimental_Workflow start Start setup Experimental Setup (Vacuum Chamber, Thruster, Diagnostics) start->setup pump_down Vacuum Chamber Pump-down setup->pump_down power_up System Power-up and Initialization pump_down->power_up flow Initiate this compound Flow power_up->flow ignite Ignite and Stabilize Thruster flow->ignite measure Performance Measurement (Thrust, Flow Rate, Electrical Parameters) ignite->measure analyze Data Analysis (Calculate Isp, Efficiency) measure->analyze shutdown Thruster Shutdown and Chamber Venting analyze->shutdown end End shutdown->end

Caption: Experimental workflow for characterizing ion thruster performance.

References

Troubleshooting & Optimization

Xenon-131 NMR Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xenon-131 (¹³¹Xe) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in your ¹³¹Xe NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ¹³¹Xe NMR experiments that can lead to a low signal-to-noise ratio.

Q1: My ¹³¹Xe NMR signal is extremely weak or completely absent. What are the primary causes and how can I fix this?

A1: A weak or absent signal in ¹³¹Xe NMR is a common challenge, primarily due to the isotope's low intrinsic sensitivity and fast relaxation. The most effective method to overcome this is through hyperpolarization.

  • Hyperpolarization: The most critical technique for boosting the ¹³¹Xe signal is Spin-Exchange Optical Pumping (SEOP). This process can increase the nuclear spin polarization by several orders of magnitude, leading to a dramatic signal enhancement.[1][2][3] If you are not using hyperpolarized xenon, the signal will likely be too low to detect under standard conditions.

  • Check Hyperpolarization Efficiency: If you are using SEOP, low polarization levels will result in a weak signal. Key factors affecting SEOP efficiency include:

    • Alkali Metal Vapor Density: Ensure the rubidium (Rb) or cesium (Cs) vapor pressure in your pumping cell is optimal. This is temperature-dependent, so verify your cell heating is stable and at the correct temperature.[4]

    • Laser Performance: The laser must be tuned to the D1 transition of the alkali metal (e.g., 794.7 nm for Rubidium) and have sufficient power.[5]

    • Gas Mixture Composition: The partial pressures of xenon, nitrogen (quenching gas), and any buffer gas (like helium) are critical. High xenon concentrations can lead to increased relaxation and reduced polarization.[1][2][3]

  • Rapid Relaxation: ¹³¹Xe has a nuclear spin of 3/2 and a significant quadrupole moment, which leads to very fast T1 relaxation (in the range of milliseconds to seconds).[1] This means the hyperpolarized state decays quickly.

    • Swift Transfer: The transfer of hyperpolarized ¹³¹Xe from the SEOP setup to the NMR spectrometer must be as rapid as possible to minimize relaxation losses.[1][2]

Q2: Why is my ¹³¹Xe signal significantly broader than my ¹²⁹Xe signal?

A2: The primary reason for the broader signal of ¹³¹Xe compared to ¹²⁹Xe is its quadrupolar nature.

  • Quadrupolar Relaxation: As a spin I = 3/2 nucleus, ¹³¹Xe possesses a nuclear electric quadrupole moment. This moment interacts with local electric field gradients, providing a very efficient relaxation pathway. This rapid relaxation leads to significant line broadening.[1][6][7] In contrast, ¹²⁹Xe is a spin I = 1/2 nucleus and lacks a quadrupole moment, resulting in narrower lines.[8]

  • Quadrupolar Splitting: In anisotropic environments, such as when xenon interacts with surfaces or is dissolved in liquid crystals, the quadrupolar interaction can cause the single resonance line to split into a characteristic pattern (a triplet for ¹³¹Xe). This splitting can be dependent on the magnetic field, gas pressure, and surface interactions.[1][2]

  • Magnetic Field Homogeneity (Shimming): While quadrupolar effects are dominant, poor magnetic field homogeneity will further broaden the lines. Proper shimming is crucial for obtaining the narrowest possible lines for your sample.

Q3: I am observing unexpected splitting in my gas-phase ¹³¹Xe spectrum. What could be the cause?

A3: Unexpected splitting in the gas-phase ¹³¹Xe spectrum is often due to quadrupolar interactions with the NMR sample tube.

  • Surface Interactions: Even in the gas phase, interactions between the xenon atoms and the inner surfaces of the sample cell can create a net electric field gradient, leading to a resolvable quadrupolar splitting.[1][2]

  • Influence of Water Vapor: The presence of water vapor can influence these xenon-surface interactions and has been shown to reduce the quadrupolar splitting.[2]

  • Magnetic Field Dependence: The magnitude of this splitting can also be dependent on the strength of the external magnetic field.[1]

Q4: How can I optimize my data acquisition parameters to maximize the SNR for ¹³¹Xe?

A4: Optimizing acquisition parameters is crucial for maximizing the signal from the short-lived hyperpolarized ¹³¹Xe.

  • Pulse Sequence: A simple pulse-acquire sequence is often sufficient and preferable to avoid signal loss from longer, more complex sequences.

  • Acquisition Time: Given the fast T2 relaxation, a short acquisition time is generally required.

  • Number of Scans: For hyperpolarized samples, often only a single scan is possible before the polarization is significantly depleted. If signal averaging is necessary, it implies that the hyperpolarization needs to be replenished for each scan.

  • Receiver Gain: Adjust the receiver gain to maximize the signal without clipping the free induction decay (FID).

Quantitative Data Summary

The following table summarizes the signal enhancement and polarization levels reported for hyperpolarized ¹³¹Xe under various experimental conditions.

ParameterValueCorresponding Signal Enhancement / PolarizationMagnetic Field (Tesla)Reference
Gas Mixture 5% Xe, with N₂ and He~5000-fold enhancement9.4[1][2]
2.2% spin polarization9.4[1][2]
20% Xe, with N₂ and HeLower polarization than 5% Xe mixture9.4[1]
93% Xe, with N₂ and HeSignificantly lower polarization than 5% Xe mixture9.4[1]
SEOP Conditions Stopped-flow SEOP with Rubidium0.8% spin polarization (1500-fold enhancement)9.4[3]
Isotopically enriched ¹³¹Xe with Rb/CsUp to 7.6% ± 1.5% polarizationLow Field[4]

Experimental Protocols

Protocol 1: Production of Hyperpolarized ¹³¹Xe via Spin-Exchange Optical Pumping (SEOP)

This protocol outlines the key steps for producing hyperpolarized ¹³¹Xe using the SEOP method with Rubidium (Rb).

1. Preparation of the SEOP Cell:

  • A clean, evacuated glass cell is loaded with a small amount of solid rubidium.
  • The cell is attached to a gas manifold and filled with the desired gas mixture (e.g., 5% natural abundance xenon, 10% N₂, and 85% He).

2. Spin-Exchange Optical Pumping:

  • The SEOP cell is placed inside an oven and heated to vaporize the rubidium. The temperature needs to be carefully controlled to achieve the optimal Rb vapor pressure.
  • A weak magnetic field is applied along the axis of the cell to define the quantization axis.
  • The cell is illuminated with high-power, circularly polarized laser light tuned to the Rb D1 absorption line (794.7 nm). This polarizes the Rb electron spins.
  • Through collisions, the polarization is transferred from the Rb electrons to the ¹³¹Xe nuclei. This process is allowed to proceed for a duration sufficient to build up significant xenon polarization (typically several minutes).[1][5]

3. Delivery of Hyperpolarized Gas:

  • Due to the fast T1 relaxation of ¹³¹Xe, the hyperpolarized gas must be rapidly transferred to the NMR spectrometer.[1][2]
  • The gas is expanded from the SEOP cell through a transfer line into the NMR sample tube, which is situated inside the NMR magnet.
  • It is crucial to separate the Rb vapor from the xenon gas during transfer to prevent relaxation. This is often achieved using a cold trap or filter in the transfer line.

4. NMR Data Acquisition:

  • Immediately following the delivery of the hyperpolarized gas, a single-pulse NMR experiment is performed to acquire the ¹³¹Xe signal.

Visualizations

Diagram 1: Workflow for Hyperpolarized ¹³¹Xe NMR

G Workflow for Hyperpolarized ¹³¹Xe NMR Experiment cluster_prep Preparation cluster_seop Hyperpolarization cluster_delivery Delivery & Detection prep_cell Prepare SEOP Cell (Load Rb, Fill Gas Mixture) heat_cell Heat Cell to Vaporize Rb prep_cell->heat_cell Place cell in setup apply_B0 Apply Weak Magnetic Field heat_cell->apply_B0 laser_pump Illuminate with Circularly Polarized Laser apply_B0->laser_pump spin_exchange Spin Exchange (Rb to ¹³¹Xe) laser_pump->spin_exchange Optical Pumping transfer_gas Rapid Transfer of Hyperpolarized ¹³¹Xe spin_exchange->transfer_gas Polarization Buildup acquire_nmr Acquire NMR Signal transfer_gas->acquire_nmr Immediate

Workflow for a typical hyperpolarized ¹³¹Xe NMR experiment.

Diagram 2: Troubleshooting Logic for Low SNR in ¹³¹Xe NMR

G Troubleshooting Low SNR in ¹³¹Xe NMR start Low SNR in ¹³¹Xe NMR Signal is_hyperpolarized Are you using hyperpolarized Xe? start->is_hyperpolarized check_seop Troubleshoot SEOP System is_hyperpolarized->check_seop Yes use_hp Implement Hyperpolarization (SEOP) Signal is intrinsically weak. is_hyperpolarized->use_hp No check_relaxation Investigate Relaxation Issues check_seop->check_relaxation check_laser Check Laser: - Wavelength (D1 line) - Power - Polarization check_seop->check_laser check_temp Check Cell Temperature: - Optimal Rb/Cs vapor pressure check_seop->check_temp check_gas Check Gas Mixture: - Xe partial pressure - N₂ concentration check_seop->check_gas check_transfer Check Gas Transfer: - Speed of delivery - Rb filtering check_relaxation->check_transfer check_shimming Optimize Shimming check_relaxation->check_shimming check_acq Check Acquisition Parameters: - Pulse sequence - Receiver gain check_relaxation->check_acq

A logical workflow for troubleshooting low signal-to-noise in ¹³¹Xe NMR.

References

Technical Support Center: High-Purity Xenon-131 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Purity Xenon-131 Production. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with producing and purifying this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and purification of this compound.

Problem IDIssuePossible CausesSuggested Solutions
Xe-Prod-001 Low Yield of this compound Incomplete decay of Iodine-131. Inefficient collection of this compound gas. Leaks in the collection system.- Ensure sufficient decay time for the Iodine-131 source (I-131 has a half-life of approximately 8.02 days). - Optimize the temperature and pressure conditions for xenon gas collection. - Perform a thorough leak check of the entire gas handling and collection apparatus.
Xe-Pur-001 Inadequate Purity of this compound Incomplete separation from the parent Iodine-131. Presence of other radioactive isotopes (e.g., other xenon isotopes, krypton-85). Contamination with stable impurities (e.g., N₂, O₂, CO₂).- Improve the efficiency of the separation method (e.g., optimize temperature for cryogenic trapping, adjust flow rate in gas chromatography). - Implement a multi-step purification process, combining techniques like cryogenic distillation and gas chromatography. - Ensure the use of high-purity carrier gases and a clean, leak-tight purification system.
Xe-Ana-001 Inaccurate Purity Measurement Instrument calibration issues. Presence of isobaric interferences (species with the same mass-to-charge ratio). Inappropriate analytical method.- Regularly calibrate analytical instruments (e.g., mass spectrometer, gas chromatograph) with certified standards. - Use high-resolution mass spectrometry to differentiate between this compound and isobaric impurities. - Validate the analytical method for accuracy, precision, and linearity.
Xe-Safe-001 Radiation Safety Concerns Inadequate shielding of the Iodine-131 source. Release of radioactive xenon gas. Contamination of equipment.- Use appropriate lead or tungsten shielding for the I-131 source. - Conduct all operations in a well-ventilated fume hood or glove box. - Regularly monitor the work area for radiation levels and surface contamination.

Frequently Asked Questions (FAQs)

Production:

  • Q1: What is the most common method for producing this compound? A1: The most common method for producing this compound is through the beta decay of Iodine-131 (I-131).[1] I-131 itself is typically produced in a nuclear reactor. As I-131 decays, it transforms into stable this compound.

  • Q2: How can I calculate the expected yield of this compound from an Iodine-131 source? A2: The yield of this compound is dependent on the initial amount of Iodine-131 and the decay time. The decay of I-131 follows first-order kinetics. The amount of I-131 remaining after a certain time 't' can be calculated using the formula: N(t) = N₀ * (1/2)^(t / T½), where N₀ is the initial amount of I-131, and T½ is the half-life of I-131 (approximately 8.02 days). The amount of this compound produced is equal to the amount of Iodine-131 that has decayed (N₀ - N(t)).

Purification:

  • Q3: What are the major impurities I need to remove from my this compound sample? A3: The primary impurities of concern are the parent isotope Iodine-131, other radioisotopes of xenon (like Xe-131m, Xe-133, Xe-135) if the production method involves fission, and other noble gases like krypton (specifically the radioactive isotope Krypton-85).[2][3] Stable atmospheric gases such as nitrogen, oxygen, and carbon dioxide can also be present.

  • Q4: What are the recommended purification techniques for achieving high-purity this compound? A4: Cryogenic distillation and gas chromatography are highly effective methods for purifying xenon.[4][5] Cryogenic distillation separates gases based on their different boiling points, which is particularly useful for removing lighter gases like nitrogen and krypton. Gas chromatography separates components of a gas mixture based on their interaction with a stationary phase, allowing for the isolation of this compound from other xenon isotopes and impurities.

Quality Control and Applications:

  • Q5: Why is high purity of this compound critical for drug development applications? A5: In drug development, particularly for applications like in-vivo imaging or therapeutic agent delivery, the presence of impurities can have significant consequences. Radionuclidic impurities can lead to inaccurate imaging results and deliver an unintended radiation dose to the patient. Chemical impurities can affect the stability and efficacy of the drug product. Therefore, using high-purity this compound is essential to ensure the safety, quality, and reliability of the final pharmaceutical product.

  • Q6: What analytical methods are suitable for verifying the purity of this compound? A6: High-resolution mass spectrometry is a powerful tool for determining the isotopic and chemical purity of this compound. It can accurately identify and quantify trace-level impurities. Gas chromatography with a suitable detector can also be used to assess the purity by separating xenon from other volatile components.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and purification of high-purity Xenon.

Table 1: Physical Properties of Xenon and Common Impurities

GasBoiling Point (°C at 1 atm)
Xenon (Xe)-108.1
Krypton (Kr)-153.4
Nitrogen (N₂)-195.8
Oxygen (O₂)-183.0
Carbon Dioxide (CO₂)-78.5 (sublimes)

Table 2: Reported Purity Levels and Reduction Factors for Xenon Purification

Purification MethodImpurityInitial ConcentrationFinal ConcentrationReduction FactorReference
Cryogenic DistillationKrypton5 x 10⁻⁷ mol/mol~10⁻¹⁴ mol/mol~5 x 10⁷[4]
Gas ChromatographyKrypton130 ppb3.5 ppt~37,000[5]

Experimental Protocols

Below are generalized methodologies for key experiments in the production and purification of this compound.

1. Production of this compound from Iodine-131 Decay

  • Principle: This method relies on the natural radioactive decay of Iodine-131 to the stable this compound isotope.

  • Methodology:

    • Source Preparation: An Iodine-131 source (typically as sodium iodide in a dilute sodium hydroxide (B78521) solution) is placed in a sealed, evacuated vessel.

    • Decay Period: The I-131 is allowed to decay for a predetermined period. The amount of this compound produced increases with time.

    • Gas Collection: The accumulated this compound gas is cryogenically trapped by passing the headspace gas through a cold trap (e.g., cooled with liquid nitrogen). The much lower boiling point of xenon compared to any vaporized iodine compounds allows for selective trapping.

    • Isolation: The cold trap is isolated, and the collected xenon is allowed to warm up and expand into a collection cylinder.

2. Purification of this compound using Cryogenic Distillation

  • Principle: This technique separates gases based on their differences in volatility at cryogenic temperatures.

  • Methodology:

    • Pre-cooling: The crude xenon gas mixture is cooled to a temperature where xenon liquefies, while more volatile impurities like nitrogen and krypton remain in the gas phase.

    • Distillation Column: The liquefied xenon is introduced into a distillation column. A temperature gradient is maintained along the column.

    • Separation: As the liquid xenon flows down the column, the more volatile impurities are vaporized and move up the column, while the less volatile, purified liquid xenon collects at the bottom.

    • Collection: The purified liquid xenon is collected from the bottom of the column.

3. Purification and Analysis of this compound using Gas Chromatography (GC)

  • Principle: GC separates the components of a gas mixture based on their differential partitioning between a mobile phase (a carrier gas) and a stationary phase packed in a column.

  • Methodology:

    • Sample Injection: A small volume of the xenon gas sample is injected into the gas chromatograph.

    • Separation: The sample is carried by an inert gas (e.g., helium) through a column containing an adsorbent material (e.g., activated charcoal or a molecular sieve). Different gases interact with the stationary phase to varying degrees, causing them to travel through the column at different rates.

    • Detection: As each component exits the column, it is detected by a suitable detector (e.g., a thermal conductivity detector or a mass spectrometer).

    • Fraction Collection: For purification, the separated this compound fraction can be collected as it elutes from the column.

Visualizations

Production and Purification Workflow

Xenon131_Workflow cluster_production This compound Production cluster_purification Purification cluster_analysis Quality Control I131_Source Iodine-131 Source Decay Beta Decay I131_Source->Decay Gas_Collection Cryogenic Gas Collection Decay->Gas_Collection Cryo_Distillation Cryogenic Distillation Gas_Collection->Cryo_Distillation Gas_Chromatography Gas Chromatography Cryo_Distillation->Gas_Chromatography Mass_Spec Mass Spectrometry Gas_Chromatography->Mass_Spec High_Purity_Xe131 High-Purity this compound Mass_Spec->High_Purity_Xe131

Caption: Workflow for the production and purification of high-purity this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected Check_Decay_Time Is I-131 decay time sufficient? Start->Check_Decay_Time Increase_Decay_Time Increase decay period Check_Decay_Time->Increase_Decay_Time No Check_Collection_Efficiency Is gas collection efficient? Check_Decay_Time->Check_Collection_Efficiency Yes Increase_Decay_Time->Check_Collection_Efficiency Optimize_Collection Optimize collection parameters (temp, pressure) Check_Collection_Efficiency->Optimize_Collection No Check_System_Leaks Are there leaks in the system? Check_Collection_Efficiency->Check_System_Leaks Yes Optimize_Collection->Check_System_Leaks Repair_Leaks Perform leak check and repair Check_System_Leaks->Repair_Leaks Yes Consult_Expert Consult senior personnel or instrument manual Check_System_Leaks->Consult_Expert No Repair_Leaks->Consult_Expert

Caption: A logical guide to troubleshooting low yields of this compound.

Iodine-131 to this compound Decay Pathway

Decay_Pathway I131 Iodine-131 (I-131) Xe131 This compound (Xe-131) I131->Xe131 β⁻ decay (T½ ≈ 8.02 days) Beta_Particle I131->Beta_Particle Antineutrino I131->Antineutrino

Caption: The beta decay pathway of Iodine-131 to stable this compound.

References

Xenon-131 NMR Technical Support Center: Overcoming Quadrupolar Relaxation Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xenon-131 (¹³¹Xe) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome the challenges associated with the quadrupolar relaxation of ¹³¹Xe.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹³¹Xe NMR signal so broad or difficult to detect?

A1: The primary challenge in ¹³¹Xe NMR is its large nuclear quadrupole moment.[1][2] As a spin I = 3/2 nucleus, ¹³¹Xe interacts with local electric field gradients, leading to rapid quadrupolar relaxation.[3] This relaxation is a major cause of signal broadening and rapid decay, making detection difficult.[1][3] The relaxation rate is highly sensitive to the anisotropy of the local environment.[3]

Several factors can exacerbate this issue:

  • Surface Interactions: Adsorption of xenon atoms onto the surfaces of the sample container can create strong electric field gradients, significantly increasing quadrupolar relaxation.[3][4]

  • High Xenon Density: Increased xenon partial pressure can lead to more frequent Xe-Xe collisions and interactions with surfaces, accelerating relaxation.[3][4]

  • Anisotropic Environments: Samples with inherent structural anisotropy, such as liquid crystals or porous materials, will naturally induce stronger quadrupolar interactions.[3]

To address this, consider the troubleshooting steps outlined below, such as surface treatments and optimizing xenon concentration.

Q2: What is hyperpolarization and why is it crucial for ¹³¹Xe NMR?

A2: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance far beyond thermal equilibrium levels.[3][4] For ¹³¹Xe, this is typically achieved through Spin-Exchange Optical Pumping (SEOP).[1][3][5] In SEOP, circularly polarized laser light is used to polarize the electrons of an alkali metal vapor (like Rubidium). This polarization is then transferred to the ¹³¹Xe nuclei during collisions.[5]

Hyperpolarization is critical for ¹³¹Xe NMR because it can enhance the signal by several orders of magnitude (e.g., 5000-fold enhancement at 9.4 T), compensating for the signal loss caused by rapid quadrupolar relaxation.[3][4] This signal boost makes the detection of ¹³¹Xe feasible in a wider range of applications, including in biological systems and materials science.[1][2]

Q3: How can I minimize the quadrupolar relaxation effects in my experiment?

A3: Several strategies can be employed to mitigate the effects of quadrupolar relaxation:

  • Surface Coatings: Applying a coating to the inner surfaces of your NMR cell can reduce the interaction between xenon atoms and the glass.[1] This minimizes the electric field gradients experienced by the xenon nuclei, thereby prolonging the relaxation time.

  • Temperature Optimization: Increasing the temperature can reduce the surface adsorption time of xenon atoms, leading to motional narrowing of the NMR signal.[3][6] However, in the gas phase for SEOP, higher temperatures can also increase alkali metal density, which may enhance relaxation.[7]

  • Control of Xenon Density: The quadrupolar relaxation of ¹³¹Xe is dependent on xenon density.[3][4] Optimizing the partial pressure of xenon can be crucial. While higher density is often desired for signal, it can also accelerate relaxation.

  • Use of Co-adsorbents: The presence of other molecules, such as water vapor, can influence xenon-surface interactions and reduce the observed quadrupolar splitting.[3][4]

  • Motional Narrowing: In liquid samples, increasing the mobility of xenon atoms can average out the quadrupolar interactions, leading to narrower lines.[6] This can be achieved by using low-viscosity solvents or increasing the temperature.

Troubleshooting Guide

Issue 1: No observable ¹³¹Xe signal or extremely low signal-to-noise ratio.

Possible Cause Troubleshooting Step
Inefficient Hyperpolarization Verify the efficiency of your SEOP setup. Check laser power and wavelength, alkali metal vapor pressure, and gas mixture composition.[1][5]
Rapid T1 Relaxation The fast, quadrupolar-driven T1 relaxation of ¹³¹Xe requires rapid transfer from the SEOP cell to the NMR detection region.[3][4] Minimize the transfer time.
Incorrect Spectrometer Settings Ensure the spectrometer is tuned to the correct ¹³¹Xe frequency. Optimize acquisition parameters, including pulse sequence and repetition time, considering the short T1 of ¹³¹Xe.
Sample Contamination Paramagnetic impurities can significantly shorten relaxation times. Ensure high purity of xenon gas and clean sample cells.

Issue 2: ¹³¹Xe NMR lines are excessively broad.

Possible Cause Troubleshooting Step
Strong Surface Interactions Treat the inner surface of the NMR tube with a coating to passivate strong adsorption sites.[1]
High Xenon Concentration Reduce the partial pressure of xenon gas to minimize density-dependent relaxation effects.[3][4]
Anisotropic Sample Environment For liquid or dissolved-phase samples, try increasing the temperature to promote motional narrowing.[6] Consider using a less structured solvent if possible.
Inhomogeneous Magnetic Field Shim the magnet carefully to ensure a homogeneous magnetic field across the sample volume.

Issue 3: Observed quadrupolar splitting complicates the spectrum.

Possible Cause Troubleshooting Step
Surface-Induced Splitting The interaction of ¹³¹Xe with the container surface can cause a magnetic field-dependent quadrupolar splitting.[3][4] This can be influenced by the geometry of the cell.
Pressure and Composition Dependence The quadrupolar splitting has been observed to be dependent on gas pressure and composition.[3][4] Systematically vary these parameters to understand their effect on the splitting.
Presence of Strong Adsorption Sites The presence of specific sites on the surface that strongly interact with xenon can lead to differential line broadening and complex splitting patterns.[3] Surface treatments are recommended.

Quantitative Data Summary

The following tables summarize key quantitative data related to ¹³¹Xe NMR to aid in experimental design and troubleshooting.

Table 1: Typical ¹³¹Xe T1 Relaxation Times in Different Environments

EnvironmentTemperature (K)Pressure/ConcentrationT1 Relaxation Time (ms)Reference
Solid Xenon~161-~200[3]
Solid Xenon9-390,000[3]
Liquid Xenon161-~40[3]
Liquid Xenon2503 MPa~80[3]
Dissolved in Polar Solvents--< 10[3]
Dissolved in Non-polar Solvents--< 50[3]

Table 2: Parameters Influencing ¹³¹Xe Quadrupolar Relaxation

ParameterEffect on RelaxationNotes
Xenon Density Increased density generally increases relaxation rate.[3][4]More pronounced effect for ¹³¹Xe than for ¹²⁹Xe during SEOP.[3][4]
Temperature In solids, decreasing temperature increases T1. In liquids, increasing temperature increases T1. In gas phase, higher temperatures can reduce surface interactions but may increase alkali metal density effects.[3][7]The effect is highly dependent on the phase and specific conditions.
Surface Area-to-Volume Ratio Higher ratio can lead to faster relaxation due to increased surface interactions.Cell geometry is an important consideration.[1]
Presence of Water Vapor Reduces the observed quadrupolar splitting and can prolong T1.[3][4]Influences xenon-surface interactions.[3]

Experimental Protocols

Protocol 1: Spin-Exchange Optical Pumping (SEOP) of ¹³¹Xe

This protocol provides a general workflow for producing hyperpolarized ¹³¹Xe.

SEOP_Workflow cluster_prep Preparation cluster_seop SEOP Process cluster_transfer Extraction & Detection Gas_Mixture Prepare Gas Mixture (¹³¹Xe, N₂, He) Cell_Prep Prepare SEOP Cell (Clean & add alkali metal) Heating Heat Cell (Vaporize alkali metal) Cell_Prep->Heating Pumping Optical Pumping (Irradiate with circularly polarized laser light) Extraction Extract Hyperpolarized ¹³¹Xe Pumping->Extraction Heating->Pumping Transfer Rapid Transfer to NMR Extraction->Transfer Detection NMR Signal Acquisition Transfer->Detection

A generalized workflow for producing and detecting hyperpolarized ¹³¹Xe.

Methodology:

  • Gas Mixture Preparation: Prepare a gas mixture containing isotopically enriched ¹³¹Xe, a quenching gas (typically N₂), and often a buffer gas (like He).

  • SEOP Cell Preparation: A clean glass cell is loaded with a small amount of an alkali metal (e.g., Rubidium).

  • Heating: The cell is heated to vaporize the alkali metal.

  • Optical Pumping: The cell is irradiated with circularly polarized laser light tuned to the D1 transition of the alkali metal. This polarizes the alkali metal vapor.

  • Spin Exchange: Collisions between the polarized alkali metal atoms and the ¹³¹Xe nuclei transfer the polarization to the xenon.

  • Extraction: The hyperpolarized ¹³¹Xe gas is then rapidly extracted from the SEOP cell.

  • Transfer and Detection: The gas is quickly transferred to the NMR spectrometer for signal acquisition. Due to the rapid T1 relaxation of ¹³¹Xe, this transfer time must be minimized.[3][4]

Logical Relationships and Pathways

Diagram 1: Factors Contributing to ¹³¹Xe Quadrupolar Relaxation

This diagram illustrates the key factors that contribute to the quadrupolar relaxation of ¹³¹Xe.

Quadrupolar_Relaxation_Factors QR Quadrupolar Relaxation of ¹³¹Xe NQM Large Nuclear Quadrupole Moment (I=3/2) EFG Interaction with Electric Field Gradients (EFGs) NQM->EFG enables EFG->QR causes Surface Surface Interactions (Adsorption) Surface->EFG Anisotropy Anisotropic Molecular Environment Anisotropy->EFG Collisions Interatomic Collisions (Xe-Xe) Collisions->EFG

Key contributors to the quadrupolar relaxation of ¹³¹Xe.

Diagram 2: Troubleshooting Logic for Poor ¹³¹Xe Signal

This decision tree provides a logical workflow for troubleshooting common issues leading to poor ¹³¹Xe NMR signal.

Troubleshooting_Logic Start Poor ¹³¹Xe Signal Check_HP Is Hyperpolarization (SEOP) Efficient? Start->Check_HP Optimize_SEOP Optimize SEOP: - Laser Power/Wavelength - Alkali Vapor Pressure - Gas Mixture Check_HP->Optimize_SEOP No Check_Transfer Is Transfer to NMR Sufficiently Rapid? Check_HP->Check_Transfer Yes Minimize_Transfer Minimize Transfer Time Check_Transfer->Minimize_Transfer No Check_Relaxation Are Relaxation Effects Minimized? Check_Transfer->Check_Relaxation Yes Implement_Mitigation Implement Mitigation Strategies: - Surface Coatings - Temperature Optimization - Adjust Xenon Density Check_Relaxation->Implement_Mitigation No Check_Spectrometer Check Spectrometer Parameters Check_Relaxation->Check_Spectrometer Yes

A decision tree for troubleshooting poor ¹³¹Xe NMR signal.

References

Technical Support Center: Optimizing Spin-Exchange Optical Pumping for Xenon-131 Hyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hyperpolarization of Xenon-131 (¹³¹Xe) via spin-exchange optical pumping (SEOP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹³¹Xe polarization is very low. What are the most common causes?

Low ¹³¹Xe polarization is a frequent challenge, primarily due to the rapid spin relaxation of ¹³¹Xe. The strong quadrupole moment of the I=3/2 ¹³¹Xe nucleus leads to faster spin-lattice relaxation (T1) losses, especially with increasing xenon density and surface interactions.[1] Key factors contributing to low polarization include:

  • Suboptimal Temperature: The optimal temperature for ¹³¹Xe SEOP is a critical parameter that differs from that for ¹²⁹Xe.[1] Operating outside this optimal range can significantly reduce polarization efficiency.

  • Incorrect Gas Mixture: The composition and pressure of the gas mixture (Xe, N₂, and potentially a buffer gas like He) are crucial. High xenon partial pressure can increase quadrupolar relaxation.[2][3]

  • Inadequate Laser Power or Incorrect Wavelength: Insufficient laser power or a laser wavelength that is not precisely tuned to the alkali metal's D1 transition will result in poor optical pumping of the alkali vapor.[4]

  • Poor Alkali Metal Vapor Density: If the alkali metal (typically Rubidium or Cesium) is not sufficiently heated to produce an adequate vapor pressure, the spin-exchange rate will be low.[5]

  • Contaminated Optical Cell: Impurities within the SEOP cell can quench the excited alkali metal atoms and lead to rapid spin destruction.

Q2: How can I optimize the temperature for ¹³¹Xe SEOP?

Temperature optimization is a critical step. Unlike ¹²⁹Xe, where higher temperatures often lead to higher polarization, ¹³¹Xe has a more pronounced optimal temperature that balances the alkali metal vapor pressure and spin relaxation rates.

  • Monitoring: Use a thermocouple attached to the exterior of the SEOP cell to monitor the temperature.[1]

  • Systematic Approach: Systematically vary the temperature and measure the ¹³¹Xe polarization at each point to find the optimal operating temperature for your specific setup (cell geometry, gas mixture, and laser power). For example, in one study, ¹³¹Xe polarization was measured as a function of cell temperature, with the peak polarization observed at a specific temperature.[1]

  • Consider the Alkali Metal: The optimal temperature will differ depending on whether you are using Rubidium (Rb) or Cesium (Cs).

Q3: What is the ideal gas mixture composition and pressure for ¹³¹Xe hyperpolarization?

The ideal gas mixture aims to maximize the spin-exchange rate while minimizing the ¹³¹Xe relaxation rate.

  • Xenon Concentration: Lower xenon concentrations generally lead to higher achievable polarization due to reduced quadrupolar relaxation.[3] For instance, a study reported a polarization of 2.2% with a 5% Xe mixture, which dropped to 0.44% and 0.026% for 20% and 93% Xe mixtures, respectively.[2][3]

  • Nitrogen as a Quenching Gas: Nitrogen (N₂) is essential to prevent fluorescence of the optically pumped alkali metal atoms, which would otherwise lead to radiation trapping and reduced optical pumping efficiency. A common concentration is around 10%.[5]

  • Buffer Gas: A buffer gas like Helium (He) can be used to pressure-broaden the alkali metal absorption line, leading to more efficient absorption of the laser light.[5]

  • Total Pressure: The total pressure within the cell affects both the spin-exchange and relaxation rates. Optimization of the total pressure is necessary for a given experimental setup.

Q4: I'm observing rapid signal decay. How can I mitigate the fast relaxation of ¹³¹Xe?

The fast, quadrupolar-driven T1 relaxation is a major hurdle in ¹³¹Xe hyperpolarization.[2]

  • Rapid Transfer: A "stopped-flow" SEOP method followed by rapid removal of the rubidium vapor and swift transfer of the hyperpolarized ¹³¹Xe to the detection region is crucial.[2][6]

  • Surface Coatings: While not extensively detailed in the provided results for ¹³¹Xe, surface coatings on the SEOP cell can help to reduce wall-induced relaxation, a common practice in ¹²⁹Xe hyperpolarization.

  • Low Xenon Density: As mentioned, operating at lower xenon partial pressures can significantly reduce the dominant quadrupolar relaxation in the gas phase.[2][3]

Q5: Should I use Rubidium or Cesium for ¹³¹Xe SEOP?

Both Rubidium (Rb) and Cesium (Cs) can be used for ¹³¹Xe SEOP, and the choice may depend on the specific experimental conditions and available laser sources.

  • Comparative Studies: In situ low-field NMR has been used to compare the ¹³¹Xe polarization dynamics with both Rb and Cs, showing that the alkali-metal/¹³¹Xe spin-exchange rates can be competitive with the ¹³¹Xe spin relaxation.[1]

  • Laser Requirements: The choice of alkali metal dictates the required laser wavelength (794.7 nm for Rb and 894.3 nm for Cs).

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments to aid in experimental design and troubleshooting.

Table 1: Achieved ¹³¹Xe Polarization under Different Conditions

Xenon ConcentrationTotal Pressure (bar)Achieved Polarization (%)Magnetic Field (T)Reference
5%0.0752.29.4[2][3]
20%0.30.449.4[1][2]
93%1.40.0269.4[1][2]
Not SpecifiedNot Specified7.6 ± 1.5Low Field[7][8]

Table 2: ¹³¹Xe Spin-Exchange and Relaxation Parameters

ParameterValueConditionsReference
¹³¹Xe T₁ Relaxation Time~30 sNot Specified[9]
¹²⁹Xe T₁ Relaxation Time1.9 ± 0.6 h495 torr Xe, 33 °C, 5.26 mT[10]
¹²⁹Xe Spin-Exchange Rate (γ_SE)~1.8 x 10⁻³ s⁻¹495 torr Xe[10]

Experimental Protocols & Methodologies

Stopped-Flow SEOP Protocol for ¹³¹Xe Hyperpolarization

This protocol is based on methodologies described for achieving high ¹³¹Xe polarization.[2][6]

  • Gas Mixture Preparation: Prepare a gas mixture with a low concentration of isotopically enriched ¹³¹Xe (e.g., 5%), N₂ (e.g., 10%), and a balance of He in a glass optical pumping cell containing a small amount of Rb.

  • SEOP Cell Heating: Heat the optical pumping cell to the predetermined optimal temperature to achieve the desired Rb vapor pressure.

  • Optical Pumping: Illuminate the cell with circularly polarized laser light tuned to the Rb D1 transition (794.7 nm). The SEOP is applied for several minutes in this "stopped-flow" mode.

  • Rapid Gas Transfer: After the polarization build-up, rapidly transfer the hyperpolarized gas mixture out of the SEOP cell. This involves a swift rubidium removal process, often aided by an air-cooled glass wool trap in the transfer line.[6]

  • Detection: Shuttle the purified hyperpolarized ¹³¹Xe into the detection cell within the high magnetic field of the NMR spectrometer for signal acquisition.

  • Cell Re-evacuation: After detection, evacuate the detection cell to a low pressure (e.g., < 0.1 kPa) before the next cycle.[6]

Visualizations

SEOP_Workflow cluster_prep Preparation cluster_seop Spin-Exchange Optical Pumping cluster_transfer Transfer & Detection gas_mixture Prepare Gas Mixture (¹³¹Xe, N₂, He) cell_prep Load into SEOP Cell with Rb gas_mixture->cell_prep heating Heat SEOP Cell to Optimal Temperature cell_prep->heating Stopped-Flow Mode laser Illuminate with Circularly Polarized Laser heating->laser transfer Rapid Gas Transfer laser->transfer rb_removal Rb Vapor Removal transfer->rb_removal detection NMR Detection rb_removal->detection detection->gas_mixture Repeat Cycle

Caption: Stopped-Flow SEOP Experimental Workflow for ¹³¹Xe.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_hardware Hardware & Consumables start Low ¹³¹Xe Polarization temp Check Temperature start->temp gas Verify Gas Mixture & Pressure start->gas laser Inspect Laser (Power & Wavelength) start->laser alkali Ensure Adequate Alkali Vapor start->alkali cell Check Cell for Contamination start->cell optimize_temp Systematically vary & measure temp->optimize_temp Suboptimal adjust_gas Lower Xe partial pressure gas->adjust_gas Incorrect tune_laser Adjust power and tune wavelength laser->tune_laser Inadequate heat_alkali Increase cell temperature alkali->heat_alkali Insufficient clean_cell Clean or replace cell cell->clean_cell Contaminated end_node Improved Polarization optimize_temp->end_node adjust_gas->end_node tune_laser->end_node heat_alkali->end_node clean_cell->end_node

Caption: Troubleshooting Logic for Low ¹³¹Xe Polarization.

References

Technical Support Center: Minimizing Xenon-131 Sample Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Xenon-131 (¹³¹Xe) sample contamination during experiments.

Troubleshooting Guide: Common Contamination Issues

Q1: My ¹³¹Xe sample shows unexpected peaks corresponding to other radioxenon isotopes (e.g., ¹³³Xe, ¹³⁵Xe). What is the likely cause and how can I resolve this?

A1: Cross-contamination with other radioxenon isotopes is a common issue, often stemming from the production method or carryover from previous experiments.

  • Immediate Action: Implement beta-gamma coincidence measurement techniques. This method is highly effective in distinguishing between different xenon isotopes by analyzing their unique decay signatures, thus reducing false positives.[1]

  • Preventative Measures:

    • Gas Chromatography: Employ gas chromatography (GC) as a primary purification step. A well-designed GC system can effectively separate different xenon isotopes.[2][3]

    • Dedicated Equipment: If feasible, dedicate specific gas handling lines and vacuum chambers for ¹³¹Xe experiments to prevent isotopic memory effects.

    • Thorough Cleaning: Before introducing your ¹³¹Xe sample, rigorously clean the experimental chamber and gas lines. Refer to the detailed cleaning protocols below.

Q2: I am observing a high background signal in my detector, potentially from radon daughters (e.g., ²¹⁴Pb, ²¹⁴Bi). How can I mitigate this?

A2: Radon is a significant source of background noise in low-level radioactivity measurements.

  • Source Identification: Radon typically emanates from detector materials and the surrounding environment.

  • Mitigation Strategies:

    • Material Selection: Construct your experimental setup using materials with low intrinsic radioactivity and low radon emanation rates.

    • Purification: Utilize a separation column with a molecular sieve to trap radon and its decay products before the xenon gas enters the detector.[4]

    • Nitrogen Purge: A nitrogen carrier gas can be used to push the xenon through the purification column while leaving contaminants like radon behind.[4]

    • Data Analysis: Employ data analysis algorithms that can identify and subtract the characteristic signals of radon daughters.

Q3: My vacuum system pressure is higher than expected, suggesting outgassing. What are the primary sources and solutions?

A3: Outgassing, the release of trapped gases from materials under vacuum, can introduce contaminants and interfere with measurements.[5][6]

  • Common Outgassing Species: Water vapor, oils, solvents, and atmospheric gases are common culprits.

  • Troubleshooting and Solutions:

    • Material Choice: Select materials with low outgassing rates suitable for ultra-high vacuum (UHV) applications, such as specific stainless steels, aluminum, or titanium.

    • Bakeout Procedure: Perform a bakeout of your vacuum chamber. Heating the system to an elevated temperature (typically 150-300°C) for an extended period accelerates the release of adsorbed gases, which are then pumped away.

    • Proper Cleaning: Thoroughly clean all components before assembly. See the UHV cleaning protocol for detailed instructions.[1][7]

    • Component Handling: Always use clean, powder-free gloves when handling vacuum components to prevent the transfer of oils and other contaminants.

Frequently Asked Questions (FAQs)

Q4: What are the most critical steps to prevent atmospheric contamination of my ¹³¹Xe sample?

A4: Preventing atmospheric leaks is paramount for maintaining the purity of your ¹³¹Xe sample.

  • Leak Checking: Before every experiment, perform a thorough leak check of your entire gas handling system and vacuum chamber using a helium leak detector.

  • High-Quality Fittings: Use high-quality, metal-sealed vacuum fittings (e.g., ConFlat flanges) to ensure robust connections.

  • Positive Pressure: When not under vacuum, maintain a slight positive pressure of a high-purity inert gas (e.g., helium or argon) within the system to prevent atmospheric ingress.

  • Glove Box: For highly sensitive experiments, consider handling and preparing your sample within an inert atmosphere glove box.

Q5: How can I effectively purify my ¹³¹Xe gas to remove non-isotopic impurities?

A5: A multi-stage purification process is often necessary to achieve the required sample purity.

  • Cryogenic Trapping: Use a cold trap, typically cooled with liquid nitrogen, to freeze out impurities with higher boiling points than xenon, such as water and carbon dioxide. A dual-trap system can enhance separation efficiency.[4][5]

  • Activated Charcoal: Pass the xenon gas through a trap containing activated charcoal. This is effective for adsorbing various impurities. The trap can be cooled to enhance xenon capture and then heated to release the purified xenon.[4]

  • Getters: For removing reactive gases like oxygen and hydrogen, use a getter pump or a heated zirconium getter.

Q6: What are the best practices for cleaning my experimental chamber and components for ¹³¹Xe experiments?

A6: A meticulous cleaning procedure is essential to minimize contamination from surface residues.

  • Initial Cleaning: Begin by scrubbing components with hot water and a mild detergent to remove gross contaminants.

  • Solvent Cleaning: Follow with a series of ultrasonic baths in solvents of increasing purity, such as acetone (B3395972) and then isopropyl alcohol.[1] It is crucial to not let the acetone residue dry on the surface before rinsing with alcohol.[1]

  • Drying: Dry the components in a clean, dust-free environment, such as a laminar flow bench. A final bakeout under vacuum is highly recommended.

  • Handling: After cleaning, handle components only with clean, lint-free gloves.

Data Presentation: Material Outgassing Rates

The selection of materials for your vacuum system is critical in minimizing contamination. The table below summarizes the hydrogen outgassing rates for several materials commonly used in UHV applications after a 100-hour bakeout at 150°C.

MaterialHeat TreatmentHydrogen Outgassing Rate (Pa·l·s⁻¹·cm⁻²)
304L Stainless SteelNo vacuum-fire4.0 x 10⁻¹¹ to 8.0 x 10⁻¹¹
316L Stainless SteelNo vacuum-fire4.0 x 10⁻¹¹ to 8.0 x 10⁻¹¹
316LN Stainless SteelNo vacuum-fire4.0 x 10⁻¹¹ to 8.0 x 10⁻¹¹
316L-XHV Stainless SteelVacuum-firedSignificantly lower than non-treated
316LN-XHV Stainless SteelVacuum-firedSignificantly lower than non-treated
Titanium (Ti)-Excellent choice for UHV
Aluminum (Al)-Excellent choice for UHV

Data sourced from a comparative study of geometrically similar vacuum chambers.[8]

Experimental Protocols

Protocol 1: Ultra-High Vacuum (UHV) Component Cleaning

This protocol outlines the steps for cleaning small UHV components to minimize outgassing.

  • Initial Degreasing:

    • Scrub parts with hot water and a non-abrasive, oil-free detergent (e.g., Simple Green).

    • Use appropriate brushes and scouring pads to remove visible oils and dust.

    • Rinse thoroughly with deionized water.

  • Solvent Cleaning (in a fume hood):

    • Place parts in a clean beaker and cover with acetone.

    • Perform an ultrasonic bath for 10-15 minutes.

    • Decant the acetone and immediately rinse with fresh acetone to prevent residue from drying.

    • Repeat the ultrasonic bath with fresh acetone at least once more.

    • Decant the acetone and immediately rinse with isopropyl alcohol or ethanol.

    • Perform an ultrasonic bath in the alcohol for 10-15 minutes.

    • Repeat the alcohol rinse and ultrasonic bath at least two more times.

  • Drying and Final Preparation:

    • Remove parts from the alcohol bath and allow them to air dry on a clean, lint-free surface (e.g., Kimwipes) in a cleanroom or on a laminar flow bench.

    • If possible, use a heat gun to gently warm the parts to approximately 120°C to drive off any remaining solvent.

    • Allow the parts to cool, preferably in a pumped desiccator, before installation.

Protocol 2: Xenon Purification using a Cryogenic Trap

This protocol describes a basic procedure for purifying xenon gas using a liquid nitrogen cold trap.

  • System Preparation:

    • Assemble the gas handling line, ensuring all connections are leak-tight.

    • The line should include the ¹³¹Xe source, a cryogenic trap (a U-tube or similar vessel that can be immersed in liquid nitrogen), and the experimental chamber.

    • Evacuate the entire system to a high vacuum.

  • Trapping Impurities:

    • Immerse the cryogenic trap in a dewar filled with liquid nitrogen.

    • Slowly flow the contaminated xenon gas through the trap. Impurities with boiling points higher than xenon (e.g., water, CO₂) will condense and freeze in the trap.

    • Monitor the pressure in the experimental chamber to ensure efficient transfer of the xenon gas.

  • Xenon Collection:

    • Once the desired amount of xenon has passed through the trap and into the experimental chamber, close the valves to isolate the chamber.

  • Trap Regeneration:

    • Allow the cryogenic trap to warm to room temperature.

    • The trapped impurities will vaporize and can be safely pumped away and vented through an appropriate exhaust system.

Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_purification Xenon Purification cluster_exp Experiment A UHV Chamber & Component Cleaning B System Assembly A->B C Leak Check B->C D System Bakeout C->D E Introduce Raw ¹³¹Xe D->E F Cryogenic Trap E->F G Gas Chromatography F->G H Getter Pump G->H I Introduce Purified ¹³¹Xe to Chamber H->I J Data Acquisition

Caption: Workflow for preparing and conducting a low-contamination ¹³¹Xe experiment.

Troubleshooting_Logic Start High Background Signal Detected Q1 Unexpected Isotopic Peaks? Start->Q1 Q2 High System Pressure? Q1->Q2 No A1 Implement Beta-Gamma Coincidence Counting & Improve Isotopic Purification Q1->A1 Yes A2 Check for Leaks & Address Outgassing (Bakeout, Material Selection) Q2->A2 Yes A3 Implement Radon Purification (e.g., Molecular Sieve) & Material Screening Q2->A3 No

References

Technical Support Center: Xenon-131 Delivery Systems for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Xenon-131 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture studies?

This compound (¹³¹Xe) is a stable, non-radioactive isotope of the noble gas xenon.[1][2] Due to its inert nature, it does not react chemically under normal biological conditions.[3][4] Its applications in cell culture are primarily in specialized research areas, such as neurology, where xenon has demonstrated neuroprotective effects by acting as an antagonist at the NMDA receptor.[1] It is also used in nuclear magnetic resonance (NMR) spectroscopy to probe cellular environments.[5]

Q2: What are the primary safety considerations when working with this compound gas?

As with any compressed gas, it is crucial to handle the cylinder and regulator with care. Xenon is a simple asphyxiant in high concentrations, as it can displace oxygen.[6] Ensure adequate ventilation in the laboratory and consider installing a gas detection system for early leak warnings.[7][8][9] Always use appropriate tubing and fittings rated for the gas pressure to prevent leaks.[10][11]

Q3: How soluble is this compound in cell culture media?

Xenon is soluble in aqueous solutions like cell culture media.[12][13] Its solubility is dependent on temperature and pressure, following Henry's Law at pressures up to one atmosphere.[12][13] For precise experimental control, it is recommended to pre-saturate the media with the desired xenon concentration before introducing it to the cells.

Q4: Will this compound affect the pH of my cell culture medium?

Being a noble gas, this compound is chemically inert and will not directly react with components of the culture medium to alter its pH.[3][4] However, the process of delivering the gas (e.g., sparging) can affect the dissolved CO₂ concentration, which in turn can influence the pH. It is important to have a robust buffering system in your medium and to monitor the pH throughout the experiment.

Troubleshooting Guide

Gas Flow & Pressure Issues

Q: I am not getting any gas flow to my cell culture system. What should I check?

  • Gas Cylinder: Ensure the main valve on the this compound cylinder is open. Check the cylinder pressure gauge to confirm it is not empty.

  • Regulator: Verify that the two-stage gas pressure regulator is properly installed and that the delivery pressure is set correctly.[6][14] A faulty regulator may not provide the correct output pressure.[15]

  • Tubing and Connections: Check for any kinks, blockages, or leaks in the tubing connecting the regulator to your incubator or bioreactor.[10][11]

  • Flowmeter/Mass Flow Controller: If you are using a mass flow controller, ensure it is powered on and the setpoint is correctly entered. Check for any error messages on the device.

Q: The pressure in my delivery system is fluctuating. What could be the cause?

  • Regulator Issues: Single-stage regulators can exhibit a "decaying inlet characteristic," where the delivery pressure increases as the cylinder pressure drops.[14] A dual-stage regulator is recommended for more stable delivery pressure.[14] Malfunctioning diaphragms or springs within the regulator can also cause fluctuations.[16]

  • Temperature Changes: Significant temperature changes in the lab can affect the pressure in the gas lines.

  • Leaks: A small leak in the system can cause a gradual drop in pressure, which the regulator may try to compensate for, leading to fluctuations. A handheld gas leak detector can help identify the source of a leak.[17][18]

Q: I suspect a leak in my this compound delivery system. How can I confirm and locate it?

  • Audible Hissing: A hissing sound is a common indicator of a gas leak.[19]

  • Pressure Drop Test: Close the main valve on the gas cylinder and monitor the pressure gauge on the regulator. A drop in pressure indicates a leak downstream of the cylinder.

  • Leak Detection Solution: Apply a non-corrosive leak detection solution (soapy water) to all connections and fittings. The formation of bubbles will indicate the location of the leak.

  • Electronic Leak Detector: For a more sensitive and precise method, use a handheld electronic leak detector designed for inert gases.[17]

Cell Culture Environment Issues

Q: My cells are showing signs of stress or death after introducing this compound. What are the possible reasons?

  • Incorrect Gas Concentration: An incorrect concentration of xenon could be cytotoxic. Ensure your flow rates and calculations are accurate. It's crucial to have a method for verifying the dissolved xenon concentration in the media.

  • Oxygen/CO₂ Imbalance: The introduction of xenon may have displaced the necessary oxygen or carbon dioxide in the cell culture environment. Ensure your gas mixture is correct and that the incubator's O₂ and CO₂ levels are being properly maintained.[20]

  • Gas Delivery Method: The method of gas delivery, such as sparging, can introduce shear stress on cells if the bubble size or flow rate is too high.[21][22] Consider using a bubble-free membrane gas exchanger for more gentle gas delivery.[23]

  • Contamination: The gas delivery system itself could be a source of contamination. Ensure all components are sterile.

Q: The dissolved xenon concentration in my media is inconsistent between experiments. How can I improve reproducibility?

  • System Equilibration: Allow sufficient time for the system to equilibrate after starting the gas flow. The solubility of xenon in the media is not instantaneous.[12]

  • Temperature and Pressure Control: Maintain a constant temperature and pressure in your cell culture system, as these factors directly influence gas solubility.[12]

  • Calibrated Equipment: Regularly calibrate your mass flow controllers and any gas sensors to ensure they are providing accurate readings.[24]

  • Standardized Protocol: Follow a strict, standardized protocol for setting up the gas delivery system for each experiment.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Atomic Mass130.9050824 Da[2]
Natural Abundance21.232%[2]
Boiling Point165 K[2]
Melting Point161.4 K[2]
Density (gas, STP)5.894 kg/m ³[5]
Crystal StructureFace-centered cubic (FCC)[2]

Table 2: Comparison of Gas Delivery Methods for Cell Culture

MethodProsCons
Headspace Gassing - Simple to implement- Low shear stress on cells- Slow gas transfer rate- Inefficient for high-density cultures
Direct Sparging - High gas transfer rate- Efficient for high-density cultures- Can cause high shear stress and cell damage- Can lead to foam formation
Membrane Gassing - Bubble-free, low shear stress- Precise control over dissolved gas- More complex setup- Potential for membrane fouling

Experimental Protocols

Protocol for a this compound Gas Delivery System Setup and Calibration
  • System Assembly:

    • Securely install a two-stage gas regulator on the this compound cylinder.[6][14]

    • Connect the regulator to a calibrated mass flow controller (MFC) using appropriate tubing.

    • Sterilize the tubing and any fittings that will come into contact with the cell culture medium.

    • Connect the outlet of the MFC to the gas inlet of your cell culture vessel (e.g., bioreactor sparger or incubator port).

  • Leak Check:

    • Pressurize the system with an inert gas like nitrogen.

    • Apply a leak detection solution to all connections to check for bubbles.

    • Alternatively, use a handheld electronic leak detector.[17]

  • Flow Calibration:

    • Set the MFC to a range of desired flow rates.

    • Independently verify the flow rate using a calibrated flowmeter at the outlet.

    • Create a calibration curve if necessary.

  • Media Equilibration:

    • Before introducing cells, run the this compound gas mixture through the cell culture medium for a predetermined time to achieve the desired dissolved concentration.

    • The time required for equilibration will depend on the volume of the medium, the gas flow rate, and the temperature.

Protocol for Assessing Cell Viability and Apoptosis Following this compound Exposure
  • Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere or reach the desired density.

  • This compound Exposure:

    • Introduce the calibrated this compound gas mixture to the cell culture system for the desired duration.

    • Maintain a control group of cells under identical conditions but without xenon exposure.

  • Cell Viability Assay (e.g., MTT or Trypan Blue):

    • At the end of the exposure period, harvest the cells.

    • Perform an MTT assay to assess metabolic activity or use the trypan blue exclusion method to count live and dead cells.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: Compare the results from the xenon-exposed group to the control group to determine the effect of this compound on cell viability and apoptosis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture expose Expose Cells to Xe-131 prep_cells->expose control Maintain Control Culture prep_cells->control prep_gas Setup & Calibrate Xe-131 Delivery System prep_gas->expose harvest Harvest Cells expose->harvest control->harvest viability Assess Cell Viability (e.g., MTT Assay) harvest->viability apoptosis Assess Apoptosis (e.g., Annexin V Staining) harvest->apoptosis end End viability->end apoptosis->end start Start start->prep_cells start->prep_gas

Caption: Experimental workflow for a this compound cell culture study.

Troubleshooting_Flowchart start Problem Detected: Inconsistent Results or Cell Stress check_gas Check Gas Delivery System start->check_gas check_culture Check Cell Culture Conditions start->check_culture q_flow Is Gas Flowing Correctly? check_gas->q_flow q_o2_co2 Are O2/CO2 Levels Correct? check_culture->q_o2_co2 q_pressure Is Pressure Stable? q_flow->q_pressure Yes sol_regulator Check Regulator & Cylinder q_flow->sol_regulator No q_leaks Any Leaks Detected? q_pressure->q_leaks Yes q_pressure->sol_regulator No sol_leaks Locate & Fix Leaks q_leaks->sol_leaks Yes end Problem Resolved q_leaks->end No sol_regulator->q_flow sol_mfc Check Mass Flow Controller sol_regulator->sol_mfc sol_leaks->q_leaks q_ph Is Media pH Stable? q_o2_co2->q_ph Yes sol_gas_mix Verify Gas Mixture & Incubator Settings q_o2_co2->sol_gas_mix No q_contamination Any Signs of Contamination? q_ph->q_contamination Yes sol_buffer Check Buffering System q_ph->sol_buffer No sol_sterile Review Sterile Technique q_contamination->sol_sterile Yes q_contamination->end No sol_gas_mix->q_o2_co2 sol_buffer->q_ph sol_sterile->q_contamination

Caption: Troubleshooting flowchart for this compound cell culture experiments.

References

Technical Support Center: Quantitative Xenon-131 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative Xenon-131 (¹³¹Xe) measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary calibration standards for quantitative ¹³¹Xe measurements?

A1: The choice of calibration standard depends on the measurement technique. For mass spectrometry, high-purity ¹³¹Xe gas and air-equilibrated water (AEW) are common standards. For radiometric measurements, particularly with gamma spectrometry, metastable this compound (¹³¹ᵐXe) and Xenon-133 (¹³³Xe) are used for detector efficiency calibration. In some applications, long-lived surrogates like Barium-133 (¹³³Ba) are used to simulate Iodine-131 (¹³¹I), which has a similar gamma emission energy and is relevant in medical imaging contexts.

Q2: How do I prepare an Air-Equilibrated Water (AEW) standard?

A2: AEW standards are prepared by equilibrating deionized water with the atmosphere at a precisely controlled temperature and pressure.[1] The well-defined and constant fractions of noble gases in the atmosphere allow for the creation of a reliable standard for dissolved gas analysis.[1] The water is held in a large, insulated tank with a heat exchanger to maintain a constant temperature, while atmospheric pressure and temperature are continuously monitored.[1]

Q3: What are the common measurement techniques for quantitative ¹³¹Xe analysis?

A3: The primary techniques are noble gas mass spectrometry for stable isotope quantification and beta-gamma (β-γ) coincidence counting for radioactive xenon isotopes.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed in various research applications to study the properties of ¹³¹Xe.[4]

Q4: What is the isotopic purity of commercially available ¹³¹Xe gas?

A4: High-purity ¹³¹Xe gas is commercially available with isotopic purity typically around 99 atom %.[5] The total xenon assay is generally ≥99.5%, with less than 0.5% of other impurities.[5]

Troubleshooting Guides

Issue 1: Inconsistent readings in mass spectrometry.

  • Question: My quantitative ¹³¹Xe measurements using a mass spectrometer are showing high variability between runs. What could be the cause?

  • Answer: Inconsistent readings in mass spectrometry can stem from several factors. A primary cause is often a change in the instrument's sensitivity. It is crucial to perform regular and frequent calibrations to monitor and correct for these changes.[6] For demanding, high-accuracy measurements, constant calibration correction using a known background contaminant or periodic sampling of an ion stream may be necessary. Another potential issue could be contamination within the vacuum system or from the sample itself. A thorough cleaning of the ion source and checking for leaks in the system is recommended.

Issue 2: Difficulty in quantifying metastable ¹³¹ᵐXe in the presence of other xenon isotopes.

  • Question: I am having trouble accurately quantifying ¹³¹ᵐXe using β-γ coincidence counting due to the presence of ¹³³Xe, which has overlapping energy spectra. How can I resolve this?

  • Answer: The overlapping energy spectra of metastable xenon isotopes with other xenon isotopes like ¹³³Xe is a known challenge in radiometric analysis.[3] One advanced technique to address this is β-anti-γ detection. In this method, a signal is registered from a beta measurement but is disregarded if a simultaneous gamma signal is detected. This approach leverages the differences in nuclear emissions between the internal conversion decay of the metastable isotopes and the β- decay of ¹³³Xe, effectively suppressing the ¹³³Xe signal relative to the ¹³¹ᵐXe and ¹³³ᵐXe signals.[3]

Issue 3: Suspected spectral interference in gamma spectrometry.

  • Question: I am observing unexpected peaks in my gamma spectrum when measuring ¹³¹Xe, which I suspect are from interfering radionuclides. How can I confirm and correct for this?

  • Answer: Gamma-ray peaks from different radionuclides can overlap, leading to inaccurate quantification.[7] To resolve this, you can use a high-resolution germanium detector (HPGe) to better distinguish between closely spaced gamma-ray energies. If interference is confirmed, corrections can be made by analyzing other, non-interfering gamma peaks from the radionuclide of interest and the interfering nuclide.[7] In cases of severe interference where spectral correction is not feasible, radiochemical separation to isolate the xenon gas may be necessary.[7]

Data Presentation

Table 1: Comparison of Common Calibration Standards for Quantitative ¹³¹Xe Measurements

Calibration StandardFormTypical Use CaseMeasurement TechniqueKey Characteristics
High-Purity ¹³¹Xe GasGasInstrument calibration, spiking samplesMass SpectrometryIsotopic purity of 99 atom % or higher.[5]
Air-Equilibrated Water (AEW)AqueousStandard for dissolved noble gas analysisMass SpectrometryConcentrations are dependent on precisely controlled temperature and pressure during equilibration.[1]
¹³¹ᵐXeGasDetector efficiency calibrationGamma Spectrometry (β-γ coincidence)Used in a concentration-independent calibration method.[8][9]
¹³³XeGasDetector efficiency calibrationGamma Spectrometry (β-γ coincidence)Often used in conjunction with ¹³¹ᵐXe for a two-point calibration.[8][9]
¹³³Ba (as ¹³¹I surrogate)Solid/AqueousCalibration of imaging systemsSPECT, Gamma SpectrometryLong half-life makes it a practical substitute for the shorter-lived ¹³¹I.[10]

Experimental Protocols

Protocol 1: Quantitative Analysis of Dissolved Xenon using Mass Spectrometry

  • Standard Preparation: Prepare a set of Air-Equilibrated Water (AEW) standards at known temperatures and pressures.

  • Sample Collection: Collect water samples in appropriate containers, ensuring no headspace to prevent gas exchange with the atmosphere.

  • Gas Extraction: In the laboratory, extract the dissolved gases from the water sample.

  • Purification and Separation: Purify the extracted gas mixture to remove reactive gases and separate the noble gases.

  • Mass Spectrometric Analysis:

    • Introduce a small, known volume of the purified gas into the mass spectrometer.

    • Perform a "fast calibration" immediately before the sample analysis to monitor any changes in instrument sensitivity.[6]

    • Measure the ion currents for the xenon isotopes of interest, including ¹³¹Xe.

  • Quantification: Compare the isotopic ratios and ion currents from the sample to those of the AEW standards to determine the concentration of dissolved ¹³¹Xe.

Protocol 2: Calibration of a β-γ Coincidence Detector using ¹³¹ᵐXe

  • Source Preparation: Obtain or prepare a gaseous source of ¹³¹ᵐXe.

  • Injection: Inject the ¹³¹ᵐXe directly into the beta cell of the β-γ coincidence counting system.

  • Data Acquisition: Acquire coincidence and singles count rates for the characteristic conversion electrons and X-rays of ¹³¹ᵐXe.

  • Efficiency Calculation: Use the ratio of the coincidence to singles count rates to calculate the absolute gamma detection efficiency. This method has the advantage of not requiring knowledge of the absolute source strength.[8]

  • (Optional) Two-Point Calibration: For a more comprehensive calibration, repeat the process with a ¹³³Xe source to obtain a second data point for the detector efficiency curve.[8][9]

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_quantification Quantification Standard_Prep Standard Preparation (e.g., AEW) Fast_Cal Fast Calibration Standard_Prep->Fast_Cal Sample_Collection Sample Collection Gas_Extraction Gas Extraction Sample_Collection->Gas_Extraction Purification Purification & Separation Gas_Extraction->Purification MS_Analysis Mass Spectrometric Analysis Purification->MS_Analysis Fast_Cal->MS_Analysis Quant Quantification MS_Analysis->Quant

Caption: Workflow for Quantitative ¹³¹Xe Analysis by Mass Spectrometry.

troubleshooting_logic Start Inconsistent ¹³¹Xe Measurement Check_Cal Check Calibration Frequency and Stability Start->Check_Cal Check_Contam Inspect for Contamination/Leaks Check_Cal->Check_Contam Stable Perform_Cal Increase Calibration Frequency Check_Cal->Perform_Cal Unstable Clean_System Clean Ion Source, Check for Leaks Check_Contam->Clean_System Suspected Resolved Issue Resolved Check_Contam->Resolved None Found Perform_Cal->Resolved Clean_System->Resolved

Caption: Troubleshooting Logic for Inconsistent Mass Spectrometry Readings.

References

Technical Support Center: Enhancing Xenon-131 Collection from Iodine-131 Decay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Xenon-131 (¹³¹Xe) collection from the decay of Iodine-131 (B157037) (¹³¹I).

Frequently Asked Questions (FAQs)

Q1: What is the primary decay mechanism of Iodine-131 to this compound?

A1: Iodine-131 undergoes beta decay to transform into this compound.[1][2] Approximately 90% of ¹³¹I atoms decay to the stable isotope ¹³¹Xe.[1] This process involves the emission of a beta particle (an electron) and a gamma ray. The half-life of ¹³¹I is approximately 8.02 days.

Q2: What are the common methods for collecting ¹³¹Xe gas after it is produced from ¹³¹I decay?

A2: The most prevalent methods for collecting ¹³¹Xe gas include:

  • Adsorption on activated charcoal or zeolites: Xenon gas is passed through a column containing an adsorbent material that selectively traps the xenon.[3]

  • Cryogenic trapping: The gas stream containing xenon is cooled to cryogenic temperatures, causing the xenon to condense and separate from other non-condensable gases.

  • Dry distillation: In this method, irradiated tellurium dioxide (TeO₂) targets, from which ¹³¹I is produced, are heated to release the volatile iodine, which subsequently decays to xenon.[4][5][6][7]

Q3: What are the main challenges in achieving high collection efficiency for ¹³¹Xe?

A3: Key challenges include:

  • Incomplete release of ¹³¹Xe from the ¹³¹I source matrix: The newly formed xenon atoms can be trapped within the solid or liquid matrix of the iodine source.

  • "Tunnel blocking effect" in adsorbents: In materials like silver zeolite, the random location of xenon atoms within the microscopic structure can hinder their escape.[3]

  • Co-collection of impurities: Other radioactive isotopes or carrier gases may be collected along with the ¹³¹Xe, requiring further purification steps.

  • Leaks in the collection system: Any leaks in the experimental setup can lead to the loss of the produced ¹³¹Xe gas.

Q4: How can I monitor the collection of ¹³¹Xe in real-time?

A4: Real-time monitoring can be achieved using a radiation detector, such as a High-Purity Germanium (HPGe) detector, positioned near the collection trap. This allows for the detection of the gamma rays emitted by ¹³¹Xe, providing an indication of the collection progress.

Troubleshooting Guides

This section provides solutions to common problems encountered during the collection of ¹³¹Xe from ¹³¹I decay.

Problem Potential Cause(s) Troubleshooting Steps
Low ¹³¹Xe Yield 1. Incomplete decay of ¹³¹I. 2. Inefficient release of ¹³¹Xe from the source matrix. 3. Leaks in the collection system. 4. Inefficient trapping by the collection method. 5. "Tunnel blocking effect" in zeolite adsorbents.[3]1. Ensure sufficient time has passed for ¹³¹I decay (at least one half-life, ~8 days). 2. For solid sources, consider gentle heating to facilitate xenon diffusion. For liquid sources, sparging with an inert gas can aid release. 3. Perform a leak test on the entire collection system using a helium leak detector or by pressurizing the system and monitoring for a pressure drop. 4. If using cryogenic trapping, ensure the trap is at the correct low temperature. For adsorption, check the integrity and activation of the adsorbent material. 5. Consider using an alternative adsorbent or a different collection method.
¹³¹Xe Contaminated with ¹³¹I 1. Volatilization of ¹³¹I from the source. 2. Inadequate trapping of ¹³¹I before the ¹³¹Xe collection point.1. Maintain the ¹³¹I source at a low temperature to minimize its volatility. 2. Place an iodine trap (e.g., a silver zeolite or activated charcoal cartridge) upstream of the ¹³¹Xe collection trap.
¹³¹Xe Contaminated with Other Gases (e.g., carrier gas, air) 1. Leaks in the system allowing air ingress. 2. Inefficient separation of ¹³¹Xe from the carrier gas.1. Perform a thorough leak check of the system. 2. Optimize the parameters of the separation method. For cryogenic trapping, adjust the temperature to selectively condense xenon. For gas chromatography, optimize the column temperature and carrier gas flow rate.
Inconsistent Collection Efficiency 1. Fluctuations in experimental parameters (e.g., temperature, pressure, flow rate). 2. Degradation of the adsorbent material over time.1. Ensure all experimental parameters are precisely controlled and monitored. 2. Regenerate or replace the adsorbent material as recommended by the manufacturer.

Data Presentation

Table 1: Comparison of Xenon Adsorption Capacities for Various Adsorbents

Adsorbent MaterialXenon Adsorption Capacity (mmol/g)ConditionsReference(s)
Silver Mordenite (AgZ)High at room temperatureAmbient Temperature[3]
Silver-exchanged Zeolites (AgZs)Outperforms Activated Carbon at low pressuresRoom Temperature, Low Pressure
Activated CarbonVaries with type and activationVarious[3]
Zeolite 10XHighNot specified
Coconut Shell Activated Carbon (SAC)ModerateNot specified
Zeolite 13XLower than 10X and SACNot specified
Zeolite 5ALowest among tested zeolitesNot specified

Experimental Protocols

1. Protocol for Dry Distillation of ¹³¹Xe from Irradiated Tellurium Dioxide (TeO₂)

This protocol outlines the general steps for separating ¹³¹I (which then decays to ¹³¹Xe) from an irradiated TeO₂ target.

Materials:

  • Irradiated TeO₂ target

  • Quartz furnace

  • Quartz distillation tube

  • Collection vessel with a suitable buffer (e.g., carbonate/bicarbonate buffer)

  • Inert carrier gas (e.g., Argon)

  • Radiation shielding and monitoring equipment

Procedure:

  • Transfer the irradiated TeO₂ target into the quartz distillation tube within a shielded hot cell.

  • Place the distillation tube inside the quartz furnace.

  • Connect the outlet of the distillation tube to the collection vessel containing the buffer solution.

  • Begin a slow flow of the inert carrier gas through the distillation tube.

  • Gradually heat the furnace to approximately 700°C.[5] This will cause the ¹³¹I to volatilize.

  • The carrier gas will transport the volatilized ¹³¹I to the collection vessel where it will be trapped in the buffer.

  • Allow the collected ¹³¹I to decay to ¹³¹Xe over a period of several days.

  • The ¹³¹Xe gas can then be purged from the collection vessel using an inert gas and collected in a separate trap.

  • Monitor the process continuously with radiation detectors to ensure safety and determine the efficiency of the collection.

2. Protocol for Cryogenic Trapping of ¹³¹Xe

This protocol describes a method for separating ¹³¹Xe from a gas stream using cryogenic cooling.

Materials:

  • Gas stream containing ¹³¹Xe

  • Cryogenic trap (e.g., a stainless steel U-tube)

  • Liquid nitrogen or a cryocooler

  • Temperature controller and sensor

  • Vacuum pump

  • Gas flow meter

  • Radiation detector

Procedure:

  • Assemble the cryogenic trapping system, ensuring all connections are leak-tight.

  • Evacuate the system using the vacuum pump.

  • Cool the cryogenic trap to the desired temperature (typically below the condensation point of xenon, around -108°C at atmospheric pressure).

  • Introduce the gas stream containing ¹³¹Xe into the system at a controlled flow rate.

  • The ¹³¹Xe will condense and be trapped on the cold surface of the cryogenic trap.

  • Monitor the radiation detector to determine when the collection is complete.

  • Once collection is finished, stop the gas flow and isolate the cryogenic trap.

  • The trapped ¹³¹Xe can be recovered by warming the trap and transferring the gas to a storage vessel.

Mandatory Visualizations

experimental_workflow cluster_source Iodine-131 Source cluster_decay Decay Process cluster_collection This compound Collection cluster_purification Purification I131_Source Iodine-131 in Tellurium Dioxide Matrix Decay Beta Decay of I-131 to Xe-131 I131_Source->Decay Collection Gas Stream containing Xe-131 Decay->Collection Adsorption Adsorption Trap (Activated Charcoal/Zeolite) Collection->Adsorption Method 1 Cryogenic Cryogenic Trap Collection->Cryogenic Method 2 Purified_Xe Purified this compound Adsorption->Purified_Xe Cryogenic->Purified_Xe

Caption: Experimental workflow for this compound collection.

troubleshooting_logic Start Low Xe-131 Yield Detected Check_Decay Sufficient I-131 Decay Time? Start->Check_Decay Check_Release Efficient Xe-131 Release from Source? Check_Decay->Check_Release Yes Solution_Decay Allow for More Decay Time Check_Decay->Solution_Decay No Check_Leaks System Leak-Tight? Check_Release->Check_Leaks Yes Solution_Release Optimize Release Conditions (e.g., Gentle Heating) Check_Release->Solution_Release No Check_Trapping Efficient Trapping? Check_Leaks->Check_Trapping Yes Solution_Leaks Perform Leak Test and Seal Leaks Check_Leaks->Solution_Leaks No Solution_Trapping Optimize Trapping Parameters or Replace Adsorbent Check_Trapping->Solution_Trapping No End Yield Improved Check_Trapping->End Yes Solution_Decay->Check_Decay Solution_Release->Check_Release Solution_Leaks->Check_Leaks Solution_Trapping->Check_Trapping

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Hyperpolarized Xenon-131 Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperpolarized Xenon-131. The content is designed to address specific issues related to line broadening in 131Xe spectra and to provide practical guidance for experimental setup and data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of line broadening in hyperpolarized this compound NMR and MRI?

A1: Line broadening in hyperpolarized this compound spectra is primarily caused by three mechanisms:

  • Quadrupolar Relaxation: As a spin-3/2 nucleus, 131Xe possesses a nuclear electric quadrupole moment. This moment interacts with local electric field gradients, leading to rapid relaxation and significant line broadening. This is the dominant broadening mechanism for 131Xe.

  • Surface Interactions: When hyperpolarized 131Xe atoms interact with the surfaces of storage vessels, delivery tubing, or within porous samples, the quadrupolar interactions are exacerbated. These interactions can lead to both rapid relaxation and the appearance of a surface and magnetic field-dependent quadrupolar splitting in the gas phase spectrum.[1][2][3]

  • Chemical Shift Anisotropy (CSA): While less dominant than quadrupolar relaxation for 131Xe, CSA can contribute to line broadening, particularly at high magnetic fields. CSA arises from the orientation-dependent shielding of the nucleus by its surrounding electrons.

Q2: How do experimental parameters influence line broadening in 131Xe spectra?

A2: Several experimental parameters can significantly impact the linewidth of 131Xe signals:

  • Gas Pressure and Composition: The quadrupolar relaxation of 131Xe is dependent on the xenon density.[1] The presence of other gases can also influence line broadening. For instance, water vapor has been shown to reduce quadrupolar splitting, likely by altering the xenon-surface interactions.[1][3]

  • Magnetic Field Strength: The quadrupolar splitting is dependent on the magnetic field.[1] While higher fields generally provide better signal-to-noise, they can also increase the contribution of chemical shift anisotropy to line broadening.

  • Temperature: Temperature affects the interaction of xenon atoms with surfaces and can influence relaxation rates.

Q3: Why are the relaxation times (T1 and T2) of this compound so much shorter than for Xenon-129?

A3: The key difference lies in their nuclear spin. 129Xe has a nuclear spin of 1/2 and therefore no electric quadrupole moment. In contrast, 131Xe has a nuclear spin of 3/2 and a significant electric quadrupole moment. This quadrupole moment makes 131Xe highly susceptible to interactions with electric field gradients, leading to much faster T1 and T2 relaxation compared to 129Xe.

Troubleshooting Guide

Problem: My hyperpolarized this compound signal is very broad, and I cannot resolve any spectral features.

Possible Cause Troubleshooting Step Expected Outcome
Dominant Quadrupolar Relaxation Implement line-narrowing pulse sequences such as Carr-Purcell-Meiboom-Gill (CPMG).Reduction of the apparent linewidth by refocusing the effects of quadrupolar interactions.
For solid or semi-solid samples, consider using Magic Angle Spinning (MAS) or Multiple Quantum Magic Angle Spinning (MQMAS) if the equipment is available.Significant narrowing of the spectral lines by averaging anisotropic interactions.
Strong Surface Interactions Use storage and delivery containers with anti-relaxation coatings, such as certain silanes or rubidium hydride (RbH).Increased T1 and T2 relaxation times by minimizing surface-induced relaxation.
Introduce a small amount of water vapor into the gas mixture.Reduction of quadrupolar splitting and potential line narrowing due to altered xenon-surface interactions.[1][3]
High Xenon Density Optimize the partial pressure of xenon in your gas mixture. Lowering the xenon concentration can sometimes reduce density-dependent relaxation.[1]A narrower linewidth due to reduced quadrupolar relaxation in the gas phase.
Chemical Exchange Broadening If the xenon is in an environment where it can exchange between different sites (e.g., bound and unbound), consider temperature variation experiments to shift the exchange regime.At certain temperatures, the exchange rate may move into the fast or slow exchange regime, resulting in narrower lines.

Quantitative Data

Due to the rapid relaxation of 131Xe, there is limited quantitative data on its relaxation times in biological tissues. The following tables provide a summary of available data for 129Xe and estimations for 131Xe.

Table 1: T1 Relaxation Times of Hyperpolarized Xenon in Different Environments.

Environment 129Xe T1 (s) Estimated 131Xe T1 Notes
Gas Phase (pure)> 360020 - 40 s131Xe T1 in the gas phase is significantly shorter due to surface interactions and is highly dependent on the container surface and pressure.
Human Blood (in vitro, 37°C)4.0 - 6.4Very short (likely ms (B15284909) range)131Xe relaxation in polar solvents is extremely fast.
Rat Brain Homogenate (deoxygenated)22 ± 2Very short (likely ms range)The quadrupolar interaction of 131Xe with cellular structures is expected to cause rapid relaxation.
Rat Lung Homogenate (deoxygenated)4.4 ± 0.4Very short (likely ms range)The complex environment of the lung with many surfaces will lead to very fast 131Xe relaxation.

Disclaimer: The estimated 131Xe T1 values are based on qualitative statements in the literature indicating that 131Xe relaxation is significantly faster than 129Xe in similar environments due to its quadrupolar moment. These are not experimentally verified values and should be used as a general guideline.

Table 2: T2* Relaxation Times of Hyperpolarized Xenon in Different Environments.

Environment 129Xe T2* (ms) Estimated 131Xe T2 Notes
Rat Brain (in vivo)8.0 ± 1.2Extremely short (< 1 ms)The large line broadening from quadrupolar relaxation will result in a very short T2.
Human Lung (dissolved phase)~1Extremely short (< 1 ms)The heterogeneous environment of the lung tissue will lead to rapid dephasing.

Disclaimer: The estimated 131Xe T2* values are inferred from the expected severe line broadening and are not based on direct experimental measurements. They are intended to illustrate the significant challenge of observing 131Xe signals in biological tissues.

Experimental Protocols

Protocol 1: Spin-Exchange Optical Pumping (SEOP) for this compound Hyperpolarization

This protocol outlines the general steps for producing hyperpolarized 131Xe using the stopped-flow SEOP method.

  • Preparation of the SEOP Cell:

    • A clean, evacuated glass cell is loaded with a small amount of an alkali metal (typically rubidium).

    • The cell is attached to a gas manifold and filled with a mixture of this compound, a buffer gas (e.g., N2), and a quencher gas (e.g., He).

  • Optical Pumping:

    • The SEOP cell is placed in a uniform, low magnetic field and heated to vaporize the alkali metal.

    • The cell is illuminated with circularly polarized laser light tuned to the D1 transition of the alkali metal. This polarizes the electron spins of the alkali metal vapor.

  • Spin Exchange:

    • Collisions between the polarized alkali metal atoms and the 131Xe nuclei transfer the spin polarization from the electrons to the nuclei. This process is allowed to proceed for several minutes to build up the 131Xe polarization.[1]

  • Extraction and Purification:

    • After sufficient polarization buildup, the laser is turned off, and the cell is cooled.

    • The hyperpolarized 131Xe gas is then cryogenically separated from the alkali metal vapor and the buffer gases.

    • The purified, hyperpolarized 131Xe is then transferred to a suitable container for delivery to the NMR/MRI system. A rapid transfer is crucial due to the fast T1 relaxation of 131Xe.[1]

Protocol 2: Line Narrowing using a Carr-Purcell-Meiboom-Gill (CPMG) Pulse Sequence

The CPMG sequence can be used to mitigate the effects of line broadening due to quadrupolar interactions.

  • Initial Excitation:

    • A 90-degree radiofrequency (RF) pulse is applied to tip the hyperpolarized 131Xe magnetization into the transverse plane.

  • Echo Train:

    • A series of 180-degree refocusing pulses are applied at intervals of 2τ. Each 180-degree pulse refocuses the dephasing of the spins, creating a spin echo.

    • The train of echoes is acquired, and the signal is averaged.

  • Data Processing:

    • The resulting echo train can be Fourier transformed to obtain a spectrum with narrower lines compared to a simple free induction decay (FID) acquisition.

Visualizations

Line_Broadening_Causes Causes of Line Broadening in Hyperpolarized this compound Broadening Line Broadening Quadrupolar Quadrupolar Relaxation Broadening->Quadrupolar Primary Cause Surface Surface Interactions Broadening->Surface Exacerbating Factor CSA Chemical Shift Anisotropy Broadening->CSA Secondary Cause (at high field) Troubleshooting_Workflow Troubleshooting Workflow for 131Xe Line Broadening Start Broad 131Xe Signal Check_Pulse_Sequence Using Line Narrowing Pulse Sequence? Start->Check_Pulse_Sequence Implement_CPMG Implement CPMG Check_Pulse_Sequence->Implement_CPMG No Check_Surfaces Are Surfaces Coated? Check_Pulse_Sequence->Check_Surfaces Yes Implement_CPMG->Check_Surfaces Coat_Surfaces Use Anti-Relaxation Coatings Check_Surfaces->Coat_Surfaces No Check_Gas Optimize Gas Composition? Check_Surfaces->Check_Gas Yes Coat_Surfaces->Check_Gas Modify_Gas Adjust Xe Pressure/ Add Water Vapor Check_Gas->Modify_Gas No End Narrowed Signal Check_Gas->End Yes Modify_Gas->End SEOP_Workflow Spin-Exchange Optical Pumping (SEOP) Workflow Start Prepare SEOP Cell (Rb + 131Xe gas mix) Pumping Optical Pumping (Heat cell, apply laser) Start->Pumping Exchange Spin Exchange (Polarization transfer) Pumping->Exchange Extraction Cryogenic Separation (Remove Rb and buffer gases) Exchange->Extraction Delivery Rapid Transfer to NMR/MRI System Extraction->Delivery End Acquire Spectrum Delivery->End

References

Validation & Comparative

Comparing Xenon-131 and Xenon-129 in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Xenon-131 and Xenon-129 in NMR Spectroscopy

For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. Among the various nuclei utilized, the noble gas xenon offers two NMR-active isotopes, ¹²⁹Xe and ¹³¹Xe, each with unique properties that make them suitable for a range of specialized applications. This guide provides an in-depth comparison of these two isotopes, supported by experimental data and detailed protocols, to aid in the selection of the appropriate nucleus for specific research needs.

At a Glance: Key Differences

While both isotopes are utilized in NMR, ¹²⁹Xe is generally the preferred choice due to its superior sensitivity and resolution.[1][2] ¹²⁹Xe is a spin ½ nucleus, which results in sharp NMR signals.[1][2] In contrast, ¹³¹Xe is a quadrupolar nucleus (spin 3/2), leading to broader signals in asymmetric environments, although it can provide sharp signals in the gas phase or highly symmetrical environments.[1][2] The quadrupolar nature of ¹³¹Xe, however, can be advantageous for probing local asymmetry in molecular environments.[1]

Quantitative Comparison of NMR Properties

A summary of the fundamental NMR properties of ¹²⁹Xe and ¹³¹Xe is presented below, offering a clear quantitative comparison.

PropertyXenon-129This compound
Nuclear Spin (I) 1/23/2
Natural Abundance (%) 26.4421.18
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -7.4521+2.2091
Quadrupole Moment (Q/m²) 0-0.114 x 10⁻²⁸
Resonance Frequency (MHz at 11.744T) 138.30240.998
Relative Sensitivity (¹H = 1.00) 2.12 x 10⁻²2.76 x 10⁻³
Absolute Sensitivity (¹H = 1.00) 5.6 x 10⁻³5.84 x 10⁻⁴

Hyperpolarization: A Game Changer in Xenon NMR

A significant advancement in xenon NMR is the development of hyperpolarization techniques, most notably Spin Exchange Optical Pumping (SEOP). This process can enhance the nuclear spin polarization of xenon by four to five orders of magnitude, dramatically increasing the NMR signal.[3][4][5][6] Hyperpolarized (HP) xenon has revolutionized the application of xenon NMR, particularly in biological systems and materials science, enabling experiments that would be impossible with thermally polarized xenon.[3][7] While both isotopes can be hyperpolarized, the technique is more commonly applied to ¹²⁹Xe due to its longer spin-lattice relaxation times (T₁).[8][9] The fast, quadrupolar-driven T₁ relaxation of ¹³¹Xe presents a greater challenge for producing and maintaining high levels of polarization.[8][10]

Experimental Protocols

Spin Exchange Optical Pumping (SEOP) for Xenon Hyperpolarization

The SEOP process is fundamental to most modern xenon NMR experiments. The following is a generalized protocol for producing hyperpolarized xenon:

  • Preparation of the Pumping Cell : A glass cell containing a small amount of an alkali metal, typically rubidium (Rb), is prepared. The cell is filled with a gas mixture containing xenon (often isotopically enriched ¹²⁹Xe), nitrogen (N₂), and helium (He).

  • Optical Pumping of Alkali Metal : The cell is heated to vaporize the rubidium. A high-power laser emitting circularly polarized light at the D1 transition of rubidium (795 nm) is used to irradiate the cell. This excites the valence electrons of the rubidium atoms, leading to a high degree of electron spin polarization.[4]

  • Spin Exchange : The polarized rubidium atoms collide with xenon atoms within the cell. During these collisions, the polarization is transferred from the rubidium electrons to the xenon nuclei via Fermi-contact interaction.[9] Nitrogen in the gas mixture quenches the excited state of rubidium, preventing the emission of unpolarized photons that would reduce the polarization efficiency.

  • Collection and Delivery : The hyperpolarized xenon gas can be used in a continuous flow mode or collected in a stopped-flow (batch) mode.[1] In the latter, the gas is often cryogenically collected to separate it from the buffer gases and then thawed for delivery to the sample for NMR analysis.

SEOP_Process Laser Laser PumpingCell PumpingCell Laser->PumpingCell Optical Pumping Sample Sample PumpingCell->Sample Delivery of HP Xenon NMR NMR Sample->NMR NMR Signal Acquisition MagneticField MagneticField

Hyperpolarized ¹²⁹Xe NMR for Protein-Ligand Binding Studies

Hyperpolarized ¹²⁹Xe is a powerful probe for studying protein-ligand interactions. The following protocol outlines a typical experiment:

  • Sample Preparation : A solution of the protein of interest is prepared in a suitable buffer. For competitive binding studies, a ligand known to bind to the protein is also added. The sample is thoroughly degassed to remove oxygen, which can cause rapid relaxation of the hyperpolarized xenon.

  • Delivery of Hyperpolarized Xenon : Hyperpolarized ¹²⁹Xe gas is bubbled through the protein solution. The xenon atoms dissolve and exchange between the bulk solvent and any available binding pockets on the protein surface.

  • NMR Data Acquisition : A ¹²⁹Xe NMR spectrum is acquired. The chemical shift of the dissolved xenon is sensitive to its local environment. A shift in the xenon resonance upon addition of the protein indicates binding.

  • Competitive Binding Analysis : The experiment is repeated with varying concentrations of the competitive ligand. If the ligand displaces xenon from its binding site, a change in the ¹²⁹Xe chemical shift and/or relaxation time will be observed, allowing for the characterization of the binding event.[11]

¹³¹Xe NMR for Probing Asymmetric Environments

Due to its quadrupolar moment, ¹³¹Xe NMR is particularly sensitive to electric field gradients, which are present in asymmetric environments.

  • Sample Preparation : The material of interest (e.g., a porous solid or a liquid crystal) is loaded into an NMR tube.

  • Xenon Introduction : Xenon gas is introduced into the sample tube, and the pressure is controlled. For hyperpolarized experiments, the SEOP process is performed as described above, with rapid transfer of the polarized gas to the sample.[10][12]

  • NMR Data Acquisition : A ¹³¹Xe NMR spectrum is acquired. The line width and splitting of the ¹³¹Xe signal are analyzed. A broader line or the presence of quadrupolar splitting indicates a more asymmetric environment for the xenon atoms.[8] This information can be used to characterize the structure and symmetry of the material.

Applications in Drug Development and Materials Science

The distinct properties of ¹²⁹Xe and ¹³¹Xe lend themselves to different applications.

¹²⁹Xe:

  • Biosensors : The large chemical shift range of ¹²⁹Xe makes it an excellent reporter for biosensors. A host molecule, such as a cryptophane cage, can be functionalized to bind to a specific biological target. When hyperpolarized ¹²⁹Xe is encapsulated by the cage, its chemical shift is altered, providing a sensitive and specific signal for the presence of the target.[3][13]

  • Lung Imaging : Inhaled hyperpolarized ¹²⁹Xe is used as a contrast agent in Magnetic Resonance Imaging (MRI) to visualize the ventilated spaces in the lungs, providing valuable functional information for diagnosing and monitoring pulmonary diseases.[5][6]

  • Materials Characterization : ¹²⁹Xe NMR is widely used to probe the structure of porous materials, such as zeolites and metal-organic frameworks. The chemical shift of xenon is highly sensitive to the size, shape, and chemical nature of the pores it occupies.[14][15]

Biosensor_Workflow HP_Xe HP_Xe Xe_Exchange Xe_Exchange HP_Xe->Xe_Exchange NMR_Detection NMR_Detection Xe_Exchange->NMR_Detection Biosensor Biosensor Binding Binding Biosensor->Binding Binding->Xe_Exchange Target Target Target->Binding

¹³¹Xe:

  • Probing Asymmetry : The quadrupolar nature of ¹³¹Xe makes it a unique probe for environments with low symmetry. The extent of quadrupolar broadening of the ¹³¹Xe signal provides a measure of the asymmetry of the xenon binding site.[1]

  • Relaxation Studies : The faster relaxation of ¹³¹Xe can be advantageous in certain experiments where rapid data acquisition is required, although this is often offset by its lower sensitivity.[8]

Conclusion

Both ¹²⁹Xe and ¹³¹Xe are valuable nuclei for NMR spectroscopy, each with its own set of strengths and weaknesses. ¹²⁹Xe, with its high sensitivity and sharp signals, is the workhorse for a wide range of applications, from medical imaging to materials science, especially when combined with hyperpolarization techniques. ¹³¹Xe, while more challenging to work with due to its quadrupolar nature and lower sensitivity, offers a unique tool for investigating the symmetry of molecular environments. The choice between these two isotopes will ultimately depend on the specific scientific question being addressed and the experimental capabilities available.

References

Unveiling Lung Function: A Comparative Guide to Xenon-129 MRI and Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of respiratory medicine, the precise and sensitive assessment of lung function is paramount. While traditional methods have long been the standard, emerging technologies offer a more nuanced understanding of pulmonary physiology. This guide provides an objective comparison of hyperpolarized Xenon-129 (B1251204) Magnetic Resonance Imaging (¹²⁹Xe MRI) with established and alternative biomarkers for lung function, supported by experimental data and detailed methodologies.

Hyperpolarized ¹²⁹Xe MRI is a non-invasive imaging technique that provides regional maps of lung ventilation and gas exchange without the use of ionizing radiation.[1][2] This technology has shown promise in detecting early-stage lung disease and providing sensitive endpoints for clinical trials.[3][4] This guide will delve into the validation of ¹²⁹Xe MRI as a lung function biomarker, comparing its performance against traditional methods such as spirometry and computed tomography (CT), the older radionuclide imaging with Xenon-133, and other biological markers like fractional exhaled nitric oxide (FeNO) and blood eosinophils.

Comparative Analysis of Lung Function Biomarkers

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of ¹²⁹Xe MRI with other key lung function assessment methods.

Table 1: ¹²⁹Xe MRI vs. Spirometry in Obstructive Lung Diseases

Parameter¹²⁹Xe MRI MetricCorrelation with FEV₁Correlation with FEV₁/FVCDisease PopulationReference
Ventilation HeterogeneityVentilation Defect Percentage (VDP)Strong negative correlation (r = -0.74)Strong negative correlationCOPD, Asthma[3][5]
Small Airways ObstructionVDPModerate negative correlation (r = -0.45 with FEF₂₅₋₇₅%)-Asthma[5]
Gas TrappingIncreased VDPSignificant correlationSignificant correlationCOPD[5][6]

Table 2: ¹²⁹Xe MRI vs. Quantitative Computed Tomography (CT)

Parameter¹²⁹Xe MRI MetricCT MetricCorrelationDisease PopulationReference
EmphysemaApparent Diffusion Coefficient (ADC)Low Attenuation Area (%LAA₋₉₅₀)Strong positive correlation (r = 0.85)COPD[7]
Ventilation DefectsVentilation Defect Percentage (VDP)-¹²⁹Xe MRI more sensitive to ventilation abnormalitiesPost-COVID-19[8]

Table 3: ¹²⁹Xe MRI vs. Xenon-133 Scintigraphy

Feature¹²⁹Xe MRI¹³³Xe ScintigraphyKey DifferencesReference
Principle Measures signal from inhaled, non-radioactive, hyperpolarized ¹²⁹Xe gas using MRI. Provides high-resolution 3D images of ventilation and gas exchange.Detects gamma rays from inhaled radioactive ¹³³Xe gas. Provides 2D planar images of ventilation.¹²⁹Xe MRI offers higher spatial resolution, no ionizing radiation, and provides gas exchange information.[9][10][11]
Spatial Resolution High (e.g., 3x3x10 mm³)Low (e.g., 10-15 mm)¹²⁹Xe MRI provides more detailed anatomical information.[9]
Quantitative Analysis Ventilation Defect Percentage (VDP), Red Blood Cell (RBC) to Membrane RatioRegional ventilation indices, washout times¹²⁹Xe MRI provides a wider range of quantitative physiological parameters.[1][12]

Table 4: Other Biomarkers in Asthma

BiomarkerMeasurement PrincipleClinical UtilityReference
Fractional Exhaled Nitric Oxide (FeNO) Measures the concentration of nitric oxide in exhaled breath, an indicator of eosinophilic airway inflammation.Diagnosis and monitoring of Type 2 asthma. Levels >50 ppb in adults and >35 ppb in children are suggestive of asthma.[13][14][15]
Blood Eosinophils Quantifies the number of eosinophils in a peripheral blood sample, reflecting systemic eosinophilic inflammation.Used in conjunction with FeNO to phenotype asthma and predict response to certain therapies.[13][16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key techniques discussed.

Hyperpolarized ¹²⁹Xe MRI

1. Hyperpolarization: Isotopically enriched ¹²⁹Xe gas is polarized using a commercial polarizer through a process called spin-exchange optical pumping. This process dramatically increases the MRI signal from the xenon gas.[2]

2. Gas Administration: The subject inhales a mixture of the hyperpolarized ¹²⁹Xe gas (typically 0.5-1.0 L) with medical air or nitrogen, usually from functional residual capacity. The entire imaging process is completed within a single breath-hold of 10-15 seconds.[1]

3. MRI Acquisition: A multi-slice gradient-echo pulse sequence is commonly used to acquire ventilation-weighted images. For gas exchange imaging, specific sequences are used to differentiate between ¹²⁹Xe in the gas phase (airways), in the lung tissue and plasma (membrane), and in red blood cells.[8][18]

4. Data Analysis: Ventilation images are analyzed to calculate the Ventilation Defect Percentage (VDP), which is the percentage of the lung that is not ventilated. Gas exchange images are used to calculate the ratio of ¹²⁹Xe signal in the red blood cells to that in the membrane, providing a measure of gas transfer efficiency.[1]

G cluster_pre Pre-Scan Preparation cluster_scan MRI Scanning cluster_post Data Analysis Polarizer ¹²⁹Xe Gas Polarization GasMixture Prepare Gas Mixture Polarizer->GasMixture Inhalation Subject Inhalation (Single Breath-hold) GasMixture->Inhalation MRI MRI Data Acquisition Inhalation->MRI Reconstruction Image Reconstruction MRI->Reconstruction Quantification Quantitative Analysis (VDP, etc.) Reconstruction->Quantification

Workflow for Hyperpolarized ¹²⁹Xe MRI.
Spirometry

1. Patient Preparation: The patient is seated comfortably and instructed on the procedure. A nose clip is applied to ensure breathing is only through the mouth.[19]

2. Maneuver: The patient takes a deep breath in, as large as possible, and then exhales as forcefully and completely as possible into the spirometer's mouthpiece. This is known as a forced vital capacity (FVC) maneuver.[20][21]

3. Data Collection: The spirometer measures the volume and flow of air during the maneuver. Key parameters include Forced Vital Capacity (FVC) and Forced Expiratory Volume in one second (FEV₁). The test is typically repeated at least three times to ensure reproducibility.[19][22]

4. Interpretation: The measured values are compared to predicted normal values based on the patient's age, height, sex, and ethnicity. A reduced FEV₁/FVC ratio is indicative of obstructive lung disease.[20]

G Start Start Instruct Instruct Patient Start->Instruct NoseClip Apply Nose Clip Instruct->NoseClip DeepInhale Maximal Inhalation NoseClip->DeepInhale ForceExhale Forced and Complete Exhalation DeepInhale->ForceExhale Measure Measure FVC, FEV₁ ForceExhale->Measure Repeat Repeat ≥ 3 Times Measure->Repeat Repeat->ForceExhale Inconsistent Results Analyze Compare to Predicted Values Repeat->Analyze Consistent Results End End Analyze->End

Spirometry Experimental Workflow.
Quantitative Computed Tomography (CT)

1. Image Acquisition: A high-resolution CT scan of the chest is performed, typically at full inspiration. Low-dose protocols are often used to minimize radiation exposure.[23][24]

2. Densitometry Analysis: Specialized software is used to analyze the CT images. The software identifies lung tissue and measures its density in Hounsfield Units (HU). Emphysematous tissue has a lower density than healthy lung tissue.[25][26]

3. Quantification: The extent of emphysema is quantified by calculating the percentage of lung voxels with a density below a certain threshold, most commonly -950 HU (%LAA₋₉₅₀).[23][24]

Xenon-133 (¹³³Xe) Scintigraphy

1. Gas Administration: The patient inhales a small, safe dose of radioactive ¹³³Xe gas.[10][12]

2. Image Acquisition: A gamma camera detects the distribution of the ¹³³Xe gas in the lungs during different phases of respiration: initial breath-hold (wash-in), equilibrium, and washout. This provides a 2D map of regional ventilation.[11][27]

3. Data Analysis: The images are analyzed to identify areas of reduced ventilation or gas trapping, which appear as "cold spots" or areas of delayed washout, respectively. Quantitative analysis can be performed to assess regional lung function.[12][28]

FeNO and Blood Eosinophil Measurement

1. FeNO Measurement: The patient exhales steadily into a handheld device that measures the concentration of nitric oxide in parts per billion (ppb).[13][15]

2. Blood Eosinophil Count: A standard peripheral blood sample is collected and analyzed in a laboratory to determine the absolute eosinophil count.[16]

Conclusion

Hyperpolarized ¹²⁹Xe MRI represents a significant advancement in the assessment of lung function, offering detailed, regional information on both ventilation and gas exchange without ionizing radiation. Its high sensitivity and reproducibility make it a powerful tool for research and clinical trials.[5][18] While traditional methods like spirometry and CT remain valuable for global lung function assessment and structural evaluation, ¹²⁹Xe MRI provides complementary physiological insights. The choice of biomarker will ultimately depend on the specific research question, the patient population, and the desired level of detail in lung function assessment. This guide provides a foundational understanding to aid in the selection of the most appropriate tools for advancing the understanding and treatment of respiratory diseases.

References

Xenon-131 versus other noble gases for materials characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Xenon-131 and Other Noble Gases for Materials Characterization

For researchers, scientists, and drug development professionals, selecting the optimal analytical probe is paramount for elucidating the intricate structures and properties of materials. Noble gases, being chemically inert and possessing NMR-active isotopes, serve as exceptional, non-destructive probes for investigating porous materials, surfaces, and encapsulated environments. While Xenon-129 (B1251204) is widely utilized, its quadrupolar counterpart, this compound, offers unique insights into surface interactions, making a detailed comparison essential for advanced materials characterization.

A Head-to-Head Comparison of Nuclear Properties

The utility of a noble gas isotope in Nuclear Magnetic Resonance (NMR) spectroscopy is fundamentally dictated by its nuclear properties. This compound's key distinction is its nuclear spin of 3/2, which gives it a nuclear electric quadrupole moment. This property makes it exquisitely sensitive to local electric field gradients, which are prevalent at material surfaces. In contrast, spin-1/2 nuclei like Xenon-129 and Helium-3 lack a quadrupole moment, and their interactions are primarily governed by magnetic shielding (chemical shift).

PropertyThis compound (¹³¹Xe) Xenon-129 (¹²⁹Xe) Krypton-83 (B12057997) (⁸³Kr) Helium-3 (³He)
Nuclear Spin (I) 3/2[1][2][3]1/2[1][2]9/2[4][5]1/2
Natural Abundance (%) 21.2[1]26.4[6]11.5[5]0.000137
Gyromagnetic Ratio (γ/2π in MHz/T) 3.48-11.78-1.56-32.43
Quadrupole Moment (Q/fm²) +11.40+26.00
Relative Sensitivity (vs. ¹H) 3.23 x 10⁻³2.13 x 10⁻²1.83 x 10⁻³0.44

This compound: A Specialized Probe for Surface Science

The defining characteristic of ¹³¹Xe is its nuclear quadrupole moment. In a perfectly symmetrical environment, such as a free gas atom, this property has no effect on the NMR spectrum. However, when a ¹³¹Xe atom adsorbs onto a material's surface, it experiences a non-uniform electric field, causing a quadrupolar interaction. This interaction provides a direct measure of the local symmetry and the nature of the adsorption site.

Key Advantages of ¹³¹Xe:

  • Surface Sensitivity : The ¹³¹Xe NMR spectrum can exhibit quadrupolar splitting, which is highly dependent on the surface's properties and the strength of the xenon-surface interaction.[3][7] This makes it a powerful tool for probing surface chemistry and identifying distinct adsorption sites.

  • Complementary Data : It provides information that is orthogonal to the chemical shift data from ¹²⁹Xe. While ¹²⁹Xe reports on the average void space geometry, ¹³¹Xe provides specific details about the electronic environment at the surface.[3]

Challenges:

  • Rapid Relaxation : The quadrupolar interaction is a very efficient relaxation mechanism, leading to very short spin-lattice (T₁) relaxation times, often in the millisecond range.[7][8] This necessitates rapid measurement techniques following hyperpolarization and can lead to broader spectral lines.

  • Complex Spectra : The resulting spectra can be complex and difficult to interpret compared to the single, sharp peaks typically observed for ¹²⁹Xe.[1]

Performance Comparison with Other Noble Gas Probes

Versus Xenon-129 (The Workhorse)

Xenon-129 is the most widely used noble gas probe due to its spin-1/2 nucleus, high natural abundance, and exceptionally large chemical shift range (~7500 ppm), which is highly sensitive to its local environment.[1] It excels at characterizing pore sizes, shapes, and interconnectivity in a vast range of materials.[1] The choice between ¹²⁹Xe and ¹³¹Xe represents a trade-off:

  • ¹²⁹Xe offers high-resolution information about the geometry of void spaces .

  • ¹³¹Xe provides detailed information about the electronic environment and symmetry of surfaces .

Versus Krypton-83 (The Alternative Quadrupolar Probe)

Krypton-83, with a spin of 9/2, is another quadrupolar nucleus used for surface studies.[4] Like ¹³¹Xe, its relaxation is dominated by quadrupolar interactions at surfaces. It has been shown to be a particularly sensitive probe for macroporous materials where the chemical shift of ¹²⁹Xe is less informative.[4] The quadrupolar-driven T₁ relaxation of ⁸³Kr is a sensitive reporter on surface chemistry, surface-to-volume ratios, and the presence of co-adsorbed species.[4] The primary differences lie in their nuclear properties, which influence the magnitude of the quadrupolar interaction and spectral response.

Versus Helium-3 (The Small Probe)

Helium-3 is a spin-1/2 nucleus used to probe porosity and pore size distributions, particularly in geological materials like rocks and shales.[9][10] Its small atomic size allows it to access smaller pores than xenon. As it lacks a quadrupole moment, its NMR signal is not complicated by surface electric field gradients, making it a reliable probe for pore geometry, especially in materials containing paramagnetic ions that can complicate analysis with other nuclei.[9]

Versus Argon (The Adsorption Standard)

Argon, specifically the NMR-inactive ⁴⁰Ar, is not used for NMR studies. However, it is a standard gas used in physisorption techniques, such as the Brunauer-Emmett-Teller (BET) method, to determine the specific surface area and pore size distribution of materials. These adsorption isotherm methods provide crucial, complementary information to NMR studies and are often used as a benchmark for validating NMR-derived porosity data.

Summary of Applications

Noble GasPrimary Characterization MethodInformation ObtainedKey Applications
¹³¹Xe NMR Spectroscopy (Quadrupolar Effects)Surface chemistry, adsorption site symmetry, electric field gradients.[3]Catalysis, functionalized surfaces, characterization of surface defects.
¹²⁹Xe NMR Spectroscopy (Chemical Shift)Pore size, shape, and distribution; material porosity; void space imaging.[1]MOFs, zeolites, polymers, biological tissues, drug delivery systems.[1][11]
⁸³Kr NMR Spectroscopy (Quadrupolar Effects)Surface chemistry, surface-to-volume ratio, co-adsorption processes.[4]Macroporous materials, surface science, lung diagnostics.[4][12]
³He NMR SpectroscopyPorosity, pore size distribution in tight formations.[9][10]Unconventional oil/gas reservoirs, shale, tight rock formations.[10]
Ar Gas Adsorption (e.g., BET)Specific surface area, pore volume, pore size distribution.General characterization of porous solids (e.g., carbons, silicas, MOFs).

Experimental Protocols

Hyperpolarization via Spin-Exchange Optical Pumping (SEOP)

To overcome the inherent insensitivity of NMR, noble gases like ¹²⁹Xe and ¹³¹Xe are often hyperpolarized, which can increase their nuclear spin polarization and the resulting NMR signal by 4 to 5 orders of magnitude.[6][13]

Methodology:

  • Mixture Preparation : A gas mixture containing the xenon isotope, a small amount of an alkali metal (typically Rubidium, Rb), and buffer gases (N₂ and He) is prepared in a sealed glass cell.

  • Optical Pumping : The glass cell is heated to vaporize the Rb. A high-power circularly polarized laser, tuned to the D1 transition of Rb, is used to irradiate the vapor. This excites and polarizes the Rb valence electrons.

  • Spin Exchange : The polarized Rb atoms collide with xenon nuclei. During these collisions, the polarization is transferred from the Rb electrons to the xenon nuclei via the Fermi-contact interaction.

  • Accumulation : This process is continued over time (minutes to hours) to build up a high level of nuclear polarization in the xenon gas.[7] For ¹³¹Xe, the process is often done in a stopped-flow mode due to its faster relaxation.[7]

  • Extraction : The hyperpolarized xenon gas is then cryogenically separated from the Rb vapor and buffer gases and transferred to the sample for NMR analysis.

¹³¹Xe NMR Spectroscopy of a Porous Material

Methodology:

  • Sample Preparation : A known quantity of the porous material is placed in a high-pressure NMR tube and degassed under vacuum to remove any adsorbed impurities.

  • Gas Loading : A precise amount of hyperpolarized ¹³¹Xe gas is introduced into the NMR tube, which is then sealed. The pressure is recorded.

  • NMR Acquisition : The sample is quickly transferred into the NMR spectrometer. Given the fast T₁ relaxation of ¹³¹Xe, data acquisition must be performed promptly.

  • Pulse Sequence : A simple one-pulse-acquire sequence is typically used. The short relaxation time of ¹³¹Xe allows for rapid signal averaging if thermal (non-hyperpolarized) xenon is used, though with much lower sensitivity.

  • Data Analysis : The resulting spectrum is analyzed. Key features include the chemical shift, line broadening, and the presence of any quadrupolar splitting, which provides information on the xenon-surface interactions.[7]

Visualizing Workflows and Logic

References

A Comparative Guide to Xenon-Based Pulmonary Imaging: Cross-Validation with Established Modalities

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Hyperpolarized ¹²⁹Xe MRI and ¹³³Xe SPECT for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of xenon-based functional lung imaging techniques—hyperpolarized Xenon-129 (B1251204) Magnetic Resonance Imaging (¹²⁹Xe MRI) and Xenon-133 Single-Photon Emission Computed Tomography (¹³³Xe SPECT)—with established modalities such as Computed Tomography (CT). While the initial inquiry specified Xenon-131, it is important to clarify that ¹²⁹Xe and ¹³³Xe are the predominant xenon isotopes utilized in clinical and research imaging settings. This document synthesizes experimental data to offer a clear, objective overview for researchers, scientists, and professionals in drug development.

At a Glance: Quantitative Comparison of Imaging Modalities

The following tables summarize key quantitative performance indicators for hyperpolarized ¹²⁹Xe MRI, ¹³³Xe SPECT, and CT in the context of pulmonary imaging.

Parameter Hyperpolarized ¹²⁹Xe MRI ¹³³Xe SPECT Computed Tomography (CT)
Spatial Resolution High (typically ~3 mm)[1]Lower than MRI and CTVery High (sub-millimeter)[2]
Temporal Resolution Rapid (images acquired in a <10s breath-hold)[2]Slower (dynamic imaging over several minutes)[3]Very Rapid (seconds for full chest scan)
Functional Information Ventilation, gas exchange, alveolar microstructure[4]VentilationPrimarily anatomical, indirect functional information
Ionizing Radiation None[4]Yes[5]Yes[5]
Effective Radiation Dose 0 mSv~1.2 mSv (for ventilation scan)2-7 mSv (low-dose to standard chest CT)[6][7]
Primary Application Detailed regional assessment of lung functionRoutine clinical ventilation assessmentHigh-resolution anatomical imaging

In-Depth Analysis: Experimental Protocols and Methodologies

A clear understanding of the experimental protocols is crucial for interpreting imaging data and designing future studies. This section details the typical methodologies for hyperpolarized ¹²⁹Xe MRI and ¹³³Xe SPECT ventilation imaging.

Hyperpolarized ¹²⁹Xe MRI: Experimental Protocol

Hyperpolarized ¹²⁹Xe MRI offers a radiation-free method to visualize lung ventilation and gas exchange with high resolution. The process involves enhancing the nuclear magnetic resonance signal of ¹²⁹Xe gas, which is then inhaled by the subject.

1. Hyperpolarization of ¹²⁹Xe: Isotopically enriched ¹²⁹Xe gas is hyperpolarized using a specialized apparatus (a polarizer). This process significantly increases the MR signal by orders of magnitude, making the gas visible on MRI.[1]

2. Gas Administration: The subject inhales a mixture containing the hyperpolarized ¹²⁹Xe gas, typically holding their breath for the duration of the scan (around 10-20 seconds).[1]

3. MR Imaging: A standard clinical MRI scanner (e.g., 1.5T or 3T) is used to acquire images.[8] Specific radiofrequency coils and pulse sequences are employed to detect the ¹²⁹Xe signal.[9] Ventilation-weighted images are typically acquired using fast gradient echo sequences.[9]

4. Data Analysis: The resulting images provide a detailed map of gas distribution within the lungs. Quantitative analysis can be performed to calculate metrics such as the ventilation defect percentage (VDP), which represents the proportion of the lung that is not well-ventilated.[1]

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Polarizer Polarizer Hyperpolarized ¹²⁹Xe Hyperpolarized ¹²⁹Xe Polarizer->Hyperpolarized ¹²⁹Xe SEOP ¹²⁹Xe Gas ¹²⁹Xe Gas ¹²⁹Xe Gas->Polarizer Subject Subject Hyperpolarized ¹²⁹Xe->Subject Inhalation MRI Scanner MRI Scanner Subject->MRI Scanner Breath-hold Scan Ventilation Maps Ventilation Maps MRI Scanner->Ventilation Maps VDP Calculation VDP Calculation Ventilation Maps->VDP Calculation

Fig 1. Experimental workflow for hyperpolarized ¹²⁹Xe MRI.
¹³³Xe SPECT: Experimental Protocol

¹³³Xe SPECT is a well-established nuclear medicine technique for assessing lung ventilation. It involves the inhalation of a radioactive tracer, and the detection of emitted gamma rays.

1. Radiopharmaceutical Administration: The patient inhales a small, controlled dose of radioactive ¹³³Xe gas (typically 370–740 MBq) through a specialized delivery system.[10]

2. Imaging Acquisition: A gamma camera detects the gamma rays emitted by the ¹³³Xe as it distributes throughout the lungs. The imaging process typically consists of three phases:

  • Wash-in (Single Breath): An initial image is taken as the patient takes a deep breath and holds it.[10]

  • Equilibrium: The patient rebreathes the ¹³³Xe-air mixture for several minutes until the gas is evenly distributed in the ventilated parts of the lungs.[10]

  • Washout: The patient breathes normal air, and serial images are taken as the ¹³³Xe is cleared from the lungs.[10]

3. SPECT Imaging: For a 3D view, a SPECT scan can be performed, where the gamma camera rotates around the patient to acquire cross-sectional images.[11]

4. Data Analysis: The resulting images reveal areas of normal and abnormal ventilation. Delayed washout can indicate air trapping, a hallmark of obstructive lung diseases.[3]

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis ¹³³Xe Gas ¹³³Xe Gas Delivery System Delivery System ¹³³Xe Gas->Delivery System Subject Subject Delivery System->Subject Inhalation Gamma Camera/SPECT Gamma Camera/SPECT Subject->Gamma Camera/SPECT Wash-in, Equilibrium, Washout Ventilation Scintigrams Ventilation Scintigrams Gamma Camera/SPECT->Ventilation Scintigrams Air Trapping Assessment Air Trapping Assessment Ventilation Scintigrams->Air Trapping Assessment

Fig 2. Experimental workflow for ¹³³Xe SPECT ventilation imaging.

Cross-Validation and Comparative Performance

Direct comparisons between these xenon-based techniques and with CT have highlighted their respective strengths and weaknesses.

Hyperpolarized ¹²⁹Xe MRI vs. ¹³³Xe SPECT/Scintigraphy: Studies directly comparing ¹²⁹Xe MRI with ¹³³Xe scintigraphy have shown that ¹²⁹Xe MRI offers superior spatial resolution.[12][13] This allows for a more detailed visualization of ventilation defects. There is a good correlation between the ventilation defect percentages (VDP) measured by both techniques, indicating that they provide comparable information on the extent of ventilation abnormalities.[14] However, the lack of ionizing radiation with ¹²⁹Xe MRI is a significant advantage, particularly for longitudinal studies and in pediatric populations.[4]

Hyperpolarized ¹²⁹Xe MRI vs. CT: While CT provides unparalleled anatomical detail of the lung parenchyma, it offers limited direct information on lung function.[2] In contrast, ¹²⁹Xe MRI directly visualizes ventilation and can detect functional abnormalities that may not be apparent on a structural CT scan.[2] For instance, ¹²⁹Xe MRI can identify ventilation heterogeneity in patients with asthma or COPD, even when their CT scans appear relatively normal.[12] Some studies have shown a strong correlation between lobar ventilation measured by ¹²⁹Xe MRI and emphysema scores derived from CT.[15]

¹³³Xe SPECT vs. CT: ¹³³Xe SPECT is often used in conjunction with a perfusion scan (VQ scan) for the diagnosis of pulmonary embolism, where a mismatch between ventilation and perfusion is indicative of the condition. When combined with CT (SPECT/CT), the functional information from the ¹³³Xe scan can be precisely localized within the anatomical framework provided by the CT.[11] This hybrid imaging approach improves diagnostic accuracy compared to either modality alone.

Logical Relationships in Pulmonary Imaging

The choice of imaging modality often depends on the specific clinical or research question being addressed. The following diagram illustrates the logical relationships and primary outputs of each technique.

G cluster_functional Functional Assessment cluster_anatomical Anatomical Assessment Pulmonary Disease Pulmonary Disease ¹²⁹Xe MRI ¹²⁹Xe MRI Pulmonary Disease->¹²⁹Xe MRI ¹³³Xe SPECT ¹³³Xe SPECT Pulmonary Disease->¹³³Xe SPECT CT CT Pulmonary Disease->CT High-Res Ventilation & Gas Exchange High-Res Ventilation & Gas Exchange ¹²⁹Xe MRI->High-Res Ventilation & Gas Exchange Standard Ventilation Standard Ventilation ¹³³Xe SPECT->Standard Ventilation Diagnosis & Monitoring Diagnosis & Monitoring High-Res Ventilation & Gas Exchange->Diagnosis & Monitoring Standard Ventilation->Diagnosis & Monitoring High-Res Anatomy High-Res Anatomy CT->High-Res Anatomy High-Res Anatomy->Diagnosis & Monitoring

References

Benchmarking Xenon-131 performance as a neutron absorber in reactors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance of Xenon-131 as a neutron absorber in nuclear reactors, with a comparative analysis against other common neutron absorbers. This guide provides quantitative data, experimental context, and visual representations of key nuclear processes.

This compound (¹³¹Xe), a stable isotope of xenon, plays a role in the neutron economy of nuclear reactors. While its sibling isotope, Xenon-135, is renowned for its exceptionally high neutron absorption cross-section, making it a significant reactor poison, ¹³¹Xe also interacts with neutrons and warrants a detailed performance evaluation. This guide provides a comparative benchmark of ¹³¹Xe's neutron absorption capabilities against other critical neutron absorbers, including Xenon-135, Samarium-149, and Gadolinium, as well as materials commonly used in control rods.

Comparative Performance of Neutron Absorbers

The efficacy of a neutron absorber is primarily determined by its neutron capture cross-section, measured in barns (1 barn = 10⁻²⁸ m²). This value represents the effective target area an atomic nucleus presents for capturing a neutron. The table below summarizes the thermal neutron capture cross-sections for ¹³¹Xe and other notable neutron absorbers.

Isotope/MaterialThermal Neutron Capture Cross-Section (barns)Natural Abundance of Absorbing Isotope (%)Key Characteristics
This compound (¹³¹Xe) 99.68[1]21.23[2]Stable fission product.
Xenon-135 (¹³⁵Xe)~2,600,000[3][4][5]Fission productExtremely high cross-section, significant reactor poison, radioactive with a 9.1-hour half-life.[2]
Samarium-149 (¹⁴⁹Sm)~42,000[6]13.82[6]Stable fission product, a major reactor poison.
Gadolinium (Natural)High (due to ¹⁵⁵Gd and ¹⁵⁷Gd)-Used as a burnable poison and in control rods.[7][8][9][10] ¹⁵⁷Gd has one of the highest thermal neutron capture cross-sections of all stable isotopes.[7]
Boron-10 (¹⁰B)~3,840[11]19.9Commonly used in control rods.[11][12]
Cadmium-113 (¹¹³Cd)High12.22Used in control rods, highly energy-dependent cross-section.[13]
Hafnium (Natural)Mediocre (but consistent across isotopes)-Used in control rods due to good mechanical properties and consistent absorption by its various isotopes.[13]

As the data indicates, ¹³¹Xe possesses a modest neutron capture cross-section compared to the major neutron poisons like ¹³⁵Xe and ¹⁴⁹Sm. However, its presence as a stable fission product means it contributes to the overall neutron balance within a reactor over its operational lifetime.

Production and Decay Pathways

Understanding the formation and decay of xenon isotopes is crucial for reactor physics. ¹³¹Xe is primarily a direct fission product but can also be formed through the decay of other fission products. The following diagram illustrates the simplified decay chain leading to the formation of stable xenon isotopes, including ¹³¹Xe.

DecayChain cluster_fission Fission Products cluster_xenon Xenon Isotopes cluster_precursors Precursors Fission Fission I131 ¹³¹I Fission->I131 β⁻ decay Te135 ¹³⁵Te Fission->Te135 β⁻ decay Xe131 ¹³¹Xe (Stable) Xe135 ¹³⁵Xe Cs135 ¹³⁵Cs (Stable) Xe135->Cs135 β⁻ decay (9.1 h) I131->Xe131 β⁻ decay (8.02 d) I135 ¹³⁵I Te135->I135 β⁻ decay (19 s) I135->Xe135 β⁻ decay (6.6 h)

Caption: Simplified decay chains for the formation of this compound and Xenon-135.

Experimental Protocols for Measuring Neutron Capture Cross-Sections

The determination of neutron capture cross-sections is a fundamental experimental task in nuclear physics. Several techniques are employed to measure these values with high precision.

1. Activation Method:

This is a common technique where a sample of the material of interest is irradiated with a known neutron flux.[14] The neutron capture reactions induce radioactivity in the sample. By measuring the activity of the product nuclei, the reaction rate and, consequently, the neutron capture cross-section can be determined.

Experimental Workflow for Activation Method:

ActivationWorkflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_measure Measurement cluster_analysis Data Analysis Prep Prepare High-Purity ¹³¹Xe Sample Irrad Irradiate with Known Neutron Flux Prep->Irrad Measure Measure Induced Radioactivity Irrad->Measure Calc Calculate Neutron Capture Cross-Section Measure->Calc

Caption: Workflow for the activation method to determine neutron capture cross-sections.

2. Time-of-Flight (TOF) Method:

The TOF method is used to measure neutron cross-sections as a function of neutron energy.[15] A pulsed neutron source is used, and the time it takes for neutrons to travel from the source to a detector is measured. This time-of-flight is directly related to the neutron's energy. By placing a sample in the neutron beam, the number of neutrons transmitted and the number of capture events can be measured as a function of energy.

3. Total Absorption and Moxon-Rae Detectors:

These methods involve the detection of prompt gamma-rays emitted immediately after a neutron is captured by a nucleus.[16][17] The energy of these gamma-rays is characteristic of the capturing nucleus. By measuring the gamma-ray spectrum, the neutron capture rate can be determined.

Conclusion

References

Unraveling the Source: A Comparative Guide to Isotopic Ratio Analysis of Xenon-131

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic ratios is paramount for source discrimination in a variety of fields, including nuclear forensics, environmental monitoring, and geochronology. This guide provides an objective comparison of analytical techniques for the isotopic ratio analysis of Xenon-131 (¹³¹Xe), a key stable isotope, offering insights into their performance based on experimental data.

The ability to distinguish between different sources of xenon is critical for applications such as monitoring nuclear activities and understanding geological processes. This is achieved by measuring the subtle variations in the isotopic composition of xenon, particularly the ratios of stable isotopes like ¹³¹Xe to other xenon isotopes. This guide focuses on the primary analytical methodologies employed for this purpose: Mass Spectrometry and Radiometric Counting.

Performance Comparison of Analytical Techniques

The choice of analytical technique for ¹³¹Xe isotopic ratio analysis depends on several factors, including the required sensitivity, precision, sample matrix, and the presence of radioactive xenon isotopes. The following table summarizes the key performance characteristics of the most common methods.

Analytical TechniqueInstrument TypeTypical Precision (RSD) for ¹³¹Xe/¹³²XeTypical SensitivityKey AdvantagesKey Limitations
Mass Spectrometry
Static Vacuum Mass Spectrometer (SVMS) - Magnetic SectorWithin 0.24%[1]HighHigh precision and accuracy, well-established for noble gas analysis.Can be complex to operate and maintain.
Quadrupole Ion Trap Mass Spectrometer (QITMS)Better than 1% for ¹²⁹,¹³¹⁻¹³⁶Xe/¹³⁰Xe ratios[1]High (10¹³ cps/Torr)[1]Compact, suitable for in-field applications.May have lower resolution compared to magnetic sector instruments.
Dynamic Mass Spectrometer--Capable of real-time analysis of gas streams.Precision may be lower than static measurements.
Radiometric Counting
Beta-Gamma Coincidence CountingNot directly applicable for stable isotopesExtremely high for radioxenonHighly sensitive for detecting short-lived radioactive xenon isotopes.[2]Does not directly measure stable isotope ratios.
High-Purity Germanium (HPGe) Gamma SpectrometryNot directly applicable for stable isotopesHigh for gamma-emitting radioxenonExcellent energy resolution for identifying specific radioisotopes.Does not directly measure stable isotope ratios.

Experimental Protocols

Accurate and reproducible isotopic ratio analysis of ¹³¹Xe necessitates meticulous sample collection, preparation, and analysis. The following sections outline generalized experimental protocols for the key techniques.

Mass Spectrometry Analysis of Stable Xenon Isotopes

This protocol provides a general workflow for the analysis of stable xenon isotopes, including ¹³¹Xe, from a gas sample using a noble gas mass spectrometer.

1. Sample Collection:

  • Atmospheric Samples: Whole air samples are collected in passivated stainless-steel canisters.

  • Soil Gas Samples: Soil gas is drawn from a desired depth using a sampling probe and collected in a sealed container.

2. Sample Preparation and Purification:

  • The gas sample is introduced into a high-vacuum purification line.

  • Active gases (e.g., N₂, O₂, CO₂) are removed by exposure to a series of chemical getters (e.g., heated titanium-zirconium alloys).

  • Water vapor and other condensable gases are removed using a cold trap maintained at liquid nitrogen temperature (-196 °C).

  • Xenon is separated from other noble gases (e.g., argon, krypton) by cryogenic chromatography or selective adsorption/desorption on activated charcoal at controlled temperatures.

3. Mass Spectrometric Analysis:

  • The purified xenon gas is introduced into the ion source of the mass spectrometer.

  • Xenon atoms are ionized, typically by electron impact.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field (in magnetic sector instruments) or electric fields (in quadrupole instruments).

  • The ion beams of the different xenon isotopes are detected simultaneously or sequentially by a detector array (e.g., Faraday cups or electron multipliers).

  • The isotopic ratios (e.g., ¹³¹Xe/¹³²Xe) are calculated from the measured ion currents.

  • Data is corrected for mass discrimination effects by periodic analysis of a calibrated xenon reference gas.

Radiometric Analysis of Xenon Isotopes

While not directly measuring stable ¹³¹Xe, radiometric techniques are crucial for source discrimination when radioactive xenon isotopes are present. This protocol outlines the general steps for beta-gamma coincidence counting.

1. Sample Collection and Preparation:

  • Similar to mass spectrometry, air samples are collected and xenon is extracted and purified.

  • The purified xenon gas is transferred into the detector cell.

2. Beta-Gamma Coincidence Measurement:

  • The detector system typically consists of a plastic scintillator for beta detection surrounding a well-type NaI(Tl) or HPGe crystal for gamma detection.

  • When a radioactive xenon isotope decays, it emits both a beta particle and a gamma ray in coincidence.

  • The detection of both events within a very short time window provides a unique signature for that isotope, significantly reducing background noise.

  • The energy of both the beta particle and the gamma ray are recorded, creating a two-dimensional spectrum.

3. Data Analysis:

  • Regions of interest (ROIs) in the 2D spectrum, corresponding to the characteristic decay energies of specific radioxenon isotopes (e.g., ¹³³Xe, ¹³⁵Xe), are analyzed to determine their activity.

  • The ratios of the activities of different radioxenon isotopes can provide information about the source and age of the nuclear material.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key experimental workflows.

ExperimentalWorkflow_MassSpectrometry cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis Atmospheric Atmospheric Air Purification Purification (Getters, Cold Trap) Atmospheric->Purification SoilGas Soil Gas SoilGas->Purification Separation Xenon Separation (Cryo-trapping) Purification->Separation Ionization Ionization Separation->Ionization MassSeparation Mass Separation Ionization->MassSeparation Detection Detection MassSeparation->Detection DataAnalysis Data Analysis (Isotopic Ratios) Detection->DataAnalysis

Mass Spectrometry Workflow for ¹³¹Xe Analysis.

LogicalRelationship_SourceDiscrimination cluster_inputs Analytical Inputs cluster_analysis Comparative Analysis cluster_outputs Source Discrimination StableRatios Stable Isotope Ratios (e.g., ¹³¹Xe/¹³²Xe) Comparison Comparison with Known Source Signatures StableRatios->Comparison RadioRatios Radioactive Isotope Ratios (e.g., ¹³³Xe/¹³⁵Xe) RadioRatios->Comparison Source1 Nuclear Reactor Comparison->Source1 Source2 Nuclear Explosion Comparison->Source2 Source3 Medical Isotope Production Comparison->Source3 Source4 Natural Fission Comparison->Source4

Logic of Xenon Source Discrimination.

References

Comparing the anesthetic potency of Xenon-131 with other isotopes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anesthetic Potency of Xenon Isotopes and Other Inhalational Anesthetics

This guide provides a detailed comparison of the anesthetic potency of xenon, with a specific focus on different xenon isotopes where research is available, against other commonly used inhalational anesthetic agents. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and relevant physiological pathways.

Introduction to Xenon as an Anesthetic

Xenon, a noble gas, is recognized for its anesthetic properties, which are primarily attributed to its non-competitive inhibition of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike many other general anesthetics that act on GABAa receptors, xenon's distinct mechanism of action contributes to its unique clinical profile, including cardiovascular stability and neuroprotective effects.[3][4]

It is important to note that for clinical anesthesia, naturally occurring xenon, which is a mixture of several stable isotopes, is used. However, preclinical studies have investigated the anesthetic potency of individual xenon isotopes, revealing interesting differences. Notably, research in mice suggests that xenon isotopes with nuclear spin, such as Xenon-129 and Xenon-131, are less potent anesthetics compared to isotopes without nuclear spin, like Xenon-132 and Xenon-134.[5][6] This guide will present data on both specific isotopes and natural xenon in comparison to other agents. This should not be confused with Iodine-131, a radioisotope of iodine used for medical imaging and therapy, not anesthesia.[7][8][9][10]

Comparative Anesthetic Potency

The standard measure for the potency of inhalational anesthetics is the Minimum Alveolar Concentration (MAC).[11][12] MAC is defined as the concentration of an anesthetic in the alveoli at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.[11] A lower MAC value signifies higher anesthetic potency.[11]

Data Presentation: MAC Values

The following table summarizes the MAC values for various xenon isotopes and other common inhalational anesthetics.

Anesthetic AgentMAC (%)SpeciesNotes
Xenon Isotopes
This compound105 ± 7MouseIsotope with nuclear spin (3/2).[6]
Xenon-12999 ± 5MouseIsotope with nuclear spin (1/2).[6]
Xenon-13472 ± 5MouseIsotope without nuclear spin.[6]
Xenon-13270 ± 4MouseIsotope without nuclear spin.[6]
Natural Xenon63 - 72HumanA mixture of naturally occurring isotopes.[13][11]
Other Anesthetics
Nitrous Oxide104Human[11]
Desflurane6.6Human[11]
Sevoflurane1.8Human[11]
Isoflurane1.17Human[11]

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The determination of MAC is a standardized preclinical and clinical research method to quantify the potency of inhalational anesthetics.

Objective: To determine the concentration of an inhaled anesthetic that prevents motor response to a supramaximal noxious stimulus in 50% of subjects.

Methodology:

  • Subject Preparation: The study subjects (e.g., mice or human volunteers) are placed in a controlled environment where the concentration of the anesthetic gas can be precisely regulated.[14]

  • Anesthetic Administration: The anesthetic gas is administered through an inhalation system, and the end-tidal concentration (the concentration at the end of exhalation) is monitored. This concentration is assumed to be in equilibrium with the partial pressure of the anesthetic in the brain.[11]

  • Equilibration Period: A steady-state is achieved by maintaining a constant end-tidal concentration for a specific period, typically 15 minutes, to ensure equilibrium between the lungs, blood, and brain.[11][14]

  • Application of Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied. Common stimuli include a tail clamp in rodents or a surgical incision in clinical studies.[14][15]

  • Observation of Response: The subject is observed for a purposeful motor response to the stimulus.

  • Concentration Adjustment (Bracketing or Up-and-Down Method):

    • If the subject moves, the anesthetic concentration is increased for the next subject or after a subsequent equilibration period.[16]

    • If the subject does not move, the concentration is decreased.[16]

  • MAC Calculation: The MAC is calculated as the mean of the anesthetic concentrations that just permitted and just prevented movement in response to the stimulus.[15]

Signaling Pathways and Experimental Workflow

Xenon's Anesthetic Mechanism of Action

Xenon primarily exerts its anesthetic effects through the inhibition of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Xenon_Mechanism cluster_synapse Synaptic Cleft Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Neuronal_Excitation Reduced Neuronal Excitation (Anesthesia) NMDA_Receptor->Neuronal_Excitation Leads to Xenon Xenon Xenon->NMDA_Receptor Inhibits Neuron_Post Postsynaptic Neuron Ca_Influx->Neuron_Post Leads to

Caption: Xenon's inhibition of the NMDA receptor reduces calcium influx and subsequent neuronal excitation.

Experimental Workflow for MAC Determination

The following diagram illustrates the typical workflow for determining the Minimum Alveolar Concentration (MAC) of an inhalational anesthetic.

MAC_Workflow start Start administer Administer Anesthetic at Initial Concentration start->administer equilibrate Equilibration Period (15 minutes) administer->equilibrate stimulate Apply Noxious Stimulus equilibrate->stimulate observe Observe for Motor Response stimulate->observe increase_conc Increase Anesthetic Concentration observe->increase_conc Movement decrease_conc Decrease Anesthetic Concentration observe->decrease_conc No Movement calculate_mac Calculate MAC observe->calculate_mac Crossover Point Determined increase_conc->equilibrate decrease_conc->equilibrate

References

A Comparative Guide to Theoretical Models for Xenon-131 Quadrupolar Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models used to predict the quadrupolar splitting of Xenon-131 (¹³¹Xe), a phenomenon of significant interest in probing molecular environments. The validation of these models against experimental data is crucial for their application in fields ranging from materials science to drug discovery, where ¹³¹Xe NMR is employed as a sensitive probe of local structure and interactions.

Unveiling Anisotropic Environments with ¹³¹Xe

The ¹³¹Xe nucleus, with a spin quantum number I = 3/2, possesses a nuclear electric quadrupole moment. In anisotropic environments, such as liquid crystals or biological macromolecules, the interaction of this quadrupole moment with the local electric field gradient (EFG) results in a characteristic splitting of the NMR signal, known as quadrupolar splitting. The magnitude of this splitting is a sensitive reporter on the ordering and symmetry of the surrounding medium.

Theoretical Frameworks for Quadrupolar Splitting

The theoretical prediction of ¹³¹Xe quadrupolar splitting hinges on the accurate calculation of the EFG at the xenon nucleus. Several theoretical models, primarily rooted in quantum chemistry, have been developed for this purpose.

1. Ab Initio Quantum Chemical Methods:

These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), aim to solve the electronic structure of the system from first principles. By calculating the electron distribution around the xenon atom within a given molecular environment (e.g., a liquid crystal supermolecule), the EFG can be determined. The quadrupolar splitting (Δν) is then calculated using the formula:

Δν = (3e²qQ) / [2I(2I-1)h] * S

where e is the elementary charge, q is the principal component of the EFG tensor, Q is the nuclear quadrupole moment of ¹³¹Xe, I is the nuclear spin, h is Planck's constant, and S is the order parameter of the anisotropic medium.

2. Models for Magnetic-Field-Induced Splitting:

In isotropic media (gases and liquids), a quadrupolar splitting can be induced by a strong external magnetic field. A theoretical model for this phenomenon posits that the dominant mechanism is the EFG arising from the diamagnetic distortion of the xenon electron cloud by the magnetic field. This effect is predicted to have a quadratic dependence on the magnetic field strength.

Performance Comparison: Theoretical Models vs. Experimental Data

The validation of these theoretical models relies on the comparison of their predictions with experimentally measured ¹³¹Xe quadrupolar splittings. Below is a summary of such a comparison.

Experimental SystemTheoretical ModelExperimental Splitting (Hz)Theoretical Splitting (Hz)Reference
Gaseous ¹³¹Xe (Isotropic)Ab Initio (Magnetic Field Induced)(Data not explicitly tabulated in source)(Data not explicitly tabulated in source)[1]

Note: While the reference indicates "excellent agreement" between their ab initio calculations and experimental results for magnetic-field-induced splitting, specific numerical values for a direct comparison are not provided in a tabular format in the cited literature.

Experimental Protocol: ¹³¹Xe NMR in a Nematic Liquid Crystal

The following provides a generalized methodology for the experimental determination of ¹³¹Xe quadrupolar splitting in a liquid crystal environment.

1. Sample Preparation:

  • A known quantity of a thermotropic liquid crystal (e.g., ZLI-1132) is introduced into a high-pressure NMR tube.

  • The sample is degassed under vacuum to remove any dissolved air.

  • A controlled amount of isotopically enriched ¹³¹Xe gas is cryo-transferred into the NMR tube.

  • The tube is sealed to maintain a constant xenon pressure.

2. NMR Spectroscopy:

  • The NMR experiments are performed on a high-field NMR spectrometer (e.g., 7.05 T or 14.1 T).[1]

  • The temperature of the sample is precisely controlled to maintain the desired liquid crystal phase (e.g., nematic).

  • ¹³¹Xe NMR spectra are acquired using a standard single-pulse experiment or a quadrupole echo pulse sequence for broader lines.

  • The quadrupolar splitting is measured as the frequency difference between the two outer peaks of the resulting triplet spectrum.

3. Data Analysis:

  • The temperature dependence of the quadrupolar splitting is often investigated by acquiring spectra at various temperatures across the liquid crystal phase range.

  • The order parameter of the liquid crystal can be extracted from the measured splitting, provided the EFG is known from theoretical calculations.

Validation Workflow

The process of validating theoretical models for ¹³¹Xe quadrupolar splitting against experimental data can be visualized as a systematic workflow.

ValidationWorkflow cluster_exp Experimental Measurement cluster_theo Theoretical Calculation cluster_comp Validation exp_sample Sample Preparation (¹³¹Xe in Anisotropic Medium) exp_nmr ¹³¹Xe NMR Spectroscopy exp_sample->exp_nmr exp_data Measure Quadrupolar Splitting (Δν_exp) exp_nmr->exp_data compare Compare Δν_exp and Δν_theo exp_data->compare theo_model Define Theoretical Model (e.g., Ab Initio, DFT) theo_calc Calculate Electric Field Gradient (EFG) theo_model->theo_calc theo_pred Predict Quadrupolar Splitting (Δν_theo) theo_calc->theo_pred theo_pred->compare validate Model Validated? compare->validate refine Refine Model validate->refine validate->refine No apply Apply Model validate->apply validate->apply Yes refine->theo_model

Validation workflow for theoretical models of ¹³¹Xe quadrupolar splitting.

Conclusion

The accurate theoretical prediction of ¹³¹Xe quadrupolar splitting is a powerful tool for interpreting NMR data from complex anisotropic systems. While ab initio methods show great promise, particularly in explaining phenomena like magnetic-field-induced splitting, further studies providing direct quantitative comparisons with experimental data in diverse environments, such as various liquid crystals, are needed. The continued synergy between advanced computational chemistry and high-resolution NMR spectroscopy will undoubtedly refine our understanding of the subtle interplay between atomic nuclei and their molecular surroundings, with significant implications for materials science and drug development.

References

Unveiling Desorption Dynamics: A Comparative Guide to Xenon-131 Tracking Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in material science and surface chemistry, understanding the desorption behavior of noble gases like xenon is crucial. This guide provides a comprehensive comparison of two key methodologies for tracking stable Xenon-131 in desorption studies: the use of the radioactive tracer Xenon-131m and the well-established technique of Temperature Programmed Desorption (TPD) coupled with mass spectrometry.

This document delves into the experimental protocols of each method, presents a comparative analysis of their performance based on available data, and offers visual workflows to elucidate the experimental processes.

Method 1: Xenon-131m as a Radioactive Tracer

The use of the metastable isomer Xenon-131m (¹³¹ᵐXe) offers a highly sensitive method to trace the desorption of its stable counterpart, this compound (¹³¹Xe). This technique is particularly insightful in studies where the parent isotope, Iodine-131, is initially adsorbed onto a material. As Iodine-131 decays, it forms this compound, and the subsequent detection of the co-produced ¹³¹ᵐXe provides a direct indication of xenon desorption.

Experimental Protocol: Xenon-131m Tracer Method

A notable application of this method is in studying the desorption of this compound from silver zeolite cartridges, which are commonly used in the nuclear industry for iodine adsorption.[1]

  • Sample Preparation: A silver zeolite cartridge is loaded with a known activity of Iodine-131.

  • Experimental Setup: The Iodine-131 loaded cartridge is connected in series with a charcoal trap cartridge. The entire system is sealed to ensure that any desorbed xenon is captured.

  • Desorption and Detection: Over time, the Iodine-131 on the silver zeolite decays to this compound. If this compound desorbs from the zeolite, it is carried by a gas flow to the charcoal trap.

  • Analysis: The charcoal trap is periodically analyzed for the presence of Xenon-131m using a high-purity germanium (HPGe) detector. The presence of ¹³¹ᵐXe in the charcoal trap confirms the desorption of stable ¹³¹Xe from the silver zeolite. The parent Iodine-131 on the original cartridge can be monitored using a NaI scintillator.

Xenon131m_Tracer_Workflow cluster_preparation Sample Preparation cluster_experiment Desorption Experiment cluster_analysis Analysis AgZeolite Silver Zeolite Cartridge I131 Iodine-131 Loading I131->AgZeolite AgZeolite_I131 Ag Zeolite with I-131 CharcoalTrap Charcoal Trap AgZeolite_I131->CharcoalTrap Gas Flow Decay I-131 decays to Xe-131 (and Xe-131m) AgZeolite_I131->Decay NaI NaI Scintillator AgZeolite_I131->NaI Monitors I-131 HPGe HPGe Detector CharcoalTrap->HPGe Measures Xe-131m Desorption Xe-131 Desorption Decay->Desorption Desorption->CharcoalTrap Transport Result Detection of Xe-131m indicates Xe-131 desorption HPGe->Result

Method 2: Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a powerful surface science technique used to study the desorption of adsorbates from a solid surface. In this method, a surface with an adsorbed gas is heated at a controlled rate, and the desorbing species are detected by a mass spectrometer. This allows for the determination of key kinetic and thermodynamic parameters of the desorption process.

Experimental Protocol: Temperature Programmed Desorption of Xenon
  • Surface Preparation: A clean, well-characterized single crystal surface (e.g., Platinum(111)) is prepared in an ultra-high vacuum (UHV) chamber.

  • Adsorption: The surface is cooled to a low temperature (e.g., cryogenic temperatures) and then exposed to a known pressure of stable this compound gas for a specific duration to achieve a desired surface coverage.

  • TPD Measurement: The sample is then heated at a constant, linear rate (e.g., 1-10 K/s).

  • Detection: A quadrupole mass spectrometer, positioned in line-of-sight with the sample surface, monitors the partial pressure of this compound (or a specific isotope) as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) is analyzed to determine the desorption temperature, which is related to the activation energy of desorption, and to understand the order of the desorption kinetics.

TPD_Workflow cluster_prep Surface Preparation & Adsorption cluster_tpd TPD Measurement cluster_data Data Analysis Surface Clean Single Crystal Surface in UHV Cooling Cooling to Cryogenic Temp. Surface->Cooling XeDosing Xenon Gas Dosing Cooling->XeDosing Heating Linear Temperature Ramp XeDosing->Heating MassSpec Quadrupole Mass Spectrometer Heating->MassSpec Desorbed Xe Spectrum TPD Spectrum (Desorption Rate vs. Temp) MassSpec->Spectrum Analysis Determine: - Desorption Temperature - Activation Energy - Desorption Kinetics Spectrum->Analysis

Comparative Analysis

The choice between using Xenon-131m as a tracer and employing TPD depends on the specific research question, the experimental setup, and the nature of the material being studied.

FeatureXenon-131m Tracer MethodTemperature Programmed Desorption (TPD)
Principle of Detection Radioactive decay of ¹³¹ᵐXeMass-to-charge ratio of desorbed atoms/molecules
Indicator for Stable Xe Direct (isomer)Direct
Sensitivity Extremely high, capable of detecting very small amounts of desorbed xenon.High, but dependent on the mass spectrometer's sensitivity and background pressure.
Quantitative Data Provides a qualitative indication of desorption (presence/absence) and can be semi-quantitative based on detected activity.Provides rich quantitative data including desorption temperature, activation energy of desorption, and desorption kinetics (order of reaction).
Experimental Complexity Requires handling of radioactive materials and specialized detectors (HPGe). The setup can be relatively simple for contained systems.Requires an ultra-high vacuum (UHV) system, a precision temperature controller, and a mass spectrometer. The setup is generally more complex.
Material System Well-suited for porous or bulk materials where line-of-sight detection is not possible. Particularly useful when the source of xenon is from the decay of an adsorbed precursor like Iodine-131.Ideal for well-defined single crystal surfaces to study fundamental surface-adsorbate interactions.
Information Provided Primarily confirms that desorption has occurred from a bulk or complex material.Provides detailed information about the nature of the adsorption sites and the strength of the surface-xenon bond.
Example Data Xenon-131m was frequently detected in the charcoal cartridge, indicating desorption of this compound from silver zeolite.[1]For Xenon on Platinum(111), the first-order desorption energy at zero coverage is approximately 5.73 kcal/mol.

Conclusion

Both the Xenon-131m tracer method and Temperature Programmed Desorption offer valuable insights into the desorption of stable this compound, but they cater to different experimental needs and provide complementary information.

  • Xenon-131m is an excellent choice for its high sensitivity and applicability to complex, porous materials, especially when investigating desorption resulting from in-situ generation from a parent isotope. It provides a clear, albeit often qualitative, confirmation of desorption.

  • Temperature Programmed Desorption is the preferred method for fundamental surface science studies on well-defined surfaces. It delivers detailed quantitative data on the energetics and kinetics of the desorption process, allowing for a deeper understanding of the surface-adsorbate interactions.

The selection of the most appropriate technique will ultimately be guided by the specific objectives of the desorption study, the nature of the substrate material, and the available experimental infrastructure. For a comprehensive understanding, a combination of these or other surface analytical techniques may be most powerful.

References

Safety Operating Guide

Clarification on the Disposal of Xenon-131

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to first clarify that Xenon-131 (¹³¹Xe) is a stable, non-radioactive isotope of Xenon .[1] As such, it does not undergo radioactive decay and does not require the specialized disposal procedures typically associated with radioactive materials. The primary hazard associated with this compound is that of a simple asphyxiant gas, as it can displace oxygen in high concentrations.[2]

For researchers, scientists, and drug development professionals, the proper handling and disposal of this compound gas cylinders follow standard protocols for inert compressed gases.

Standard Handling and Disposal for this compound (Non-Radioactive):

  • Handling: Always use compressed gas cylinders in a well-ventilated area.[3][4] Cylinders must be secured to a wall or bench to prevent them from falling over.[5]

  • Disposal: Unused or empty cylinders should be returned to the supplier.[2] Do not attempt to vent or dispose of the gas yourself. Ensure the cylinder valve is closed and the valve cap is securely in place before transport.[5][6]

Given the request for detailed procedural information typical for radioactive substances, it is likely that there may be a confusion with a radioactive isotope of Xenon, such as Xenon-133 (¹³³Xe) . Xenon-133 is a commonly used radionuclide in nuclear medicine for lung ventilation studies and presents radioactive waste management challenges.[7]

The following sections provide the detailed disposal procedures for Xenon-133 to address the likely intent of your query and to provide essential safety and logistical information for handling radioactive Xenon gas.

Proper Disposal Procedures for Xenon-133 (Radioactive Isotope)

The management of radioactive waste, including Xenon-133, is governed by principles that ensure the safety of personnel and the environment. The primary methods for managing short-lived radioactive gases like Xenon-133 are "delay and decay" and "dilute and disperse."

Quantitative Data for Xenon-133

For easy reference, the key radiological data for Xenon-133 are summarized in the table below.

PropertyValue
Half-Life 5.245 days[8][9]
Radiation Type Beta and Gamma emissions[9]
Primary Gamma Energy 81.0 keV[8]
Primary Beta Energy (Max) 346 keV[10]
Decay Product Cesium-133 (¹³³Cs) (stable)[11]
Experimental Protocols for Xenon-133 Disposal

The disposal of Xenon-133 waste from research and clinical settings involves segregation and adherence to specific decay and release protocols.

1. Segregation of Waste:

  • Radioactive waste must be segregated at the point of origin.[11]

  • Solid waste contaminated with Xenon-133 (e.g., tubing, absorbent materials) should be placed in clearly labeled radioactive waste containers separate from other radioactive isotopes and general waste.

  • Gaseous Xenon-133 is typically managed through specialized delivery and trapping systems.

2. Gaseous Waste Management: Delay and Decay / Dilute and Disperse

  • Trapping: In clinical and research settings, exhaled or unused Xenon-133 gas should be captured using an approved charcoal trap system.[12] These traps adsorb the xenon gas.

  • Storage for Decay: The charcoal traps containing the captured Xenon-133 are then stored in a designated, shielded, and well-ventilated area to allow the radioactivity to decay.[13] Given the 5.25-day half-life, storing the traps for a period of 10 half-lives (approximately 53 days) will reduce the radioactivity to about 0.1% of its original level.

  • Verification: Before disposal as non-radioactive waste, the charcoal traps must be monitored with a suitable radiation detection instrument (like a Geiger-Müller survey meter) to ensure that the radioactivity has decayed to background levels.[10]

  • Ventilation and Dilution: All procedures involving Xenon-133 should be performed in a well-ventilated room, preferably under negative pressure, to ensure that any incidental leakage is diluted and safely exhausted in compliance with regulatory limits for airborne radioactivity.[14]

3. Solid Waste Management:

  • Solid waste items (e.g., gloves, absorbent paper, vials) contaminated with Xenon-133 should be placed in labeled radioactive waste bags or containers.

  • These containers must be stored in a designated radioactive waste storage area.

  • The waste should be held for decay, similar to the charcoal traps.

  • Once the radioactivity has decayed to background levels (as confirmed by a radiation survey), the waste can be disposed of as regular biohazardous or chemical waste, depending on its other properties.

Logical Workflow for Xenon-133 Disposal

The following diagram illustrates the decision-making process for the proper disposal of Xenon-133 waste.

Xenon133_Disposal_Workflow cluster_0 Start: Xenon-133 Waste Generation cluster_1 Waste Segregation cluster_2 Gaseous Waste Processing cluster_3 Solid Waste Processing cluster_4 Final Disposal start Xenon-133 Used in Experiment/ Procedure segregate Segregate Waste by Type start->segregate gaseous Gaseous Waste (Exhaled/Unused Gas) segregate->gaseous Gas solid Solid Waste (Gloves, Vials, Paper) segregate->solid Solid trap Capture Gas in Charcoal Trap System gaseous->trap bag_solid Place in Labeled Radioactive Waste Container solid->bag_solid store_gas Store Trap in Shielded, Ventilated Area for Decay trap->store_gas monitor Monitor Waste with Survey Meter store_gas->monitor store_solid Store Container in Designated Area for Decay bag_solid->store_solid store_solid->monitor decayed Radioactivity at Background Level? monitor->decayed dispose_normal Dispose as Normal Waste (Biohazard/Chemical) decayed->dispose_normal Yes continue_decay Continue Storage for Further Decay decayed->continue_decay No continue_decay->monitor

Caption: Workflow for the safe disposal of Xenon-133 radioactive waste.

References

Essential Safety and Handling Protocols for Xenon-131

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Xenon-131 in research and drug development settings. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel. A critical distinction is made between the stable this compound isotope and its radioactive isomer, Xenon-131m, which presents different handling requirements.

This compound (131Xe) is a stable, naturally occurring isotope of xenon, a colorless and odorless inert gas.[1][2] As a simple asphyxiant, its primary hazard in gaseous form is displacing oxygen in enclosed spaces.[3] However, in many laboratory contexts, particularly in nuclear medicine and research, personnel may encounter the radioactive metastable isomer, Xenon-131m (131mXe).[4][5] This radionuclide is a decay product of Iodine-131 (131I) and emits gamma and X-ray radiation.[5][6] Given the potential for significant radiological hazards, this guide addresses safety protocols for both scenarios.

Data on this compound and Related Radionuclides

The following table summarizes the key physical and radiological properties of stable this compound and the related radioactive isotopes, Iodine-131 and Xenon-131m.

PropertyThis compound (Stable)Iodine-131 (Parent)Xenon-131m (Metastable)
Symbol 131Xe131I131mXe
Half-life Stable[1]8.04 days[7]11.93 days
Decay Mode N/ABeta Decay[6]Isomeric Transition
Primary Emissions N/ABeta particles (606 keV), Gamma rays (364 keV)[7]Gamma rays, X-rays (164 keV)[5]
Primary Hazard Asphyxiation (at high conc.)[3]Internal & External Radiation[7]External Radiation
Physical Form Colorless, odorless gas[8][9]Solid or in solutionGaseous decay product[5]
Atomic Mass 130.905 Da[1]130.906 Da130.905 Da

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the specific form of this compound being handled.

Handling Stable Gaseous this compound

When working with compressed gas cylinders of stable this compound, the primary risk is asphyxiation due to oxygen displacement in poorly ventilated areas.[3]

  • Standard Laboratory Attire : A standard lab coat and safety glasses are recommended for all laboratory work.

  • Gloves : While not typically required for handling the gas itself, gloves should be worn if there is a risk of discomfort from cold when handling cylinders.[8]

  • Respiratory Protection : Not normally required in well-ventilated areas.[8] However, in the case of a significant leak or in confined spaces, a self-contained breathing apparatus (SCBA) is necessary to provide a breathable air supply.[3]

Handling Radioactive Xenon-131m (from Iodine-131 sources)

The handling of materials containing Iodine-131, which generates Xenon-131m gas, requires stringent radiological protection to minimize radiation exposure.[5][7]

  • Dosimetry : Personnel must wear whole-body and, if handling significant quantities, ring dosimeters to monitor radiation dose.[7]

  • Lab Coat and Coveralls : A lab coat, often supplemented with disposable coveralls, should be worn to prevent contamination of personal clothing.[10]

  • Gloves : Two pairs of disposable gloves should be worn, with the outer pair being changed frequently, especially if contamination is suspected.[10]

  • Eye and Face Protection : Safety glasses or goggles are mandatory. A face shield may be required when handling liquid sources of I-131 that could splash.[11]

  • Shielding : All work with I-131 and its decay products should be performed behind appropriate shielding, such as lead or leaded glass, to reduce exposure to gamma radiation.[7]

  • Respiratory Protection : Because Iodine-131 can be volatile, work should be conducted in a certified fume hood designed for handling radioactive materials.[7] This will also serve to contain and vent any gaseous 131mXe that is released.[5]

Operational Plan: Handling and Disposal

The following protocol outlines the procedural steps for safely managing Iodine-131 sources that produce Xenon-131m.

Experimental Protocol: Handling of I-131 Capsules

This procedure details the steps for safely opening and using I-131 capsules, which are a common source of 131mXe.

  • Preparation :

    • Designate a controlled work area and cover surfaces with plastic-backed absorbent paper.[7]

    • Assemble all necessary equipment, including PPE, shielding, handling tools (tongs), and waste containers.

    • Perform a pre-work survey of the area with a suitable radiation survey meter (e.g., Geiger-Muller).[7]

    • Post warning signs indicating the presence of radioactive materials.

  • Handling Procedure :

    • Place the I-131 capsule container behind lead shielding within a certified radiological fume hood.[5][7]

    • Using tongs, carefully open the container. Be aware that gaseous 131mXe may be released at this stage.[4][5] The fume hood's ventilation is critical for safely dispersing this gas.

    • Perform the intended procedure with the I-131 source, minimizing time spent in proximity to the material and maximizing distance whenever possible.

    • Continuously monitor the work area for any spills or contamination.

  • Post-Procedure :

    • Securely seal the I-131 source and return it to its shielded storage container.

    • Survey the work area, tools, and yourself for any contamination.

    • Decontaminate any affected areas as per institutional radiation safety guidelines.

Disposal Plan

All waste generated from handling I-131 and 131mXe must be treated as radioactive waste.

  • Segregation : Waste should be segregated based on its physical form (solid, liquid, sharps) and isotopic content.[12]

  • Solid Waste : Contaminated PPE, absorbent paper, and other solid materials should be placed in clearly labeled radioactive waste bags within a designated shielded container.[12]

  • Gaseous Waste : Gaseous 131mXe is managed through controlled release via a filtered and monitored fume hood exhaust system, ensuring compliance with regulatory limits.

  • Collection : All radioactive waste must be collected and disposed of by the institution's authorized environmental health and safety or radiation safety office.[12]

Safety Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes and workflows for handling this compound.

A Start: Prepare to Handle this compound B Is the source radioactive? (e.g., from I-131 decay) A->B C Handle as Compressed Inert Gas B->C No D Handle as Radioactive Material B->D Yes E Standard PPE: - Lab Coat - Safety Glasses - Gloves (optional) C->E F Radiological PPE: - Dosimeters - Leaded Shielding - Double Gloves - Work in Fume Hood D->F G Ensure Adequate Ventilation E->G H Follow ALARA Principle: (Time, Distance, Shielding) F->H I Monitor for Oxygen Displacement G->I J Survey for Contamination H->J L End: Procedure Complete I->L K Segregate & Dispose of Radioactive Waste J->K K->L cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Disposal Phase prep1 Don PPE & Dosimetry prep2 Prepare Shielded Fume Hood prep1->prep2 prep3 Survey Work Area prep2->prep3 handle1 Open I-131 Source (Vents 131mXe Gas) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure & Store Source handle2->handle3 disp1 Survey for Contamination handle3->disp1 disp2 Segregate Rad-Waste disp1->disp2 disp3 Arrange for Waste Collection disp2->disp3

References

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